Awd 12-281
Description
Properties
CAS No. |
257892-33-4 |
|---|---|
Molecular Formula |
C22H14Cl2FN3O3 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-pyridinyl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
InChI Key |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Appearance |
Solid powder |
Other CAS No. |
257892-33-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AWD 12-281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Last Updated: November 7, 2025
Abstract
AWD 12-281, also known as GSK 842470, is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed for topical and inhaled administration, it was investigated for the treatment of inflammatory conditions, primarily chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.[3][4] Its mechanism of action centers on the specific inhibition of the PDE4 enzyme, leading to a cascade of intracellular events that collectively suppress inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. Although development was discontinued (B1498344) due to insufficient efficacy in Phase II clinical trials, the study of this compound has contributed to the broader understanding of PDE4 inhibition as a therapeutic strategy.[5][6]
Primary Mechanism of Action: Selective Phosphodiesterase 4 Inhibition
The principal mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory and immune cells.[7][8] This elevation in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac), which in turn modulate the transcription of pro- and anti-inflammatory cytokines.[7][9]
Signaling Pathway of PDE4 Inhibition by this compound
The inhibition of PDE4 by this compound initiates a well-defined signaling cascade within target inflammatory cells. The following diagram illustrates this pathway.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug.
| Target Enzyme | IC50 (nM) | Reference(s) |
| PDE4 | 9.7 | [1][7] |
| PDE4 (in another study) | 7 | [10] |
Note: The slight variation in IC50 values can be attributed to different experimental conditions and assay formats.
Experimental Methodologies
The following sections detail the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Phosphodiesterase 4 (PDE4) Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound on PDE4 is the fluorescence polarization (FP) assay.
Protocol Outline:
-
Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound (this compound) are prepared in an appropriate assay buffer.
-
Incubation: The PDE4 enzyme is pre-incubated with varying concentrations of this compound to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
-
Hydrolysis: In the absence of inhibition, PDE4 hydrolyzes the fluorescent cAMP to fluorescent 5'-AMP.
-
Detection: A binding agent that specifically binds to the product (fluorescent 5'-AMP) is added. The binding of the larger agent to the small fluorescent molecule results in a change in fluorescence polarization.
-
Measurement: The fluorescence polarization is measured using a microplate reader. A high degree of polarization indicates significant enzymatic activity (and low inhibition), while low polarization indicates inhibition of the enzyme.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Animal Model of Allergic Dermatitis
A murine model of allergic contact dermatitis induced by toluene-2,4-diisocyanate (TDI) was utilized to evaluate the in vivo efficacy of topically administered this compound.[5][11]
Protocol Outline:
-
Sensitization: BALB/c mice are sensitized by the topical application of a 5% TDI solution in a vehicle (e.g., acetone:olive oil) to the shaved abdomen or back skin on day 0 and sometimes with a re-sensitization on a subsequent day (e.g., day 7).[12][13]
-
Challenge: After a sensitization period (e.g., 5-7 days), the mice are challenged by applying a lower concentration of TDI (e.g., 1%) to the ear.[12]
-
Treatment: this compound, formulated for topical application, is administered to the ear at various time points, typically before or after the TDI challenge.
-
Measurement of Inflammation: Ear swelling is measured at different time points (e.g., 24 and 48 hours) post-challenge using a micrometer. A reduction in ear swelling in the this compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.[11]
-
Cytokine Analysis: At the end of the experiment, the ear tissue is collected, homogenized, and the levels of various pro-inflammatory cytokines are measured.
Cytokine Suppression Analysis
The effect of this compound on the production of inflammatory cytokines was a key measure of its anti-inflammatory activity. This was assessed in both in vitro and in vivo models.
Protocol Outline for Skin Homogenates:
-
Tissue Collection: Following the in vivo allergic dermatitis model, ear tissue samples are collected and immediately frozen.
-
Homogenization: The tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the soluble proteins including cytokines, is collected.
-
Quantification: The concentration of specific cytokines (e.g., IL-4, IL-6, and macrophage inflammatory protein-2) is determined using enzyme-linked immunosorbent assays (ELISAs).[5][11][14] The results are typically normalized to the total protein concentration in the sample.
Preclinical Efficacy and Therapeutic Potential
This compound demonstrated significant anti-inflammatory properties in various preclinical models.
-
Suppression of T-cell Cytokines: In studies using stimulated peripheral blood mononuclear cells (PBMCs), this compound was shown to suppress both Th1 and Th2 type cytokines, indicating a broad-spectrum anti-inflammatory effect.[4][9]
-
Inhibition of Inflammatory Cell Infiltration: In animal models of lung inflammation, intratracheal administration of this compound suppressed the infiltration of eosinophils and neutrophils into the airways.[13]
-
Reduction of Allergic Skin Reactions: Topically applied this compound was effective in reducing the development of allergic skin wheals in ovalbumin-sensitized guinea pigs, suggesting its ability to penetrate the skin and exert a local anti-inflammatory effect.[4][9]
Conclusion
The mechanism of action of this compound is centered on its selective and potent inhibition of the PDE4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn activates PKA and Epac signaling pathways. The downstream effects of this cascade include the suppression of a broad range of pro-inflammatory cytokines and the inhibition of inflammatory cell activity. While this compound showed promise in preclinical studies for the topical and inhaled treatment of inflammatory diseases, its development was halted due to a lack of efficacy in clinical trials. Nevertheless, the investigation of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for the treatment of inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Non-invasive evaluation of skin cytokines secretion: an innovative complementary method for monitoring skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. nel.edu [nel.edu]
The Core Mechanism of Action of AWD 12-281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Last Updated: November 7, 2025
Abstract
AWD 12-281, also known as GSK 842470, is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed for topical and inhaled administration, it was investigated for the treatment of inflammatory conditions, primarily chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.[3][4] Its mechanism of action centers on the specific inhibition of the PDE4 enzyme, leading to a cascade of intracellular events that collectively suppress inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. Although development was discontinued due to insufficient efficacy in Phase II clinical trials, the study of this compound has contributed to the broader understanding of PDE4 inhibition as a therapeutic strategy.[5][6]
Primary Mechanism of Action: Selective Phosphodiesterase 4 Inhibition
The principal mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory and immune cells.[7][8] This elevation in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac), which in turn modulate the transcription of pro- and anti-inflammatory cytokines.[7][9]
Signaling Pathway of PDE4 Inhibition by this compound
The inhibition of PDE4 by this compound initiates a well-defined signaling cascade within target inflammatory cells. The following diagram illustrates this pathway.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug.
| Target Enzyme | IC50 (nM) | Reference(s) |
| PDE4 | 9.7 | [1][7] |
| PDE4 (in another study) | 7 | [10] |
Note: The slight variation in IC50 values can be attributed to different experimental conditions and assay formats.
Experimental Methodologies
The following sections detail the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Phosphodiesterase 4 (PDE4) Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound on PDE4 is the fluorescence polarization (FP) assay.
Protocol Outline:
-
Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound (this compound) are prepared in an appropriate assay buffer.
-
Incubation: The PDE4 enzyme is pre-incubated with varying concentrations of this compound to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
-
Hydrolysis: In the absence of inhibition, PDE4 hydrolyzes the fluorescent cAMP to fluorescent 5'-AMP.
-
Detection: A binding agent that specifically binds to the product (fluorescent 5'-AMP) is added. The binding of the larger agent to the small fluorescent molecule results in a change in fluorescence polarization.
-
Measurement: The fluorescence polarization is measured using a microplate reader. A high degree of polarization indicates significant enzymatic activity (and low inhibition), while low polarization indicates inhibition of the enzyme.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Animal Model of Allergic Dermatitis
A murine model of allergic contact dermatitis induced by toluene-2,4-diisocyanate (TDI) was utilized to evaluate the in vivo efficacy of topically administered this compound.[5][11]
Protocol Outline:
-
Sensitization: BALB/c mice are sensitized by the topical application of a 5% TDI solution in a vehicle (e.g., acetone:olive oil) to the shaved abdomen or back skin on day 0 and sometimes with a re-sensitization on a subsequent day (e.g., day 7).[12][13]
-
Challenge: After a sensitization period (e.g., 5-7 days), the mice are challenged by applying a lower concentration of TDI (e.g., 1%) to the ear.[12]
-
Treatment: this compound, formulated for topical application, is administered to the ear at various time points, typically before or after the TDI challenge.
-
Measurement of Inflammation: Ear swelling is measured at different time points (e.g., 24 and 48 hours) post-challenge using a micrometer. A reduction in ear swelling in the this compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.[11]
-
Cytokine Analysis: At the end of the experiment, the ear tissue is collected, homogenized, and the levels of various pro-inflammatory cytokines are measured.
Cytokine Suppression Analysis
The effect of this compound on the production of inflammatory cytokines was a key measure of its anti-inflammatory activity. This was assessed in both in vitro and in vivo models.
Protocol Outline for Skin Homogenates:
-
Tissue Collection: Following the in vivo allergic dermatitis model, ear tissue samples are collected and immediately frozen.
-
Homogenization: The tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the soluble proteins including cytokines, is collected.
-
Quantification: The concentration of specific cytokines (e.g., IL-4, IL-6, and macrophage inflammatory protein-2) is determined using enzyme-linked immunosorbent assays (ELISAs).[5][11][14] The results are typically normalized to the total protein concentration in the sample.
Preclinical Efficacy and Therapeutic Potential
This compound demonstrated significant anti-inflammatory properties in various preclinical models.
-
Suppression of T-cell Cytokines: In studies using stimulated peripheral blood mononuclear cells (PBMCs), this compound was shown to suppress both Th1 and Th2 type cytokines, indicating a broad-spectrum anti-inflammatory effect.[4][9]
-
Inhibition of Inflammatory Cell Infiltration: In animal models of lung inflammation, intratracheal administration of this compound suppressed the infiltration of eosinophils and neutrophils into the airways.[13]
-
Reduction of Allergic Skin Reactions: Topically applied this compound was effective in reducing the development of allergic skin wheals in ovalbumin-sensitized guinea pigs, suggesting its ability to penetrate the skin and exert a local anti-inflammatory effect.[4][9]
Conclusion
The mechanism of action of this compound is centered on its selective and potent inhibition of the PDE4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn activates PKA and Epac signaling pathways. The downstream effects of this cascade include the suppression of a broad range of pro-inflammatory cytokines and the inhibition of inflammatory cell activity. While this compound showed promise in preclinical studies for the topical and inhaled treatment of inflammatory diseases, its development was halted due to a lack of efficacy in clinical trials. Nevertheless, the investigation of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for the treatment of inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Non-invasive evaluation of skin cytokines secretion: an innovative complementary method for monitoring skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. nel.edu [nel.edu]
Awd 12-281: A Technical Whitepaper on a Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awd 12-281 (also known as GW 842470) is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[1][2] Developed for topical and inhaled administration, this compound was investigated for the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis.[1][3] Its mechanism of action centers on the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory mediators. Despite promising preclinical data demonstrating significant anti-inflammatory and bronchodilatory effects, the clinical development of this compound was discontinued (B1498344) due to insufficient efficacy in Phase II trials.[2][3] This document provides an in-depth technical overview of this compound, summarizing its pharmacological data, detailing key experimental protocols from preclinical studies, and visualizing its mechanism and experimental workflows.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of inflammatory responses, including the suppression of cytokine and chemokine release from various immune cells.
This compound, with the chemical name N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide, emerged as a promising second-generation PDE4 inhibitor.[1] It was specifically designed for topical and inhaled delivery to maximize local efficacy in the lungs and skin while minimizing the systemic side effects, such as nausea and emesis, commonly associated with oral PDE4 inhibitors.
Core Pharmacology and Mechanism of Action
This compound is a highly potent inhibitor of the PDE4 enzyme. Its primary mechanism of action is the competitive inhibition of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP has widespread anti-inflammatory effects.
Signaling Pathway of PDE4 Inhibition by this compound
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Cell Line | Notes | Reference(s) |
| PDE4 IC50 | 9.7 nM | Human | Highly potent inhibition of the target enzyme. | [1][2][3] |
| Selectivity vs. PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000-fold | Not Specified | Demonstrates high selectivity for the PDE4 isoenzyme family. | [4] |
| Selectivity vs. PDE7 | >2,500-fold | Not Specified | [4] |
Table 2: In Vitro Anti-inflammatory Activity (Cytokine Inhibition)
| Cytokine | Stimulant | Cell Type | EC50 (nM) | Reference(s) |
| TNF-α | Lipopolysaccharide (LPS) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 88 | [5] |
| Interleukin-2 (IL-2) | Phytohaemagglutinin (PHA-P) | Human PBMCs | 77 | [5] |
| Interleukin-4 (IL-4) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |
| Interleukin-5 (IL-5) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Species | Key Findings | Reference(s) |
| TDI-induced Allergic Dermatitis | Mouse | Topical application of this compound significantly inhibited ear swelling and reduced pro-inflammatory cytokines (IL-4, IL-6, MIP-2). | [6] |
| LPS-induced Lung Neutrophilia | Rat | Intratracheal administration of this compound potently inhibited neutrophil recruitment to the lungs. | [7][8] |
| Ovalbumin-induced Allergic Skin Wheals | Guinea Pig | Topical this compound reduced the development of allergic skin wheals, indicating skin penetration. | [9] |
| Arachidonic Acid-induced Mouse Ear Edema | Mouse | Dose-dependent suppression of inflammation with a minimally effective concentration of 0.3%. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. Note: These protocols are synthesized from publicly available literature and may not represent the complete, proprietary methods used during drug development.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE4.
-
Substrate: [3H]-cAMP.
-
Assay Principle: The assay measures the conversion of [3H]-cAMP to [3H]-5'-AMP by the PDE4 enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
-
Procedure:
-
This compound is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with the PDE4 enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the [3H]-5'-AMP product is separated from the unreacted [3H]-cAMP substrate.
-
The amount of [3H]-5'-AMP is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Cytokine Release Assay from Human PBMCs
Objective: To evaluate the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human immune cells.
Methodology:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
-
Stimulants: Lipopolysaccharide (LPS) to induce TNF-α release, or Phytohaemagglutinin (PHA-P) to induce IL-2 release.
-
Procedure:
-
PBMCs are isolated and cultured in a suitable medium.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
The cells are then stimulated with either LPS or PHA-P to induce cytokine production.
-
After an incubation period, the cell culture supernatants are collected.
-
The concentration of the target cytokine (e.g., TNF-α, IL-2) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for cytokine inhibition is determined from the concentration-response curves.
In Vivo Model of Allergic Dermatitis (TDI-induced)
Objective: To assess the anti-inflammatory efficacy of topically applied this compound in a mouse model of allergic contact dermatitis.
Methodology:
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge:
-
Sensitization: Mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.
-
Challenge: After a set period, the mice are challenged by applying a lower concentration of TDI to the ears to elicit an inflammatory response.
-
-
Treatment: this compound, formulated in a suitable vehicle, is applied topically to the ears either before (prophylactic) or after (therapeutic) the TDI challenge.
-
Outcome Measures:
-
Ear Swelling: Ear thickness is measured at various time points after the challenge using a digital caliper. The change in ear thickness is a primary indicator of inflammation.
-
Cytokine Analysis: At the end of the experiment, ear tissue can be collected, homogenized, and analyzed for the levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, MIP-2) using ELISA.
-
-
Data Analysis: The percentage inhibition of ear swelling is calculated by comparing the this compound-treated group to the vehicle-treated control group.
Experimental Workflow for In Vivo Allergic Dermatitis Model
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse model of allergic dermatitis.
In Vivo Model of Lung Inflammation (LPS-induced)
Objective: To determine the effect of intratracheally administered this compound on LPS-induced pulmonary neutrophilia in rats.
Methodology:
-
Animal Model: Lewis rats.
-
Induction of Inflammation: Lung inflammation is induced by the administration of lipopolysaccharide (LPS) via oropharyngeal aspiration or aerosol inhalation.[10]
-
Treatment: this compound is administered intratracheally at various doses prior to the LPS challenge.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (typically 4-8 hours), the lungs are lavaged with a sterile saline solution.[10]
-
Cell Counts: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.
-
-
Data Analysis: The inhibition of neutrophil recruitment to the lungs is calculated by comparing the cell counts in the this compound-treated groups to the vehicle-treated, LPS-challenged control group.
Discussion and Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor that demonstrated significant anti-inflammatory and bronchodilatory properties in a range of preclinical models. Its design for topical and inhaled administration was a strategic approach to mitigate the systemic side effects that have limited the therapeutic potential of other PDE4 inhibitors.
The preclinical data for this compound were compelling. In vitro, it potently inhibited the PDE4 enzyme and suppressed the release of key pro-inflammatory cytokines from human immune cells. In vivo, it showed marked efficacy in animal models of both skin and lung inflammation. These findings provided a strong rationale for its progression into clinical trials for asthma, COPD, and allergic dermatitis.
Despite the robust preclinical package, the development of this compound was halted due to a lack of efficacy in Phase II clinical studies. The reasons for this disconnect between the preclinical and clinical findings are not fully elucidated in the public domain but could be multifactorial, including issues related to drug delivery, metabolism, or the translation of efficacy from animal models to human disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS induced Pulmonary Neutrophilia Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Awd 12-281: A Technical Whitepaper on a Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awd 12-281 (also known as GW 842470) is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[1][2] Developed for topical and inhaled administration, this compound was investigated for the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis.[1][3] Its mechanism of action centers on the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory mediators. Despite promising preclinical data demonstrating significant anti-inflammatory and bronchodilatory effects, the clinical development of this compound was discontinued due to insufficient efficacy in Phase II trials.[2][3] This document provides an in-depth technical overview of this compound, summarizing its pharmacological data, detailing key experimental protocols from preclinical studies, and visualizing its mechanism and experimental workflows.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of inflammatory responses, including the suppression of cytokine and chemokine release from various immune cells.
This compound, with the chemical name N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide, emerged as a promising second-generation PDE4 inhibitor.[1] It was specifically designed for topical and inhaled delivery to maximize local efficacy in the lungs and skin while minimizing the systemic side effects, such as nausea and emesis, commonly associated with oral PDE4 inhibitors.
Core Pharmacology and Mechanism of Action
This compound is a highly potent inhibitor of the PDE4 enzyme. Its primary mechanism of action is the competitive inhibition of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP has widespread anti-inflammatory effects.
Signaling Pathway of PDE4 Inhibition by this compound
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Cell Line | Notes | Reference(s) |
| PDE4 IC50 | 9.7 nM | Human | Highly potent inhibition of the target enzyme. | [1][2][3] |
| Selectivity vs. PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000-fold | Not Specified | Demonstrates high selectivity for the PDE4 isoenzyme family. | [4] |
| Selectivity vs. PDE7 | >2,500-fold | Not Specified | [4] |
Table 2: In Vitro Anti-inflammatory Activity (Cytokine Inhibition)
| Cytokine | Stimulant | Cell Type | EC50 (nM) | Reference(s) |
| TNF-α | Lipopolysaccharide (LPS) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 88 | [5] |
| Interleukin-2 (IL-2) | Phytohaemagglutinin (PHA-P) | Human PBMCs | 77 | [5] |
| Interleukin-4 (IL-4) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |
| Interleukin-5 (IL-5) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Species | Key Findings | Reference(s) |
| TDI-induced Allergic Dermatitis | Mouse | Topical application of this compound significantly inhibited ear swelling and reduced pro-inflammatory cytokines (IL-4, IL-6, MIP-2). | [6] |
| LPS-induced Lung Neutrophilia | Rat | Intratracheal administration of this compound potently inhibited neutrophil recruitment to the lungs. | [7][8] |
| Ovalbumin-induced Allergic Skin Wheals | Guinea Pig | Topical this compound reduced the development of allergic skin wheals, indicating skin penetration. | [9] |
| Arachidonic Acid-induced Mouse Ear Edema | Mouse | Dose-dependent suppression of inflammation with a minimally effective concentration of 0.3%. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. Note: These protocols are synthesized from publicly available literature and may not represent the complete, proprietary methods used during drug development.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE4.
-
Substrate: [3H]-cAMP.
-
Assay Principle: The assay measures the conversion of [3H]-cAMP to [3H]-5'-AMP by the PDE4 enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
-
Procedure:
-
This compound is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with the PDE4 enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the [3H]-5'-AMP product is separated from the unreacted [3H]-cAMP substrate.
-
The amount of [3H]-5'-AMP is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Cytokine Release Assay from Human PBMCs
Objective: To evaluate the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human immune cells.
Methodology:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
-
Stimulants: Lipopolysaccharide (LPS) to induce TNF-α release, or Phytohaemagglutinin (PHA-P) to induce IL-2 release.
-
Procedure:
-
PBMCs are isolated and cultured in a suitable medium.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
The cells are then stimulated with either LPS or PHA-P to induce cytokine production.
-
After an incubation period, the cell culture supernatants are collected.
-
The concentration of the target cytokine (e.g., TNF-α, IL-2) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for cytokine inhibition is determined from the concentration-response curves.
In Vivo Model of Allergic Dermatitis (TDI-induced)
Objective: To assess the anti-inflammatory efficacy of topically applied this compound in a mouse model of allergic contact dermatitis.
Methodology:
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge:
-
Sensitization: Mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.
-
Challenge: After a set period, the mice are challenged by applying a lower concentration of TDI to the ears to elicit an inflammatory response.
-
-
Treatment: this compound, formulated in a suitable vehicle, is applied topically to the ears either before (prophylactic) or after (therapeutic) the TDI challenge.
-
Outcome Measures:
-
Ear Swelling: Ear thickness is measured at various time points after the challenge using a digital caliper. The change in ear thickness is a primary indicator of inflammation.
-
Cytokine Analysis: At the end of the experiment, ear tissue can be collected, homogenized, and analyzed for the levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, MIP-2) using ELISA.
-
-
Data Analysis: The percentage inhibition of ear swelling is calculated by comparing the this compound-treated group to the vehicle-treated control group.
Experimental Workflow for In Vivo Allergic Dermatitis Model
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse model of allergic dermatitis.
In Vivo Model of Lung Inflammation (LPS-induced)
Objective: To determine the effect of intratracheally administered this compound on LPS-induced pulmonary neutrophilia in rats.
Methodology:
-
Animal Model: Lewis rats.
-
Induction of Inflammation: Lung inflammation is induced by the administration of lipopolysaccharide (LPS) via oropharyngeal aspiration or aerosol inhalation.[10]
-
Treatment: this compound is administered intratracheally at various doses prior to the LPS challenge.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (typically 4-8 hours), the lungs are lavaged with a sterile saline solution.[10]
-
Cell Counts: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.
-
-
Data Analysis: The inhibition of neutrophil recruitment to the lungs is calculated by comparing the cell counts in the this compound-treated groups to the vehicle-treated, LPS-challenged control group.
Discussion and Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor that demonstrated significant anti-inflammatory and bronchodilatory properties in a range of preclinical models. Its design for topical and inhaled administration was a strategic approach to mitigate the systemic side effects that have limited the therapeutic potential of other PDE4 inhibitors.
The preclinical data for this compound were compelling. In vitro, it potently inhibited the PDE4 enzyme and suppressed the release of key pro-inflammatory cytokines from human immune cells. In vivo, it showed marked efficacy in animal models of both skin and lung inflammation. These findings provided a strong rationale for its progression into clinical trials for asthma, COPD, and allergic dermatitis.
Despite the robust preclinical package, the development of this compound was halted due to a lack of efficacy in Phase II clinical studies. The reasons for this disconnect between the preclinical and clinical findings are not fully elucidated in the public domain but could be multifactorial, including issues related to drug delivery, metabolism, or the translation of efficacy from animal models to human disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS induced Pulmonary Neutrophilia Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Unveiling the Pharmacological Profile of AWD 12-281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Developed by Elbion and GlaxoSmithKline, it was primarily investigated for the topical and inhaled treatment of inflammatory conditions such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[4][5] this compound was structurally optimized for topical administration to minimize systemic side effects.[4] Despite promising preclinical data, its clinical development was discontinued (B1498344) due to insufficient efficacy in Phase II trials.[1][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Pharmacological Properties
This compound is a highly selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in various inflammatory and immune cells.[3][7] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the downregulation of inflammatory responses.[6]
Enzymatic Activity and Selectivity
The primary pharmacological activity of this compound is its potent inhibition of the PDE4 enzyme. The following table summarizes its key enzymatic activity parameters.
| Parameter | Value | Reference |
| IC50 (PDE4) | 9.7 nM | [1][2][3] |
| PDE4H/PDE4L Ratio | ~11 (104 nM / 9.7 nM) |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PDE4H/PDE4L Ratio: Ratio of IC50 values for the high-affinity and low-affinity rolipram (B1679513) binding sites of the PDE4 enzyme.
Preclinical Efficacy
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of preclinical models.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed in human peripheral blood mononuclear cells (PBMCs).
| Assay | Parameter | This compound | Reference |
| PHA-P-induced IL-2 release in human PBMCs | IC50 | Not explicitly quantified | [8] |
In Vivo Anti-inflammatory and Anti-allergic Activity
This compound has been evaluated in several animal models of skin and lung inflammation.
| Model | Species | Administration | Key Findings | Reference |
| Arachidonic-acid-induced mouse ear oedema | Mouse | Topical | Minimally effective concentration: 0.3% (single administration), 0.03% (repeated administration). A 3% solution showed significant suppression of inflammation for up to 48 hours. | [4] |
| Allergic dermatitis (TDI-induced) | Mouse | Topical | Complete inhibition of ear swelling 24 hours after challenge. Significant inhibition when administered after challenge. | [9] |
| Allergic skin inflammation (ovalbumin-induced) | Guinea Pig | Topical | Reduced the development of allergic skin wheals. | [4] |
| Antigen-induced late-phase eosinophilia | Brown Norway Rat | Intratracheal | ID50 of 7 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Lewis Rat | Intratracheal | ID50 of 0.02 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Ferret | Intratracheal | ID50 of 10 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Domestic Pig | Intratracheal or Intravenous | Effective at 2-4 mg/pig (i.t.) or 1 mg/kg (i.v.). | [10] |
| Allergen-induced bronchoconstriction | Guinea Pig | Intratracheal | 68% inhibition at 1.5 mg/kg (1-hour pretreatment). | [10] |
| Allergen-induced bronchial hyperresponsiveness and eosinophilia | BP-2 Mouse | - | Abolished both responses in a dose-dependent manner. | [10] |
ID50: Dose that produces 50% of the maximum inhibition. i.t.: intratracheal; i.v.: intravenous.
Cytokine Modulation
This compound has been shown to suppress both Th1 and Th2 type cytokines, indicating a broad spectrum of anti-inflammatory activity.[4] This was observed in tissue homogenates from allergen-challenged sensitized mice and in supernatants of stimulated peripheral blood mononuclear cells (PBMCs).[4]
Safety and Tolerability
Preclinical studies indicated that this compound has a lower emetic potential compared to other PDE4 inhibitors like cilomilast (B62225) and roflumilast (B1684550) in ferrets and pigs.[10] In dogs, no emesis was induced at the highest feasible inhaled dose (15 mg/kg).[10]
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, the following outlines the methodologies for key experiments based on published literature.
Phosphodiesterase (PDE) Activity Assay
A standard two-step radioenzymatic assay is typically used to determine PDE4 inhibitory activity.
-
Enzyme Preparation : Recombinant human PDE4 is used.
-
Incubation : The enzyme is pre-incubated with various concentrations of this compound or vehicle.
-
Reaction Initiation : The reaction is initiated by adding a substrate mixture containing [3H]-cAMP.
-
Reaction Termination : The reaction is stopped, and the product, [3H]-5'-AMP, is hydrolyzed to [3H]-adenosine.
-
Separation : Unreacted [3H]-cAMP is separated from [3H]-adenosine using ion-exchange chromatography.
-
Quantification : The amount of [3H]-adenosine is quantified by scintillation counting to determine the extent of PDE4 inhibition.
Arachidonic Acid-Induced Mouse Ear Edema
This model assesses the topical anti-inflammatory activity of a compound.
-
Animal Model : Typically, BALB/c or Swiss mice are used.
-
Compound Administration : A solution of this compound at varying concentrations (e.g., 0.03% to 3%) or vehicle is applied topically to the inner and outer surfaces of one ear.
-
Induction of Inflammation : After a set period (e.g., 30-60 minutes), a solution of arachidonic acid is applied to the same ear to induce inflammation and edema.
-
Measurement : After a specific time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the edema.
-
Analysis : The percentage inhibition of edema by the drug compared to the vehicle-treated group is calculated.
TDI-Induced Allergic Dermatitis in Mice
This model evaluates the efficacy of a compound in a model of allergic contact dermatitis.
-
Sensitization : BALB/c mice are sensitized by applying a solution of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.
-
Challenge : Several days later, a lower concentration of TDI is applied to one ear to elicit an allergic inflammatory response.
-
Treatment : this compound is administered topically to the ear either before (prophylactic) or after (therapeutic) the TDI challenge.
-
Measurement : Ear thickness is measured at various time points (e.g., 24 and 48 hours) after the challenge using a micrometer. The difference in ear thickness before and after the challenge represents the degree of swelling.
-
Analysis : The inhibition of ear swelling in the drug-treated group is compared to the vehicle-treated group.
Cytokine Measurement
The levels of Th1 and Th2 cytokines in tissue homogenates or cell culture supernatants are measured using specific immunoassays.
-
Sample Collection : Skin tissue from the site of inflammation is collected and homogenized, or supernatants from stimulated PBMC cultures are collected.
-
Assay : Enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex) are used to quantify the concentrations of specific cytokines such as IL-2, IL-4, IL-5, IFN-γ, and TNF-α.
-
Analysis : The levels of cytokines in samples from this compound-treated groups are compared to those from vehicle-treated control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: General experimental workflow for pharmacological profiling.
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory and immunomodulatory properties in a range of preclinical models. Its design for topical and inhaled administration aimed to provide a favorable safety profile by minimizing systemic exposure. While it showed promise in early-stage development for inflammatory skin and respiratory diseases, it ultimately did not meet the efficacy endpoints in clinical trials, leading to the cessation of its development. The data and methodologies presented in this guide provide valuable insights into the pharmacological characteristics of this compound and can serve as a reference for researchers in the field of PDE4 inhibition and inflammatory disease drug discovery.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Hesperetin-7,3'-O-dimethylether selectively inhibits phosphodiesterase 4 and effectively suppresses ovalbumin-induced airway hyperresponsiveness with a high therapeutic ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]
- 10. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation | springermedizin.de [springermedizin.de]
Unveiling the Pharmacological Profile of AWD 12-281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Developed by Elbion and GlaxoSmithKline, it was primarily investigated for the topical and inhaled treatment of inflammatory conditions such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[4][5] this compound was structurally optimized for topical administration to minimize systemic side effects.[4] Despite promising preclinical data, its clinical development was discontinued due to insufficient efficacy in Phase II trials.[1][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Pharmacological Properties
This compound is a highly selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various inflammatory and immune cells.[3][7] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the downregulation of inflammatory responses.[6]
Enzymatic Activity and Selectivity
The primary pharmacological activity of this compound is its potent inhibition of the PDE4 enzyme. The following table summarizes its key enzymatic activity parameters.
| Parameter | Value | Reference |
| IC50 (PDE4) | 9.7 nM | [1][2][3] |
| PDE4H/PDE4L Ratio | ~11 (104 nM / 9.7 nM) |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PDE4H/PDE4L Ratio: Ratio of IC50 values for the high-affinity and low-affinity rolipram binding sites of the PDE4 enzyme.
Preclinical Efficacy
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of preclinical models.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed in human peripheral blood mononuclear cells (PBMCs).
| Assay | Parameter | This compound | Reference |
| PHA-P-induced IL-2 release in human PBMCs | IC50 | Not explicitly quantified | [8] |
In Vivo Anti-inflammatory and Anti-allergic Activity
This compound has been evaluated in several animal models of skin and lung inflammation.
| Model | Species | Administration | Key Findings | Reference |
| Arachidonic-acid-induced mouse ear oedema | Mouse | Topical | Minimally effective concentration: 0.3% (single administration), 0.03% (repeated administration). A 3% solution showed significant suppression of inflammation for up to 48 hours. | [4] |
| Allergic dermatitis (TDI-induced) | Mouse | Topical | Complete inhibition of ear swelling 24 hours after challenge. Significant inhibition when administered after challenge. | [9] |
| Allergic skin inflammation (ovalbumin-induced) | Guinea Pig | Topical | Reduced the development of allergic skin wheals. | [4] |
| Antigen-induced late-phase eosinophilia | Brown Norway Rat | Intratracheal | ID50 of 7 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Lewis Rat | Intratracheal | ID50 of 0.02 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Ferret | Intratracheal | ID50 of 10 µg/kg. | [10] |
| LPS-induced acute lung neutrophilia | Domestic Pig | Intratracheal or Intravenous | Effective at 2-4 mg/pig (i.t.) or 1 mg/kg (i.v.). | [10] |
| Allergen-induced bronchoconstriction | Guinea Pig | Intratracheal | 68% inhibition at 1.5 mg/kg (1-hour pretreatment). | [10] |
| Allergen-induced bronchial hyperresponsiveness and eosinophilia | BP-2 Mouse | - | Abolished both responses in a dose-dependent manner. | [10] |
ID50: Dose that produces 50% of the maximum inhibition. i.t.: intratracheal; i.v.: intravenous.
Cytokine Modulation
This compound has been shown to suppress both Th1 and Th2 type cytokines, indicating a broad spectrum of anti-inflammatory activity.[4] This was observed in tissue homogenates from allergen-challenged sensitized mice and in supernatants of stimulated peripheral blood mononuclear cells (PBMCs).[4]
Safety and Tolerability
Preclinical studies indicated that this compound has a lower emetic potential compared to other PDE4 inhibitors like cilomilast and roflumilast in ferrets and pigs.[10] In dogs, no emesis was induced at the highest feasible inhaled dose (15 mg/kg).[10]
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, the following outlines the methodologies for key experiments based on published literature.
Phosphodiesterase (PDE) Activity Assay
A standard two-step radioenzymatic assay is typically used to determine PDE4 inhibitory activity.
-
Enzyme Preparation : Recombinant human PDE4 is used.
-
Incubation : The enzyme is pre-incubated with various concentrations of this compound or vehicle.
-
Reaction Initiation : The reaction is initiated by adding a substrate mixture containing [3H]-cAMP.
-
Reaction Termination : The reaction is stopped, and the product, [3H]-5'-AMP, is hydrolyzed to [3H]-adenosine.
-
Separation : Unreacted [3H]-cAMP is separated from [3H]-adenosine using ion-exchange chromatography.
-
Quantification : The amount of [3H]-adenosine is quantified by scintillation counting to determine the extent of PDE4 inhibition.
Arachidonic Acid-Induced Mouse Ear Edema
This model assesses the topical anti-inflammatory activity of a compound.
-
Animal Model : Typically, BALB/c or Swiss mice are used.
-
Compound Administration : A solution of this compound at varying concentrations (e.g., 0.03% to 3%) or vehicle is applied topically to the inner and outer surfaces of one ear.
-
Induction of Inflammation : After a set period (e.g., 30-60 minutes), a solution of arachidonic acid is applied to the same ear to induce inflammation and edema.
-
Measurement : After a specific time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the edema.
-
Analysis : The percentage inhibition of edema by the drug compared to the vehicle-treated group is calculated.
TDI-Induced Allergic Dermatitis in Mice
This model evaluates the efficacy of a compound in a model of allergic contact dermatitis.
-
Sensitization : BALB/c mice are sensitized by applying a solution of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.
-
Challenge : Several days later, a lower concentration of TDI is applied to one ear to elicit an allergic inflammatory response.
-
Treatment : this compound is administered topically to the ear either before (prophylactic) or after (therapeutic) the TDI challenge.
-
Measurement : Ear thickness is measured at various time points (e.g., 24 and 48 hours) after the challenge using a micrometer. The difference in ear thickness before and after the challenge represents the degree of swelling.
-
Analysis : The inhibition of ear swelling in the drug-treated group is compared to the vehicle-treated group.
Cytokine Measurement
The levels of Th1 and Th2 cytokines in tissue homogenates or cell culture supernatants are measured using specific immunoassays.
-
Sample Collection : Skin tissue from the site of inflammation is collected and homogenized, or supernatants from stimulated PBMC cultures are collected.
-
Assay : Enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex) are used to quantify the concentrations of specific cytokines such as IL-2, IL-4, IL-5, IFN-γ, and TNF-α.
-
Analysis : The levels of cytokines in samples from this compound-treated groups are compared to those from vehicle-treated control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: General experimental workflow for pharmacological profiling.
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory and immunomodulatory properties in a range of preclinical models. Its design for topical and inhaled administration aimed to provide a favorable safety profile by minimizing systemic exposure. While it showed promise in early-stage development for inflammatory skin and respiratory diseases, it ultimately did not meet the efficacy endpoints in clinical trials, leading to the cessation of its development. The data and methodologies presented in this guide provide valuable insights into the pharmacological characteristics of this compound and can serve as a reference for researchers in the field of PDE4 inhibition and inflammatory disease drug discovery.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Hesperetin-7,3'-O-dimethylether selectively inhibits phosphodiesterase 4 and effectively suppresses ovalbumin-induced airway hyperresponsiveness with a high therapeutic ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]
- 10. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to Awd 12-281: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] It has been investigated for its anti-inflammatory and bronchodilatory properties, particularly for the topical and inhaled treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and allergic dermatitis.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the pharmacological profile of this compound, along with experimental protocols and key data presented for ease of reference.
Chemical Structure and Properties
This compound is chemically identified as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide.[3] It possesses a hybrid structure composed of an indole (B1671886) core and a pyridine (B92270) moiety.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-hydroxyindol-3-yl]-2-oxoacetamide | [1] |
| Synonyms | This compound, GW 842470, GSK-842470 | [1][2] |
| CAS Number | 257892-33-4 | [6] |
| Molecular Formula | C22H14Cl2FN3O3 | [7] |
| Molecular Weight | 458.27 g/mol | [7] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO | [8] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on its chemical structure, which is a substituted indole derivative. The synthesis likely involves a multi-step process, beginning with the construction of the core indole structure, followed by the addition of the side chains. Commercial availability of this compound is typically through custom synthesis.[1][8]
A potential synthetic strategy could involve the following key transformations:
-
Formation of the Indole Core: Synthesis of a 1-(4-fluorobenzyl)-5-hydroxy-indole intermediate. This could potentially be achieved through a Fischer, Bischler-Möhlau, or other standard indole synthesis methodologies.
-
Acylation of the Indole: Introduction of the glyoxylic acid amide linker at the C3 position of the indole ring. This is a common functionalization site for indoles.
-
Amide Coupling: The final step would likely be the coupling of the acylated indole intermediate with 4-amino-3,5-dichloropyridine (B195902) to form the final amide bond and yield this compound.
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][9] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells.[4][9] Elevated cAMP levels have a downstream effect of suppressing the inflammatory response, including the inhibition of cytokine release, such as tumor necrosis factor-alpha (TNF-α).[4]
The inhibitory activity of this compound against PDE4 is potent, with a reported IC50 value of 9.7 nM.[2][9] The table below summarizes the reported inhibitory concentrations and compares this compound with other PDE4 inhibitors.
| Compound | IC50 (PDE4) | Reference |
| This compound | 9.7 nM | [2][9] |
| Roflumilast | Not specified in provided results | |
| Cilomilast | Not specified in provided results |
Experimental Protocols
This compound has been evaluated in various preclinical models of inflammation. Below are detailed methodologies for key experiments cited in the literature.
Model of Allergic Dermatitis in Mice
-
Objective: To assess the anti-inflammatory potential of this compound in a model of allergic skin inflammation.
-
Methodology:
-
Sensitization: BALB/c mice are sensitized with toluene-2,4-diisocyanate (TDI).
-
Challenge: The allergic reaction is induced by the topical application of TDI to the ears of the sensitized mice.
-
Treatment: this compound is administered either topically, orally, or intraperitoneally before or after the TDI challenge.
-
Assessment: The primary outcome measured is the degree of ear swelling at 24 hours post-challenge. Pro-inflammatory cytokines such as interleukin-4, interleukin-6, and macrophage inflammatory protein-2 can also be quantified from tissue homogenates.[3]
-
Guinea-Pig Model of Allergic Skin Inflammation
-
Objective: To evaluate the skin penetration and efficacy of topically administered this compound.
-
Methodology:
-
Sensitization: Guinea-pigs are sensitized to ovalbumin.
-
Challenge: An allergic skin wheal is induced by the intracutaneous injection of ovalbumin.
-
Treatment: this compound is applied topically to the skin prior to the ovalbumin challenge.
-
Assessment: The reduction in the size and severity of the skin wheals is measured to determine the efficacy of this compound.[5]
-
Arachidonic Acid-Induced Mouse Ear Edema
-
Objective: To determine the dose-response relationship and duration of action of topical this compound in an acute inflammation model.
-
Methodology:
-
Induction of Inflammation: Edema is induced by the topical application of arachidonic acid to the ears of mice.
-
Treatment: this compound is administered topically at varying concentrations (e.g., 0.3% to 3%) before the arachidonic acid challenge.
-
Assessment: The degree of ear swelling is measured to evaluate the anti-inflammatory effect. The duration of action can be assessed by varying the time between treatment and challenge.[5]
-
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for Anti-Inflammatory Assessment
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor with demonstrated anti-inflammatory effects in preclinical models of respiratory and dermatological inflammation. While its clinical development was discontinued (B1498344) due to poor efficacy, its robust preclinical profile makes it a valuable tool compound for researchers studying the role of PDE4 in inflammatory processes. This guide provides a core repository of its chemical and biological properties to aid in future research and drug development endeavors in this space.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
An In-depth Technical Guide to Awd 12-281: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] It has been investigated for its anti-inflammatory and bronchodilatory properties, particularly for the topical and inhaled treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and allergic dermatitis.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the pharmacological profile of this compound, along with experimental protocols and key data presented for ease of reference.
Chemical Structure and Properties
This compound is chemically identified as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide.[3] It possesses a hybrid structure composed of an indole core and a pyridine moiety.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-hydroxyindol-3-yl]-2-oxoacetamide | [1] |
| Synonyms | This compound, GW 842470, GSK-842470 | [1][2] |
| CAS Number | 257892-33-4 | [6] |
| Molecular Formula | C22H14Cl2FN3O3 | [7] |
| Molecular Weight | 458.27 g/mol | [7] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO | [8] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on its chemical structure, which is a substituted indole derivative. The synthesis likely involves a multi-step process, beginning with the construction of the core indole structure, followed by the addition of the side chains. Commercial availability of this compound is typically through custom synthesis.[1][8]
A potential synthetic strategy could involve the following key transformations:
-
Formation of the Indole Core: Synthesis of a 1-(4-fluorobenzyl)-5-hydroxy-indole intermediate. This could potentially be achieved through a Fischer, Bischler-Möhlau, or other standard indole synthesis methodologies.
-
Acylation of the Indole: Introduction of the glyoxylic acid amide linker at the C3 position of the indole ring. This is a common functionalization site for indoles.
-
Amide Coupling: The final step would likely be the coupling of the acylated indole intermediate with 4-amino-3,5-dichloropyridine to form the final amide bond and yield this compound.
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[4][9] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells.[4][9] Elevated cAMP levels have a downstream effect of suppressing the inflammatory response, including the inhibition of cytokine release, such as tumor necrosis factor-alpha (TNF-α).[4]
The inhibitory activity of this compound against PDE4 is potent, with a reported IC50 value of 9.7 nM.[2][9] The table below summarizes the reported inhibitory concentrations and compares this compound with other PDE4 inhibitors.
| Compound | IC50 (PDE4) | Reference |
| This compound | 9.7 nM | [2][9] |
| Roflumilast | Not specified in provided results | |
| Cilomilast | Not specified in provided results |
Experimental Protocols
This compound has been evaluated in various preclinical models of inflammation. Below are detailed methodologies for key experiments cited in the literature.
Model of Allergic Dermatitis in Mice
-
Objective: To assess the anti-inflammatory potential of this compound in a model of allergic skin inflammation.
-
Methodology:
-
Sensitization: BALB/c mice are sensitized with toluene-2,4-diisocyanate (TDI).
-
Challenge: The allergic reaction is induced by the topical application of TDI to the ears of the sensitized mice.
-
Treatment: this compound is administered either topically, orally, or intraperitoneally before or after the TDI challenge.
-
Assessment: The primary outcome measured is the degree of ear swelling at 24 hours post-challenge. Pro-inflammatory cytokines such as interleukin-4, interleukin-6, and macrophage inflammatory protein-2 can also be quantified from tissue homogenates.[3]
-
Guinea-Pig Model of Allergic Skin Inflammation
-
Objective: To evaluate the skin penetration and efficacy of topically administered this compound.
-
Methodology:
-
Sensitization: Guinea-pigs are sensitized to ovalbumin.
-
Challenge: An allergic skin wheal is induced by the intracutaneous injection of ovalbumin.
-
Treatment: this compound is applied topically to the skin prior to the ovalbumin challenge.
-
Assessment: The reduction in the size and severity of the skin wheals is measured to determine the efficacy of this compound.[5]
-
Arachidonic Acid-Induced Mouse Ear Edema
-
Objective: To determine the dose-response relationship and duration of action of topical this compound in an acute inflammation model.
-
Methodology:
-
Induction of Inflammation: Edema is induced by the topical application of arachidonic acid to the ears of mice.
-
Treatment: this compound is administered topically at varying concentrations (e.g., 0.3% to 3%) before the arachidonic acid challenge.
-
Assessment: The degree of ear swelling is measured to evaluate the anti-inflammatory effect. The duration of action can be assessed by varying the time between treatment and challenge.[5]
-
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for Anti-Inflammatory Assessment
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor with demonstrated anti-inflammatory effects in preclinical models of respiratory and dermatological inflammation. While its clinical development was discontinued due to poor efficacy, its robust preclinical profile makes it a valuable tool compound for researchers studying the role of PDE4 in inflammatory processes. This guide provides a core repository of its chemical and biological properties to aid in future research and drug development endeavors in this space.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
Awd 12-281: A Technical Guide to its Role in cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP modulates various downstream signaling pathways, resulting in anti-inflammatory and immunomodulatory effects. Despite promising preclinical data, the clinical development of this compound was discontinued (B1498344) due to a lack of efficacy. This technical guide provides a comprehensive overview of this compound's role in cAMP signaling, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of cellular processes, including inflammation, smooth muscle relaxation, and immune responses. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells.
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the PDE4 enzyme. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various target proteins, culminating in the observed anti-inflammatory effects.
Mechanism of Action of this compound
The core mechanism of this compound is the competitive inhibition of the catalytic site of the PDE4 enzyme. This inhibition is highly potent, with an IC50 value of 9.7 nM. The resulting increase in intracellular cAMP has several key downstream consequences:
-
Suppression of Pro-inflammatory Mediators: Increased cAMP levels inhibit the production and release of a wide range of pro-inflammatory cytokines and chemokines. This compound has been shown to suppress the release of interleukins (IL-2, IL-4, IL-5) and tumor necrosis factor-alpha (TNF-α) from various human inflammatory cells.
-
Modulation of Immune Cell Function: cAMP plays a crucial role in regulating the activity of immune cells such as T-cells, macrophages, and neutrophils. By elevating cAMP, this compound can suppress T-cell activation and proliferation and inhibit the release of inflammatory mediators from other immune cells.
-
Smooth Muscle Relaxation: In airway smooth muscle cells, elevated cAMP levels lead to relaxation, which is a key therapeutic target in diseases like asthma and COPD.
The following diagram illustrates the central role of this compound in the cAMP signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Cell/Enzyme Source | Value | Reference(s) |
| IC50 | PDE4 | - | 9.7 nM | |
| EC50 | IL-2 release | Human PBMCs | 46-121 nM | |
| EC50 | IL-4 release | Human PBMCs | 46-121 nM | |
| EC50 | IL-5 release | Human PBMCs | 46-121 nM | |
| EC50 | TNF-α release | Human PBMCs | 46-121 nM | |
| EC50 | TNF-α release | Dispersed nasal polyps | 111 nM | |
| EC50 | TNF-α release | Human whole blood | 934 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Dermatitis
| Parameter | Effect | Administration | Value | Reference(s) |
| Minimally Effective Concentration | Inhibition of ear swelling | Topical (single administration) | 0.3% | |
| Minimally Effective Concentration | Inhibition of ear swelling | Topical (repeated administration) | 0.03% |
Experimental Protocols
Detailed experimental protocols for the studies specifically involving this compound are not exhaustively reported in the literature. However, the following are representative, standardized protocols for the key assays used to characterize PDE4 inhibitors like this compound.
PDE4 Enzyme Inhibition Assay (Radiometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, recombinant PDE4 enzyme, and the diluted this compound.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by boiling for 2 minutes.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge to pellet the resin.
-
Transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular cAMP Levels (ELISA)
This assay quantifies the accumulation of cAMP in cells following treatment with a PDE4 inhibitor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line
-
Cell culture medium
-
Stimulant (e.g., Forskolin or a specific receptor agonist)
-
This compound or other test compounds
-
Lysis buffer
-
cAMP ELISA kit
Procedure:
-
Culture PBMCs in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a stimulant (e.g., Forskolin) to induce cAMP production.
-
Incubate for a further defined period (e.g., 15 minutes).
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Determine the dose-dependent effect of this compound on intracellular cAMP levels.
The following diagram outlines a typical experimental workflow for evaluating a PDE4 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor that effectively modulates the cAMP signaling pathway to produce anti-inflammatory effects in preclinical models. Its mechanism of action, centered on the inhibition of cAMP degradation, has been validated through various in vitro and in vivo studies. However, the promising preclinical findings did not translate into sufficient clinical efficacy, leading to the cessation of its development. The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals working on PDE4 inhibitors and the broader field of cAMP signaling modulation. Understanding the trajectory of compounds like this compound is crucial for the design and development of future therapeutics targeting this important pathway.
Awd 12-281: A Technical Guide to its Role in cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP modulates various downstream signaling pathways, resulting in anti-inflammatory and immunomodulatory effects. Despite promising preclinical data, the clinical development of this compound was discontinued due to a lack of efficacy. This technical guide provides a comprehensive overview of this compound's role in cAMP signaling, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of cellular processes, including inflammation, smooth muscle relaxation, and immune responses. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells.
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the PDE4 enzyme. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various target proteins, culminating in the observed anti-inflammatory effects.
Mechanism of Action of this compound
The core mechanism of this compound is the competitive inhibition of the catalytic site of the PDE4 enzyme. This inhibition is highly potent, with an IC50 value of 9.7 nM. The resulting increase in intracellular cAMP has several key downstream consequences:
-
Suppression of Pro-inflammatory Mediators: Increased cAMP levels inhibit the production and release of a wide range of pro-inflammatory cytokines and chemokines. This compound has been shown to suppress the release of interleukins (IL-2, IL-4, IL-5) and tumor necrosis factor-alpha (TNF-α) from various human inflammatory cells.
-
Modulation of Immune Cell Function: cAMP plays a crucial role in regulating the activity of immune cells such as T-cells, macrophages, and neutrophils. By elevating cAMP, this compound can suppress T-cell activation and proliferation and inhibit the release of inflammatory mediators from other immune cells.
-
Smooth Muscle Relaxation: In airway smooth muscle cells, elevated cAMP levels lead to relaxation, which is a key therapeutic target in diseases like asthma and COPD.
The following diagram illustrates the central role of this compound in the cAMP signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Cell/Enzyme Source | Value | Reference(s) |
| IC50 | PDE4 | - | 9.7 nM | |
| EC50 | IL-2 release | Human PBMCs | 46-121 nM | |
| EC50 | IL-4 release | Human PBMCs | 46-121 nM | |
| EC50 | IL-5 release | Human PBMCs | 46-121 nM | |
| EC50 | TNF-α release | Human PBMCs | 46-121 nM | |
| EC50 | TNF-α release | Dispersed nasal polyps | 111 nM | |
| EC50 | TNF-α release | Human whole blood | 934 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Dermatitis
| Parameter | Effect | Administration | Value | Reference(s) |
| Minimally Effective Concentration | Inhibition of ear swelling | Topical (single administration) | 0.3% | |
| Minimally Effective Concentration | Inhibition of ear swelling | Topical (repeated administration) | 0.03% |
Experimental Protocols
Detailed experimental protocols for the studies specifically involving this compound are not exhaustively reported in the literature. However, the following are representative, standardized protocols for the key assays used to characterize PDE4 inhibitors like this compound.
PDE4 Enzyme Inhibition Assay (Radiometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, recombinant PDE4 enzyme, and the diluted this compound.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by boiling for 2 minutes.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge to pellet the resin.
-
Transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular cAMP Levels (ELISA)
This assay quantifies the accumulation of cAMP in cells following treatment with a PDE4 inhibitor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line
-
Cell culture medium
-
Stimulant (e.g., Forskolin or a specific receptor agonist)
-
This compound or other test compounds
-
Lysis buffer
-
cAMP ELISA kit
Procedure:
-
Culture PBMCs in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a stimulant (e.g., Forskolin) to induce cAMP production.
-
Incubate for a further defined period (e.g., 15 minutes).
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Determine the dose-dependent effect of this compound on intracellular cAMP levels.
The following diagram outlines a typical experimental workflow for evaluating a PDE4 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective PDE4 inhibitor that effectively modulates the cAMP signaling pathway to produce anti-inflammatory effects in preclinical models. Its mechanism of action, centered on the inhibition of cAMP degradation, has been validated through various in vitro and in vivo studies. However, the promising preclinical findings did not translate into sufficient clinical efficacy, leading to the cessation of its development. The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals working on PDE4 inhibitors and the broader field of cAMP signaling modulation. Understanding the trajectory of compounds like this compound is crucial for the design and development of future therapeutics targeting this important pathway.
The Anti-Inflammatory Profile of Awd 12-281: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281, also known as GW 842470, is a selective inhibitor of phosphodiesterase 4 (PDE4) that was investigated for its anti-inflammatory properties in the context of allergic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[1][2] Structurally optimized for topical and inhaled administration, this compound demonstrated significant efficacy in various preclinical models of inflammation.[3][4] This technical guide provides an in-depth summary of the anti-inflammatory effects of this compound, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within inflammatory and immune cells.[5][6] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response. This cascade of events ultimately leads to a reduction in the release of pro-inflammatory mediators, including cytokines and chemokines, from various immune cells such as T-cells, neutrophils, and eosinophils.[5][7]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent anti-inflammatory activity in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (PDE4 Inhibition) | 9.7 nM | [1][4] |
Table 2: In Vivo Efficacy of Topical this compound in Allergic Dermatitis (TDI-Sensitized Mice)
| Treatment | Administration Route | Effect on Ear Swelling (24h post-challenge) | Reference |
| This compound | Topical (preventative) | Total inhibition | [8][9] |
| This compound | Topical (therapeutic) | Significant inhibition | [8][9] |
| Cilomilast | Topical (preventative) | Total inhibition | [8][9] |
| Cilomilast | Topical (therapeutic) | No significant inhibition | [8][9] |
| Diflorasone Diacetate | Topical (preventative) | Total inhibition | [8][9] |
| Diflorasone Diacetate | Topical (therapeutic) | Significant inhibition | [8][9] |
| This compound | Oral/Intraperitoneal | No or transient inhibition | [8][9] |
| Cilomilast | Oral/Intraperitoneal | Significant inhibition | [8][9] |
Table 3: In Vivo Efficacy of Topical this compound in Arachidonic Acid-Induced Mouse Ear Edema
| This compound Concentration | Administration Schedule | Effect on Inflammation | Reference |
| 0.3% | Single | Minimally effective concentration | [3] |
| 0.03% | Repeated | Minimally effective concentration | [3] |
| 3% | Single | Significant suppression for up to 48 hours | [3] |
Table 4: Effect of this compound on Cytokine Production
| Model System | Cytokines Measured | Effect of this compound | Reference |
| TDI-Sensitized Mice (Ear Tissue) | IL-4, IL-6, MIP-2 | Decrease | [8][9] |
| Allergen-Challenged Sensitized Mice (Tissue Homogenates) | Th1 and Th2 cytokines | Suppression of both | [3] |
| Anti-CD3/CD28-Stimulated PBMCs | Th1 and Th2 cytokines | Suppression of both | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental models used to evaluate the anti-inflammatory effects of this compound.
Toluene-2,4-diisocyanate (TDI)-Induced Allergic Dermatitis in Mice
This model is used to assess the efficacy of anti-inflammatory compounds in a contact hypersensitivity setting.
Caption: Workflow for TDI-induced allergic dermatitis model.
Methodology:
-
Sensitization: BALB/c mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to their abdominal skin.[8][9]
-
Challenge: Several days after sensitization, a lower concentration of TDI is applied to the ears of the mice to elicit an allergic inflammatory reaction.[8][9]
-
Treatment: this compound is administered topically either before (preventative) or after (therapeutic) the TDI challenge.[8][9]
-
Measurement: Ear swelling is measured at 24 hours post-challenge as an indicator of the inflammatory response. Additionally, pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-2 (MIP-2) are quantified in ear tissue homogenates.[8][9]
Ovalbumin-Sensitized Guinea Pig Model of Allergic Skin Inflammation
This model is predictive of human skin penetration and evaluates the acute allergic response.
Caption: Workflow for ovalbumin-induced allergic skin wheal model.
Methodology:
-
Sensitization: Guinea pigs are sensitized to ovalbumin.[3]
-
Treatment: this compound is administered topically to a specific skin area.[3]
-
Challenge: Following treatment, ovalbumin is administered via intracutaneous injection to the treated area.[3]
-
Measurement: The development of allergic skin wheals (a rapid inflammatory response) is observed and quantified. The ability of this compound to reduce wheal formation indicates its capacity to penetrate the stratum corneum and exert its anti-inflammatory effects.[3]
Arachidonic Acid-Induced Mouse Ear Edema
This model assesses acute, non-immune-mediated inflammation.
Caption: Workflow for arachidonic acid-induced mouse ear edema model.
Methodology:
-
Treatment: this compound is applied topically to the ear of a mouse.[3]
-
Induction: After a specified period, arachidonic acid, a potent inflammatory mediator, is applied to the same ear to induce acute edema.[3]
-
Measurement: The resulting ear swelling (edema) is measured to quantify the level of inflammation. This model helps determine the dose-response relationship and duration of action of the topical anti-inflammatory agent.[3]
Clinical Development and Conclusion
This compound was advanced into Phase II clinical trials for the treatment of asthma and COPD.[10][11] Despite the promising and potent anti-inflammatory effects observed in preclinical models, the development of this compound was discontinued (B1498344) in 2006 due to insufficient efficacy in clinical settings.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 5. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 7. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Profile of Awd 12-281: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281, also known as GW 842470, is a selective inhibitor of phosphodiesterase 4 (PDE4) that was investigated for its anti-inflammatory properties in the context of allergic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[1][2] Structurally optimized for topical and inhaled administration, this compound demonstrated significant efficacy in various preclinical models of inflammation.[3][4] This technical guide provides an in-depth summary of the anti-inflammatory effects of this compound, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[5][6] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response. This cascade of events ultimately leads to a reduction in the release of pro-inflammatory mediators, including cytokines and chemokines, from various immune cells such as T-cells, neutrophils, and eosinophils.[5][7]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent anti-inflammatory activity in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (PDE4 Inhibition) | 9.7 nM | [1][4] |
Table 2: In Vivo Efficacy of Topical this compound in Allergic Dermatitis (TDI-Sensitized Mice)
| Treatment | Administration Route | Effect on Ear Swelling (24h post-challenge) | Reference |
| This compound | Topical (preventative) | Total inhibition | [8][9] |
| This compound | Topical (therapeutic) | Significant inhibition | [8][9] |
| Cilomilast | Topical (preventative) | Total inhibition | [8][9] |
| Cilomilast | Topical (therapeutic) | No significant inhibition | [8][9] |
| Diflorasone Diacetate | Topical (preventative) | Total inhibition | [8][9] |
| Diflorasone Diacetate | Topical (therapeutic) | Significant inhibition | [8][9] |
| This compound | Oral/Intraperitoneal | No or transient inhibition | [8][9] |
| Cilomilast | Oral/Intraperitoneal | Significant inhibition | [8][9] |
Table 3: In Vivo Efficacy of Topical this compound in Arachidonic Acid-Induced Mouse Ear Edema
| This compound Concentration | Administration Schedule | Effect on Inflammation | Reference |
| 0.3% | Single | Minimally effective concentration | [3] |
| 0.03% | Repeated | Minimally effective concentration | [3] |
| 3% | Single | Significant suppression for up to 48 hours | [3] |
Table 4: Effect of this compound on Cytokine Production
| Model System | Cytokines Measured | Effect of this compound | Reference |
| TDI-Sensitized Mice (Ear Tissue) | IL-4, IL-6, MIP-2 | Decrease | [8][9] |
| Allergen-Challenged Sensitized Mice (Tissue Homogenates) | Th1 and Th2 cytokines | Suppression of both | [3] |
| Anti-CD3/CD28-Stimulated PBMCs | Th1 and Th2 cytokines | Suppression of both | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental models used to evaluate the anti-inflammatory effects of this compound.
Toluene-2,4-diisocyanate (TDI)-Induced Allergic Dermatitis in Mice
This model is used to assess the efficacy of anti-inflammatory compounds in a contact hypersensitivity setting.
Caption: Workflow for TDI-induced allergic dermatitis model.
Methodology:
-
Sensitization: BALB/c mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to their abdominal skin.[8][9]
-
Challenge: Several days after sensitization, a lower concentration of TDI is applied to the ears of the mice to elicit an allergic inflammatory reaction.[8][9]
-
Treatment: this compound is administered topically either before (preventative) or after (therapeutic) the TDI challenge.[8][9]
-
Measurement: Ear swelling is measured at 24 hours post-challenge as an indicator of the inflammatory response. Additionally, pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-2 (MIP-2) are quantified in ear tissue homogenates.[8][9]
Ovalbumin-Sensitized Guinea Pig Model of Allergic Skin Inflammation
This model is predictive of human skin penetration and evaluates the acute allergic response.
Caption: Workflow for ovalbumin-induced allergic skin wheal model.
Methodology:
-
Sensitization: Guinea pigs are sensitized to ovalbumin.[3]
-
Treatment: this compound is administered topically to a specific skin area.[3]
-
Challenge: Following treatment, ovalbumin is administered via intracutaneous injection to the treated area.[3]
-
Measurement: The development of allergic skin wheals (a rapid inflammatory response) is observed and quantified. The ability of this compound to reduce wheal formation indicates its capacity to penetrate the stratum corneum and exert its anti-inflammatory effects.[3]
Arachidonic Acid-Induced Mouse Ear Edema
This model assesses acute, non-immune-mediated inflammation.
Caption: Workflow for arachidonic acid-induced mouse ear edema model.
Methodology:
-
Treatment: this compound is applied topically to the ear of a mouse.[3]
-
Induction: After a specified period, arachidonic acid, a potent inflammatory mediator, is applied to the same ear to induce acute edema.[3]
-
Measurement: The resulting ear swelling (edema) is measured to quantify the level of inflammation. This model helps determine the dose-response relationship and duration of action of the topical anti-inflammatory agent.[3]
Clinical Development and Conclusion
This compound was advanced into Phase II clinical trials for the treatment of asthma and COPD.[10][11] Despite the promising and potent anti-inflammatory effects observed in preclinical models, the development of this compound was discontinued in 2006 due to insufficient efficacy in clinical settings.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 5. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 7. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Awd 12-281: A Technical Whitepaper on its Potential in Allergic Rhinitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of Awd 12-281 was discontinued (B1498344) during Phase II clinical trials due to insufficient efficacy. This document serves as a technical summary of the publicly available preclinical and early clinical information regarding its potential application in allergic rhinitis.
Executive Summary
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was under investigation for the topical treatment of allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD). As a PDE4 inhibitor, its mechanism of action is centered on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators integral to the pathophysiology of allergic rhinitis. Preclinical studies demonstrated its anti-inflammatory potential in various in vitro and in vivo models. However, the compound did not meet the required efficacy endpoints in Phase II clinical trials, leading to the cessation of its development. This guide provides a detailed overview of the available technical data on this compound, including its mechanism of action, preclinical findings, and a discussion on the known experimental methodologies.
Mechanism of Action: PDE4 Inhibition in Allergic Rhinitis
This compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is the predominant PDE isoform in key inflammatory cells involved in the pathogenesis of allergic rhinitis, such as mast cells, eosinophils, T lymphocytes, and neutrophils. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of inflammatory cell activation and the release of pro-inflammatory cytokines and chemokines.[1][2][3]
Preclinical Data
This compound demonstrated potent anti-inflammatory effects in various preclinical models.
In Vitro Studies
-
Enzyme Inhibition: this compound is a potent inhibitor of the PDE4 enzyme with a reported IC50 of 7 nmol/l.[4]
-
Cytokine Release: In cell-based assays, this compound effectively inhibited the release of pro-inflammatory cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Tumor Necrosis Factor-alpha (TNF-α), as well as histamine.[4]
In Vivo Studies
-
Animal Models of Allergic Inflammation: In a murine model of allergic rhinitis, intraperitoneal administration of this compound (5 x 60 mg/kg) was shown to inhibit antigen-induced eosinophil recruitment to levels comparable to naive mice and reduce bronchial hyperreactivity.[4] In a guinea-pig model of allergic skin inflammation, topical application of this compound demonstrated the ability to suppress both Th1 and Th2 cytokines.[5] this compound was also effective in different animal models of asthma and rhinitis.[6]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (PDE4 Inhibition) | 7 nmol/l | In vitro enzyme assay | [4] |
| Inhibition of Cytokine Release | Effective | Cell-based assays | [4] |
| Inhibition of Histamine Release | Effective | Cell-based assays | [4] |
| Inhibition of Eosinophil Recruitment | Effective | Sensitized mice | [4] |
| Reduction of Bronchial Hyperreactivity | Effective | Sensitized mice | [4] |
| Emetic Dose (intravenous) | 710 mg/kg | Ferrets | [4][7] |
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound in allergic rhinitis are not extensively available in the public domain. However, based on the published literature, the following are generalized methodologies that are likely to have been employed.
Brown Norway Rat Model of Allergic Rhinitis
The Brown Norway rat is a commonly used model for allergic rhinitis due to its robust IgE response.[8][9]
-
Sensitization: Rats are typically sensitized with an allergen, commonly ovalbumin (OVA), administered intraperitoneally with an adjuvant such as aluminum hydroxide.[10] Multiple administrations over a period of several weeks are usually required to induce a strong allergic phenotype.[9][10]
-
Challenge: Following sensitization, the animals are challenged intranasally with the same allergen (OVA) to elicit an allergic rhinitis response.[10]
-
Assessment of Allergic Response: The severity of the allergic reaction is assessed by observing clinical signs such as sneezing and nasal rubbing, and by measuring inflammatory markers in nasal lavage fluid, including eosinophil count, histamine levels, and cytokine concentrations (e.g., IL-4, IL-5, IL-13).[10]
Cytokine Release Assay from Human Nasal Polyp Cells
-
Tissue Collection and Cell Culture: Nasal polyp tissues are obtained from patients undergoing surgery. The tissue is mechanically and enzymatically digested to isolate primary nasal polyp cells, which are then cultured.[11][12]
-
Stimulation: The cultured cells are stimulated with relevant allergens or pro-inflammatory stimuli to induce cytokine release.
-
Cytokine Measurement: The concentration of various cytokines (e.g., GM-CSF, TNF-α, interleukins) in the cell culture supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.[11][12][13]
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for allergic rhinitis, asthma, and COPD.[4][14][15] An intranasal formulation was being evaluated for allergic rhinitis.[4] However, the development of this compound was discontinued due to a lack of sufficient clinical efficacy.[16] Detailed results from the Phase II trials for allergic rhinitis have not been made publicly available.
Conclusion
This compound was a promising preclinical candidate for the treatment of allergic rhinitis based on its potent and selective PDE4 inhibitory activity and its demonstrated anti-inflammatory effects in relevant in vitro and in vivo models. Its mechanism of action, centered on the elevation of intracellular cAMP, is a well-validated approach for targeting the underlying inflammation in allergic diseases. Despite the promising preclinical data, the compound failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the termination of its development. This technical guide summarizes the available scientific information on this compound, highlighting both its therapeutic potential and the ultimate outcome of its clinical evaluation. The reasons for the lack of clinical efficacy remain unpublished.
References
- 1. Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 4. karger.com [karger.com]
- 5. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005074983A2 - Treatment of rhinitis with anticholinergics alone in combination with antihistamines phosphodiesterase 4 inhibitors, or corticosteroids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 11. Release of Type 2 Cytokines by Epithelial Cells of Nasal Polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine gene expression and release from epithelial cells. A comparison study between healthy nasal mucosa and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comprehensive Analysis of Nasal Polyps Reveals a More Pronounced Type 2 Transcriptomic Profile of Epithelial Cells and Mast Cells in Aspirin-Exacerbated Respiratory Disease [frontiersin.org]
- 14. Portico [access.portico.org]
- 15. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
Awd 12-281: A Technical Whitepaper on its Potential in Allergic Rhinitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of Awd 12-281 was discontinued during Phase II clinical trials due to insufficient efficacy. This document serves as a technical summary of the publicly available preclinical and early clinical information regarding its potential application in allergic rhinitis.
Executive Summary
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was under investigation for the topical treatment of allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD). As a PDE4 inhibitor, its mechanism of action is centered on increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators integral to the pathophysiology of allergic rhinitis. Preclinical studies demonstrated its anti-inflammatory potential in various in vitro and in vivo models. However, the compound did not meet the required efficacy endpoints in Phase II clinical trials, leading to the cessation of its development. This guide provides a detailed overview of the available technical data on this compound, including its mechanism of action, preclinical findings, and a discussion on the known experimental methodologies.
Mechanism of Action: PDE4 Inhibition in Allergic Rhinitis
This compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is the predominant PDE isoform in key inflammatory cells involved in the pathogenesis of allergic rhinitis, such as mast cells, eosinophils, T lymphocytes, and neutrophils. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of inflammatory cell activation and the release of pro-inflammatory cytokines and chemokines.[1][2][3]
Preclinical Data
This compound demonstrated potent anti-inflammatory effects in various preclinical models.
In Vitro Studies
-
Enzyme Inhibition: this compound is a potent inhibitor of the PDE4 enzyme with a reported IC50 of 7 nmol/l.[4]
-
Cytokine Release: In cell-based assays, this compound effectively inhibited the release of pro-inflammatory cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Tumor Necrosis Factor-alpha (TNF-α), as well as histamine.[4]
In Vivo Studies
-
Animal Models of Allergic Inflammation: In a murine model of allergic rhinitis, intraperitoneal administration of this compound (5 x 60 mg/kg) was shown to inhibit antigen-induced eosinophil recruitment to levels comparable to naive mice and reduce bronchial hyperreactivity.[4] In a guinea-pig model of allergic skin inflammation, topical application of this compound demonstrated the ability to suppress both Th1 and Th2 cytokines.[5] this compound was also effective in different animal models of asthma and rhinitis.[6]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (PDE4 Inhibition) | 7 nmol/l | In vitro enzyme assay | [4] |
| Inhibition of Cytokine Release | Effective | Cell-based assays | [4] |
| Inhibition of Histamine Release | Effective | Cell-based assays | [4] |
| Inhibition of Eosinophil Recruitment | Effective | Sensitized mice | [4] |
| Reduction of Bronchial Hyperreactivity | Effective | Sensitized mice | [4] |
| Emetic Dose (intravenous) | 710 mg/kg | Ferrets | [4][7] |
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound in allergic rhinitis are not extensively available in the public domain. However, based on the published literature, the following are generalized methodologies that are likely to have been employed.
Brown Norway Rat Model of Allergic Rhinitis
The Brown Norway rat is a commonly used model for allergic rhinitis due to its robust IgE response.[8][9]
-
Sensitization: Rats are typically sensitized with an allergen, commonly ovalbumin (OVA), administered intraperitoneally with an adjuvant such as aluminum hydroxide.[10] Multiple administrations over a period of several weeks are usually required to induce a strong allergic phenotype.[9][10]
-
Challenge: Following sensitization, the animals are challenged intranasally with the same allergen (OVA) to elicit an allergic rhinitis response.[10]
-
Assessment of Allergic Response: The severity of the allergic reaction is assessed by observing clinical signs such as sneezing and nasal rubbing, and by measuring inflammatory markers in nasal lavage fluid, including eosinophil count, histamine levels, and cytokine concentrations (e.g., IL-4, IL-5, IL-13).[10]
Cytokine Release Assay from Human Nasal Polyp Cells
-
Tissue Collection and Cell Culture: Nasal polyp tissues are obtained from patients undergoing surgery. The tissue is mechanically and enzymatically digested to isolate primary nasal polyp cells, which are then cultured.[11][12]
-
Stimulation: The cultured cells are stimulated with relevant allergens or pro-inflammatory stimuli to induce cytokine release.
-
Cytokine Measurement: The concentration of various cytokines (e.g., GM-CSF, TNF-α, interleukins) in the cell culture supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.[11][12][13]
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for allergic rhinitis, asthma, and COPD.[4][14][15] An intranasal formulation was being evaluated for allergic rhinitis.[4] However, the development of this compound was discontinued due to a lack of sufficient clinical efficacy.[16] Detailed results from the Phase II trials for allergic rhinitis have not been made publicly available.
Conclusion
This compound was a promising preclinical candidate for the treatment of allergic rhinitis based on its potent and selective PDE4 inhibitory activity and its demonstrated anti-inflammatory effects in relevant in vitro and in vivo models. Its mechanism of action, centered on the elevation of intracellular cAMP, is a well-validated approach for targeting the underlying inflammation in allergic diseases. Despite the promising preclinical data, the compound failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the termination of its development. This technical guide summarizes the available scientific information on this compound, highlighting both its therapeutic potential and the ultimate outcome of its clinical evaluation. The reasons for the lack of clinical efficacy remain unpublished.
References
- 1. Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 4. karger.com [karger.com]
- 5. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005074983A2 - Treatment of rhinitis with anticholinergics alone in combination with antihistamines phosphodiesterase 4 inhibitors, or corticosteroids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 11. Release of Type 2 Cytokines by Epithelial Cells of Nasal Polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine gene expression and release from epithelial cells. A comparison study between healthy nasal mucosa and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comprehensive Analysis of Nasal Polyps Reveals a More Pronounced Type 2 Transcriptomic Profile of Epithelial Cells and Mast Cells in Aspirin-Exacerbated Respiratory Disease [frontiersin.org]
- 14. Portico [access.portico.org]
- 15. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
Methodological & Application
Application Notes and Protocols for AWD 12-281 in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for topical administration.[1] PDE4 is a key enzyme in the inflammatory cascade, particularly in asthma, where it regulates the function of numerous pro-inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has broad anti-inflammatory effects. Preclinical studies have demonstrated the efficacy of this compound in animal models of asthma, where it has been shown to abolish allergen-induced bronchial hyperresponsiveness and eosinophilia in the bronchoalveolar lavage fluid (BALF) of sensitized mice in a dose-dependent manner.[1]
These application notes provide a detailed protocol for utilizing this compound in a murine model of allergic asthma, specifically focusing on the ovalbumin (OVA)-induced model. This guide is intended to assist researchers in the preclinical evaluation of this compound and similar PDE4 inhibitors for the treatment of asthma.
Mechanism of Action: PDE4 Inhibition in Asthma
The therapeutic effect of this compound in asthma is attributed to its inhibition of the PDE4 enzyme. This mechanism is crucial in modulating the inflammatory response characteristic of asthma.
Caption: Signaling pathway of this compound via PDE4 inhibition.
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent treatment with this compound. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.
Materials and Reagents
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Methacholine (B1211447) chloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)
Experimental Workflow
Caption: Experimental workflow for the OVA-induced asthma model.
Detailed Procedure
1. Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
A control group should receive i.p. injections of saline with alum only.
2. Allergen Challenge and Treatment:
-
From Day 21 to Day 23, expose the sensitized mice to an aerosol of 1% OVA in saline for 30 minutes each day.
-
Administer this compound (e.g., via intratracheal instillation or inhalation) at desired doses (e.g., 0.1, 1, 10 mg/kg) one hour prior to each OVA challenge.
-
A vehicle control group should receive the vehicle for this compound following the same schedule.
3. Measurement of Airway Hyperresponsiveness (AHR):
-
On Day 24, 24 hours after the final OVA challenge, assess AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
AHR can be measured using whole-body plethysmography to determine enhanced pause (Penh) or by invasive methods to measure lung resistance and compliance.
4. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
On Day 25, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.
-
Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
5. Lung Histology:
-
After BAL, perfuse the lungs with PBS and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
6. Cytokine Analysis:
-
Centrifuge the BALF and store the supernatant at -80°C.
-
Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BALF supernatant using commercial ELISA kits.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁵) | Lymphocytes (x10⁴) |
| Naive (No OVA) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.4 | 3.5 ± 0.6 | 2.1 ± 0.5 |
| OVA + this compound (0.1 mg/kg) | 6.3 ± 0.9# | 2.8 ± 0.5# | 1.1 ± 0.3 | 3.1 ± 0.5 | 1.8 ± 0.4 |
| OVA + this compound (1 mg/kg) | 4.1 ± 0.7# | 1.5 ± 0.3# | 0.8 ± 0.2# | 2.5 ± 0.4# | 1.2 ± 0.3# |
| OVA + this compound (10 mg/kg) | 2.5 ± 0.5# | 0.5 ± 0.2# | 0.4 ± 0.1# | 1.8 ± 0.3# | 0.8 ± 0.2# |
| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (No OVA) | 15 ± 5 | 10 ± 4 | 25 ± 8 |
| OVA + Vehicle | 150 ± 25 | 120 ± 20 | 250 ± 40 |
| OVA + this compound (0.1 mg/kg) | 110 ± 20# | 90 ± 15# | 180 ± 30# |
| OVA + this compound (1 mg/kg) | 70 ± 15# | 55 ± 10# | 110 ± 20# |
| OVA + this compound (10 mg/kg) | 30 ± 8# | 25 ± 6# | 50 ± 12# |
| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |
Logical Relationship of Study Design
Caption: Logical flow of the experimental design.
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the efficacy of this compound in a well-established mouse model of allergic asthma. By following these detailed methodologies, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this and other PDE4 inhibitors for the treatment of asthma. The successful application of these models will be critical in the preclinical development of novel anti-inflammatory therapies for respiratory diseases.
References
Application Notes and Protocols for AWD 12-281 in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for topical administration.[1] PDE4 is a key enzyme in the inflammatory cascade, particularly in asthma, where it regulates the function of numerous pro-inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. Preclinical studies have demonstrated the efficacy of this compound in animal models of asthma, where it has been shown to abolish allergen-induced bronchial hyperresponsiveness and eosinophilia in the bronchoalveolar lavage fluid (BALF) of sensitized mice in a dose-dependent manner.[1]
These application notes provide a detailed protocol for utilizing this compound in a murine model of allergic asthma, specifically focusing on the ovalbumin (OVA)-induced model. This guide is intended to assist researchers in the preclinical evaluation of this compound and similar PDE4 inhibitors for the treatment of asthma.
Mechanism of Action: PDE4 Inhibition in Asthma
The therapeutic effect of this compound in asthma is attributed to its inhibition of the PDE4 enzyme. This mechanism is crucial in modulating the inflammatory response characteristic of asthma.
Caption: Signaling pathway of this compound via PDE4 inhibition.
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent treatment with this compound. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.
Materials and Reagents
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Methacholine chloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)
Experimental Workflow
Caption: Experimental workflow for the OVA-induced asthma model.
Detailed Procedure
1. Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
A control group should receive i.p. injections of saline with alum only.
2. Allergen Challenge and Treatment:
-
From Day 21 to Day 23, expose the sensitized mice to an aerosol of 1% OVA in saline for 30 minutes each day.
-
Administer this compound (e.g., via intratracheal instillation or inhalation) at desired doses (e.g., 0.1, 1, 10 mg/kg) one hour prior to each OVA challenge.
-
A vehicle control group should receive the vehicle for this compound following the same schedule.
3. Measurement of Airway Hyperresponsiveness (AHR):
-
On Day 24, 24 hours after the final OVA challenge, assess AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
AHR can be measured using whole-body plethysmography to determine enhanced pause (Penh) or by invasive methods to measure lung resistance and compliance.
4. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
On Day 25, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.
-
Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
5. Lung Histology:
-
After BAL, perfuse the lungs with PBS and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
6. Cytokine Analysis:
-
Centrifuge the BALF and store the supernatant at -80°C.
-
Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BALF supernatant using commercial ELISA kits.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁵) | Lymphocytes (x10⁴) |
| Naive (No OVA) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.4 | 3.5 ± 0.6 | 2.1 ± 0.5 |
| OVA + this compound (0.1 mg/kg) | 6.3 ± 0.9# | 2.8 ± 0.5# | 1.1 ± 0.3 | 3.1 ± 0.5 | 1.8 ± 0.4 |
| OVA + this compound (1 mg/kg) | 4.1 ± 0.7# | 1.5 ± 0.3# | 0.8 ± 0.2# | 2.5 ± 0.4# | 1.2 ± 0.3# |
| OVA + this compound (10 mg/kg) | 2.5 ± 0.5# | 0.5 ± 0.2# | 0.4 ± 0.1# | 1.8 ± 0.3# | 0.8 ± 0.2# |
| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (No OVA) | 15 ± 5 | 10 ± 4 | 25 ± 8 |
| OVA + Vehicle | 150 ± 25 | 120 ± 20 | 250 ± 40 |
| OVA + this compound (0.1 mg/kg) | 110 ± 20# | 90 ± 15# | 180 ± 30# |
| OVA + this compound (1 mg/kg) | 70 ± 15# | 55 ± 10# | 110 ± 20# |
| OVA + this compound (10 mg/kg) | 30 ± 8# | 25 ± 6# | 50 ± 12# |
| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |
Logical Relationship of Study Design
Caption: Logical flow of the experimental design.
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the efficacy of this compound in a well-established mouse model of allergic asthma. By following these detailed methodologies, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this and other PDE4 inhibitors for the treatment of asthma. The successful application of these models will be critical in the preclinical development of novel anti-inflammatory therapies for respiratory diseases.
References
Application Notes and Protocols: AWD 12-281 in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this and similar compounds. While the clinical development of this compound was discontinued (B1498344) due to insufficient efficacy in Phase II trials, the preclinical data remains a valuable resource for understanding the role of PDE4 inhibition in lung inflammation.[1][2]
Introduction to this compound
This compound, chemically known as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[3] It was specifically designed for topical, inhaled administration to treat inflammatory airway diseases such as asthma and COPD.[1][3] The rationale for inhaled delivery was to maximize drug concentration in the lungs while minimizing systemic exposure and associated side effects commonly seen with oral PDE4 inhibitors.[4][5] Preclinical studies have demonstrated its anti-inflammatory and potential bronchodilatory activities in various animal models.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDE4, the predominant PDE isoform in most inflammatory cells. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of inflammatory cell activity and the relaxation of airway smooth muscle.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in various preclinical models.
Table 1: Efficacy of this compound in a Rat Model of LPS-Induced Pulmonary Inflammation
| Parameter | Value | Reference |
| Animal Model | Lewis Rats | [6] |
| Inducing Agent | Lipopolysaccharide (LPS) | [6] |
| Route of Administration | Intratracheal (i.t.) | [6] |
| ID₅₀ (Neutrophil Influx) | 0.02 µg/kg | [6] |
Table 2: Efficacy of this compound in Other Preclinical Models
| Animal Model | Inducing Agent/Condition | Route of Administration | Dosage/Efficacy | Reference |
| Brown Norway Rats | Antigen-induced eosinophilia | Intratracheal (i.t.) | ID₅₀ of 7 µg/kg | [6] |
| Ferrets | LPS-induced neutrophilia | Intratracheal (i.t.) | ID₅₀ of 10 µg/kg | [6] |
| Domestic Pigs | LPS-induced neutrophilia | Intratracheal (i.t.) | 2-4 mg/pig | [6] |
| Domestic Pigs | LPS-induced neutrophilia | Intravenous (i.v.) | 1 mg/kg | [6] |
| Sensitized Guinea Pigs | Allergen-induced bronchoconstriction | Intratracheal (i.t.) | 1.5 mg/kg (68% inhibition) | [6] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation in Rats
This protocol is based on the model used to determine the potent anti-inflammatory effects of this compound and is a common method for modeling the neutrophilic inflammation characteristic of COPD exacerbations.
Objective: To assess the efficacy of intratracheally administered this compound in reducing LPS-induced neutrophil influx into the lungs of Lewis rats.
Materials:
-
Lewis rats (male, specific pathogen-free)
-
This compound
-
Vehicle (e.g., saline, or a specific formulation as described in the original study)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., microsprayer)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
Cytospin and staining reagents (e.g., Diff-Quik)
Workflow:
Procedure:
-
Animal Acclimatization: House Lewis rats in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle control + Saline challenge
-
Vehicle control + LPS challenge
-
This compound (various doses, e.g., 0.001 - 1 µg/kg) + LPS challenge
-
-
Drug Administration:
-
Anesthetize the rats.
-
Administer the specified dose of this compound or vehicle intratracheally using a suitable device to ensure delivery to the lungs.
-
-
LPS Challenge:
-
Approximately 1-2 hours after drug administration, deliver a predetermined dose of LPS intratracheally to the anesthetized rats (excluding the saline challenge group).
-
-
Inflammation Development: Allow a period of 4 to 24 hours for the inflammatory response to develop.
-
Bronchoalveolar Lavage (BAL):
-
At the end of the incubation period, humanely euthanize the animals.
-
Perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid.
-
Prepare cytospin slides and stain to perform differential cell counts, specifically quantifying the number of neutrophils.
-
-
Data Analysis: Calculate the percentage inhibition of neutrophil influx for each dose of this compound compared to the vehicle-treated, LPS-challenged group. Determine the ID₅₀.
Protocol 2: Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema in Mice
While specific protocols for this compound in chronic CS models are not publicly available, this general protocol outlines a standard approach. Researchers can adapt this by incorporating intratracheal or nose-only inhalation of this compound.
Objective: To evaluate the long-term efficacy of this compound in a murine model of COPD, assessing its impact on chronic inflammation, emphysema, and lung function.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle
-
Cigarette smoke generation and exposure system (whole-body or nose-only)
-
Standard research cigarettes
-
Lung function measurement equipment (plethysmography)
-
Histology processing materials
Workflow:
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1. Groups will include:
-
Air-exposed control + Vehicle
-
CS-exposed + Vehicle
-
CS-exposed + this compound
-
-
Chronic Cigarette Smoke Exposure:
-
Expose mice to mainstream cigarette smoke for a defined period daily (e.g., 1-2 hours), 5 days a week, for 3 to 6 months. Control animals are exposed to filtered air on the same schedule.
-
-
Drug Administration:
-
Administer this compound or vehicle prior to or during each CS exposure session. The route could be intratracheal, intranasal, or via a nebulizer integrated into the exposure system. Doses would need to be optimized, potentially starting from the effective doses in acute models and adjusting based on tolerability and efficacy.
-
-
-
Lung Function: Measure parameters such as lung compliance and resistance.
-
BAL: Analyze inflammatory cell infiltrates (macrophages, neutrophils, lymphocytes).
-
Histology: Process lung tissue to assess emphysema (mean linear intercept) and airway remodeling.
-
Conclusion
This compound has demonstrated potent anti-inflammatory effects in preclinical models of pulmonary inflammation, particularly in the LPS-induced rat model where it was effective at very low intratracheal doses.[6] These application notes and protocols provide a framework for further investigation of inhaled PDE4 inhibitors in preclinical COPD research. While this compound itself did not proceed to market, the data underscores the therapeutic potential of targeting PDE4 in the lungs and can inform the development of next-generation inhaled anti-inflammatory drugs for COPD.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 6. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AWD 12-281 in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this and similar compounds. While the clinical development of this compound was discontinued due to insufficient efficacy in Phase II trials, the preclinical data remains a valuable resource for understanding the role of PDE4 inhibition in lung inflammation.[1][2]
Introduction to this compound
This compound, chemically known as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[3] It was specifically designed for topical, inhaled administration to treat inflammatory airway diseases such as asthma and COPD.[1][3] The rationale for inhaled delivery was to maximize drug concentration in the lungs while minimizing systemic exposure and associated side effects commonly seen with oral PDE4 inhibitors.[4][5] Preclinical studies have demonstrated its anti-inflammatory and potential bronchodilatory activities in various animal models.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDE4, the predominant PDE isoform in most inflammatory cells. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of inflammatory cell activity and the relaxation of airway smooth muscle.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in various preclinical models.
Table 1: Efficacy of this compound in a Rat Model of LPS-Induced Pulmonary Inflammation
| Parameter | Value | Reference |
| Animal Model | Lewis Rats | [6] |
| Inducing Agent | Lipopolysaccharide (LPS) | [6] |
| Route of Administration | Intratracheal (i.t.) | [6] |
| ID₅₀ (Neutrophil Influx) | 0.02 µg/kg | [6] |
Table 2: Efficacy of this compound in Other Preclinical Models
| Animal Model | Inducing Agent/Condition | Route of Administration | Dosage/Efficacy | Reference |
| Brown Norway Rats | Antigen-induced eosinophilia | Intratracheal (i.t.) | ID₅₀ of 7 µg/kg | [6] |
| Ferrets | LPS-induced neutrophilia | Intratracheal (i.t.) | ID₅₀ of 10 µg/kg | [6] |
| Domestic Pigs | LPS-induced neutrophilia | Intratracheal (i.t.) | 2-4 mg/pig | [6] |
| Domestic Pigs | LPS-induced neutrophilia | Intravenous (i.v.) | 1 mg/kg | [6] |
| Sensitized Guinea Pigs | Allergen-induced bronchoconstriction | Intratracheal (i.t.) | 1.5 mg/kg (68% inhibition) | [6] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation in Rats
This protocol is based on the model used to determine the potent anti-inflammatory effects of this compound and is a common method for modeling the neutrophilic inflammation characteristic of COPD exacerbations.
Objective: To assess the efficacy of intratracheally administered this compound in reducing LPS-induced neutrophil influx into the lungs of Lewis rats.
Materials:
-
Lewis rats (male, specific pathogen-free)
-
This compound
-
Vehicle (e.g., saline, or a specific formulation as described in the original study)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., microsprayer)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
Cytospin and staining reagents (e.g., Diff-Quik)
Workflow:
Procedure:
-
Animal Acclimatization: House Lewis rats in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle control + Saline challenge
-
Vehicle control + LPS challenge
-
This compound (various doses, e.g., 0.001 - 1 µg/kg) + LPS challenge
-
-
Drug Administration:
-
Anesthetize the rats.
-
Administer the specified dose of this compound or vehicle intratracheally using a suitable device to ensure delivery to the lungs.
-
-
LPS Challenge:
-
Approximately 1-2 hours after drug administration, deliver a predetermined dose of LPS intratracheally to the anesthetized rats (excluding the saline challenge group).
-
-
Inflammation Development: Allow a period of 4 to 24 hours for the inflammatory response to develop.
-
Bronchoalveolar Lavage (BAL):
-
At the end of the incubation period, humanely euthanize the animals.
-
Perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid.
-
Prepare cytospin slides and stain to perform differential cell counts, specifically quantifying the number of neutrophils.
-
-
Data Analysis: Calculate the percentage inhibition of neutrophil influx for each dose of this compound compared to the vehicle-treated, LPS-challenged group. Determine the ID₅₀.
Protocol 2: Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema in Mice
While specific protocols for this compound in chronic CS models are not publicly available, this general protocol outlines a standard approach. Researchers can adapt this by incorporating intratracheal or nose-only inhalation of this compound.
Objective: To evaluate the long-term efficacy of this compound in a murine model of COPD, assessing its impact on chronic inflammation, emphysema, and lung function.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle
-
Cigarette smoke generation and exposure system (whole-body or nose-only)
-
Standard research cigarettes
-
Lung function measurement equipment (plethysmography)
-
Histology processing materials
Workflow:
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1. Groups will include:
-
Air-exposed control + Vehicle
-
CS-exposed + Vehicle
-
CS-exposed + this compound
-
-
Chronic Cigarette Smoke Exposure:
-
Expose mice to mainstream cigarette smoke for a defined period daily (e.g., 1-2 hours), 5 days a week, for 3 to 6 months. Control animals are exposed to filtered air on the same schedule.
-
-
Drug Administration:
-
Administer this compound or vehicle prior to or during each CS exposure session. The route could be intratracheal, intranasal, or via a nebulizer integrated into the exposure system. Doses would need to be optimized, potentially starting from the effective doses in acute models and adjusting based on tolerability and efficacy.
-
-
-
Lung Function: Measure parameters such as lung compliance and resistance.
-
BAL: Analyze inflammatory cell infiltrates (macrophages, neutrophils, lymphocytes).
-
Histology: Process lung tissue to assess emphysema (mean linear intercept) and airway remodeling.
-
Conclusion
This compound has demonstrated potent anti-inflammatory effects in preclinical models of pulmonary inflammation, particularly in the LPS-induced rat model where it was effective at very low intratracheal doses.[6] These application notes and protocols provide a framework for further investigation of inhaled PDE4 inhibitors in preclinical COPD research. While this compound itself did not proceed to market, the data underscores the therapeutic potential of targeting PDE4 in the lungs and can inform the development of next-generation inhaled anti-inflammatory drugs for COPD.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 6. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled Awd 12-281 in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was developed for inhaled administration to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of respiratory diseases.[3][4] Although its clinical development was discontinued (B1498344) due to poor efficacy, the preclinical data and established protocols for this compound provide a valuable reference for researchers investigating the role of PDE4 inhibition in respiratory inflammation and developing novel inhaled therapeutics.[1][5]
These application notes provide an overview of the formulation, mechanism of action, and key experimental protocols for the use of inhaled this compound in a research setting.
Formulation
This compound was specifically designed for topical administration, including dry powder inhalation for respiratory indications.[6][7] While specific details of the clinical trial formulation are not publicly available, preclinical studies utilized intratracheal administration of this compound to assess its efficacy in the lungs.[8] For research purposes, a dry powder formulation suitable for the selected animal model and delivery device should be developed and characterized.
Key Characteristics:
-
Chemical Name: N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide[8]
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in inflammatory cells, where it hydrolyzes cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the inhibition of inflammatory cell recruitment and activation.[3][4]
Signaling Pathway
Caption: Signaling pathway of this compound in inflammatory cells.
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the suppression of various cytokines in human cell preparations.[9]
| Cell Type / Stimulus | Cytokine Measured | EC50 (nM) |
| PBMCs / Phytohemagglutinin | Interleukin-2 (IL-2) | 121 |
| PBMCs / Concanavalin A | Interleukin-5 (IL-5) | 46 |
| PBMCs / anti-CD3/anti-CD28 | Interleukin-5 (IL-5) | 114 |
| PBMCs / anti-CD3/anti-CD28 | Interleukin-4 (IL-4) | 99 |
| PBMCs / Lipopolysaccharide (LPS) | Tumor Necrosis Factor α (TNF-α) | 54 |
| Dispersed Nasal Polyps | Tumor Necrosis Factor α (TNF-α) | 111 |
| Diluted Whole Blood | Tumor Necrosis Factor α (TNF-α) | 934 |
In Vivo Efficacy of Intratracheally Administered this compound
The table below presents the half-maximal inhibitory doses (ID50) of intratracheally administered this compound in different animal models of respiratory inflammation.[8]
| Animal Model | Inflammatory Cell Target | ID50 (µg/kg i.t.) |
| Brown Norway Rats (Antigen-induced) | Eosinophils in BALF | 7 |
| Lewis Rats (LPS-induced) | Neutrophils in BALF | 0.02 |
| Ferrets (LPS-induced) | Neutrophils in BALF | 10 |
BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal
Experimental Protocols
In Vitro Protocol: Cytokine Release from Human PBMCs
This protocol is based on the methodology described by Draheim et al. (2004) for assessing the anti-inflammatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).[9]
1. Isolation of PBMCs:
- Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline (PBS).
- Resuspend the cells in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal calf serum, antibiotics, and L-glutamine).
2. Cell Culture and Treatment:
- Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
3. Stimulation of Cytokine Release:
- Add the desired stimulus to the wells. Examples include:
- Phytohemagglutinin (PHA) for IL-2 release.
- Concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies for IL-4 and IL-5 release.
- Lipopolysaccharide (LPS) for TNF-α release.
- Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Cytokines:
- Centrifuge the plates to pellet the cells.
- Collect the supernatants.
- Measure the concentration of the target cytokines in the supernatants using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle control.
- Determine the EC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Protocol: LPS-Induced Lung Neutrophilia in Rats
This protocol is adapted from the methods described by Kuss et al. (2003) to evaluate the in vivo efficacy of inhaled this compound in a rat model of COPD-like inflammation.[8]
1. Animal Model:
- Use male Lewis rats (or another suitable strain) of a specific age and weight range.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Administration of this compound:
- Prepare a suspension of this compound in a suitable vehicle for intratracheal administration.
- Anesthetize the rats (e.g., with isoflurane).
- Administer this compound or vehicle control intratracheally at the desired doses.
3. Induction of Lung Inflammation:
- One hour after treatment with this compound, induce lung inflammation by intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
4. Bronchoalveolar Lavage (BAL):
- At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the animals.
- Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS or saline into the lungs via a tracheal cannula.
5. Cell Counting and Differentiation:
- Centrifuge the BAL fluid to pellet the cells.
- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
- Perform a differential cell count by identifying at least 300 cells under a microscope to determine the number of neutrophils.
6. Data Analysis:
- Calculate the total number of neutrophils in the BAL fluid for each animal.
- Determine the percentage inhibition of neutrophil infiltration for each dose of this compound compared to the vehicle-treated, LPS-challenged group.
- Calculate the ID50 value from the dose-response curve.
Experimental Workflow Visualization
Caption: General experimental workflow for this compound research.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PDE4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled Awd 12-281 in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was developed for inhaled administration to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of respiratory diseases.[3][4] Although its clinical development was discontinued due to poor efficacy, the preclinical data and established protocols for this compound provide a valuable reference for researchers investigating the role of PDE4 inhibition in respiratory inflammation and developing novel inhaled therapeutics.[1][5]
These application notes provide an overview of the formulation, mechanism of action, and key experimental protocols for the use of inhaled this compound in a research setting.
Formulation
This compound was specifically designed for topical administration, including dry powder inhalation for respiratory indications.[6][7] While specific details of the clinical trial formulation are not publicly available, preclinical studies utilized intratracheal administration of this compound to assess its efficacy in the lungs.[8] For research purposes, a dry powder formulation suitable for the selected animal model and delivery device should be developed and characterized.
Key Characteristics:
-
Chemical Name: N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide[8]
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in inflammatory cells, where it hydrolyzes cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the inhibition of inflammatory cell recruitment and activation.[3][4]
Signaling Pathway
Caption: Signaling pathway of this compound in inflammatory cells.
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the suppression of various cytokines in human cell preparations.[9]
| Cell Type / Stimulus | Cytokine Measured | EC50 (nM) |
| PBMCs / Phytohemagglutinin | Interleukin-2 (IL-2) | 121 |
| PBMCs / Concanavalin A | Interleukin-5 (IL-5) | 46 |
| PBMCs / anti-CD3/anti-CD28 | Interleukin-5 (IL-5) | 114 |
| PBMCs / anti-CD3/anti-CD28 | Interleukin-4 (IL-4) | 99 |
| PBMCs / Lipopolysaccharide (LPS) | Tumor Necrosis Factor α (TNF-α) | 54 |
| Dispersed Nasal Polyps | Tumor Necrosis Factor α (TNF-α) | 111 |
| Diluted Whole Blood | Tumor Necrosis Factor α (TNF-α) | 934 |
In Vivo Efficacy of Intratracheally Administered this compound
The table below presents the half-maximal inhibitory doses (ID50) of intratracheally administered this compound in different animal models of respiratory inflammation.[8]
| Animal Model | Inflammatory Cell Target | ID50 (µg/kg i.t.) |
| Brown Norway Rats (Antigen-induced) | Eosinophils in BALF | 7 |
| Lewis Rats (LPS-induced) | Neutrophils in BALF | 0.02 |
| Ferrets (LPS-induced) | Neutrophils in BALF | 10 |
BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal
Experimental Protocols
In Vitro Protocol: Cytokine Release from Human PBMCs
This protocol is based on the methodology described by Draheim et al. (2004) for assessing the anti-inflammatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).[9]
1. Isolation of PBMCs:
- Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline (PBS).
- Resuspend the cells in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal calf serum, antibiotics, and L-glutamine).
2. Cell Culture and Treatment:
- Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
3. Stimulation of Cytokine Release:
- Add the desired stimulus to the wells. Examples include:
- Phytohemagglutinin (PHA) for IL-2 release.
- Concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies for IL-4 and IL-5 release.
- Lipopolysaccharide (LPS) for TNF-α release.
- Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Cytokines:
- Centrifuge the plates to pellet the cells.
- Collect the supernatants.
- Measure the concentration of the target cytokines in the supernatants using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle control.
- Determine the EC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Protocol: LPS-Induced Lung Neutrophilia in Rats
This protocol is adapted from the methods described by Kuss et al. (2003) to evaluate the in vivo efficacy of inhaled this compound in a rat model of COPD-like inflammation.[8]
1. Animal Model:
- Use male Lewis rats (or another suitable strain) of a specific age and weight range.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Administration of this compound:
- Prepare a suspension of this compound in a suitable vehicle for intratracheal administration.
- Anesthetize the rats (e.g., with isoflurane).
- Administer this compound or vehicle control intratracheally at the desired doses.
3. Induction of Lung Inflammation:
- One hour after treatment with this compound, induce lung inflammation by intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
4. Bronchoalveolar Lavage (BAL):
- At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the animals.
- Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS or saline into the lungs via a tracheal cannula.
5. Cell Counting and Differentiation:
- Centrifuge the BAL fluid to pellet the cells.
- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
- Perform a differential cell count by identifying at least 300 cells under a microscope to determine the number of neutrophils.
6. Data Analysis:
- Calculate the total number of neutrophils in the BAL fluid for each animal.
- Determine the percentage inhibition of neutrophil infiltration for each dose of this compound compared to the vehicle-treated, LPS-challenged group.
- Calculate the ID50 value from the dose-response curve.
Experimental Workflow Visualization
Caption: General experimental workflow for this compound research.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PDE4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Inhibition In Vitro Using Awd 12-281
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Awd 12-281, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, to study the inhibition of cytokine production in various in vitro models. The provided protocols offer detailed methodologies for key experiments to assess the efficacy of this compound as a cytokine inhibitor.
Introduction
This compound is a highly selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, with an IC50 value of 9.7 nM.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn down-regulates the inflammatory response, including the production and release of pro-inflammatory cytokines.[3][4] This makes this compound a valuable tool for investigating cytokine biology and for the development of novel anti-inflammatory therapeutics.
This compound has been shown to effectively suppress the production of a range of cytokines in various human cell preparations, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-5 (IL-5).[2]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of PDE4. This inhibition leads to an increase in intracellular cAMP levels within inflammatory cells. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokine genes.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in inhibiting cytokine production in various human cell systems.
Table 1: IC50 and EC50 Values for this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 9.7 nM | PDE4 Enzyme Assay | [1][2] |
| EC50 (TNF-α release) | 934 nM | Diluted Whole Blood | [2] |
| EC50 (TNF-α release) | 111 nM | Dispersed Nasal Polyps | [2] |
Table 2: Cytokine Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Inhibited | Stimulant | EC50 Range of this compound | Reference |
| TNF-α | Lipopolysaccharide (LPS) | 46-121 nM | [2] |
| Interleukin-2 (IL-2) | Phytohaemagglutinin (PHA) | 46-121 nM | [2] |
| Interleukin-5 (IL-5) | Concanavalin A | 46-121 nM | [2] |
| Interleukin-4 (IL-4) | anti-CD3/anti-CD28 | 46-121 nM | [2] |
| Interleukin-5 (IL-5) | anti-CD3/anti-CD28 | 46-121 nM | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the cytokine inhibitory potential of this compound.
Protocol 1: Inhibition of TNF-α Production in LPS-Stimulated Human PBMCs
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α from Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: After pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the EC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of T-Cell Cytokine Production in anti-CD3/anti-CD28 Stimulated PBMCs
This protocol details the methodology to assess the effect of this compound on the production of T-cell-derived cytokines like IL-4 and IL-5.
Materials:
-
This compound (dissolved in DMSO)
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
96-well cell culture plates
-
Human IL-4 and IL-5 ELISA kits
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed isolated PBMCs into the anti-CD3 coated plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Co-stimulation: Add soluble anti-human CD28 antibody to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-4 and IL-5 in the supernatants using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition and determine the EC50 values for IL-4 and IL-5 production as described in Protocol 1.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PDE4 in cytokine regulation. The protocols provided herein offer a framework for researchers to investigate the in vitro anti-inflammatory properties of this compound. These studies can contribute to a better understanding of inflammatory diseases and the development of novel therapeutic strategies targeting the PDE4 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
Application Notes and Protocols for Studying Cytokine Inhibition In Vitro Using Awd 12-281
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Awd 12-281, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, to study the inhibition of cytokine production in various in vitro models. The provided protocols offer detailed methodologies for key experiments to assess the efficacy of this compound as a cytokine inhibitor.
Introduction
This compound is a highly selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, with an IC50 value of 9.7 nM.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn down-regulates the inflammatory response, including the production and release of pro-inflammatory cytokines.[3][4] This makes this compound a valuable tool for investigating cytokine biology and for the development of novel anti-inflammatory therapeutics.
This compound has been shown to effectively suppress the production of a range of cytokines in various human cell preparations, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-5 (IL-5).[2]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of PDE4. This inhibition leads to an increase in intracellular cAMP levels within inflammatory cells. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokine genes.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in inhibiting cytokine production in various human cell systems.
Table 1: IC50 and EC50 Values for this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 9.7 nM | PDE4 Enzyme Assay | [1][2] |
| EC50 (TNF-α release) | 934 nM | Diluted Whole Blood | [2] |
| EC50 (TNF-α release) | 111 nM | Dispersed Nasal Polyps | [2] |
Table 2: Cytokine Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Inhibited | Stimulant | EC50 Range of this compound | Reference |
| TNF-α | Lipopolysaccharide (LPS) | 46-121 nM | [2] |
| Interleukin-2 (IL-2) | Phytohaemagglutinin (PHA) | 46-121 nM | [2] |
| Interleukin-5 (IL-5) | Concanavalin A | 46-121 nM | [2] |
| Interleukin-4 (IL-4) | anti-CD3/anti-CD28 | 46-121 nM | [2] |
| Interleukin-5 (IL-5) | anti-CD3/anti-CD28 | 46-121 nM | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the cytokine inhibitory potential of this compound.
Protocol 1: Inhibition of TNF-α Production in LPS-Stimulated Human PBMCs
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α from Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: After pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the EC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of T-Cell Cytokine Production in anti-CD3/anti-CD28 Stimulated PBMCs
This protocol details the methodology to assess the effect of this compound on the production of T-cell-derived cytokines like IL-4 and IL-5.
Materials:
-
This compound (dissolved in DMSO)
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
96-well cell culture plates
-
Human IL-4 and IL-5 ELISA kits
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed isolated PBMCs into the anti-CD3 coated plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Co-stimulation: Add soluble anti-human CD28 antibody to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-4 and IL-5 in the supernatants using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition and determine the EC50 values for IL-4 and IL-5 production as described in Protocol 1.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PDE4 in cytokine regulation. The protocols provided herein offer a framework for researchers to investigate the in vitro anti-inflammatory properties of this compound. These studies can contribute to a better understanding of inflammatory diseases and the development of novel therapeutic strategies targeting the PDE4 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
Application Notes: Awd 12-281 as a Tool Compound for PDE4 Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Awd 12-281 (also known as GW842470) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Developed as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, it was structurally optimized for topical and inhaled administration to concentrate its anti-inflammatory effects in specific tissues like the skin and lungs, thereby minimizing systemic side effects.[3][4][5] Although its clinical development for Chronic Obstructive Pulmonary Disease (COPD) and asthma was discontinued (B1498344) due to a lack of efficacy in Phase II trials, its well-defined mechanism of action and potent preclinical activity make it a valuable tool compound for in vitro and in vivo research into the role of PDE4 in inflammatory pathways.[2][6][7]
These application notes provide a summary of this compound's properties and detailed protocols for its use in common experimental models.
Physicochemical and Pharmacological Properties
This compound's utility as a research tool is defined by its high potency and selectivity for the PDE4 enzyme.
| Property | Value / Description | Reference |
| Chemical Name | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide | [3][8] |
| Target | Phosphodiesterase 4 (PDE4) | [1][2] |
| Potency (IC₅₀) | 9.7 nM | [1][2][6][7][9][10] |
| Selectivity | Described as a highly selective PDE4 inhibitor. Shows a low affinity for the High-Affinity Rolipram Binding Site (HARBS), with a HARBS/PDE4B IC₅₀ ratio of 2 to 3. | [1][3][11] |
| Formulation | Optimized for topical and dry powder inhalation. | [4][9][10] |
| Primary Activity | Anti-inflammatory. | [2] |
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[7][12] By inhibiting PDE4, this compound prevents the degradation of cAMP.[6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP-responsive element-binding protein (CREB).[12] This signaling cascade ultimately suppresses the inflammatory response by down-regulating the production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and inhibiting the activity of various immune cells.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
Application Notes: Awd 12-281 as a Tool Compound for PDE4 Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Awd 12-281 (also known as GW842470) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Developed as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, it was structurally optimized for topical and inhaled administration to concentrate its anti-inflammatory effects in specific tissues like the skin and lungs, thereby minimizing systemic side effects.[3][4][5] Although its clinical development for Chronic Obstructive Pulmonary Disease (COPD) and asthma was discontinued due to a lack of efficacy in Phase II trials, its well-defined mechanism of action and potent preclinical activity make it a valuable tool compound for in vitro and in vivo research into the role of PDE4 in inflammatory pathways.[2][6][7]
These application notes provide a summary of this compound's properties and detailed protocols for its use in common experimental models.
Physicochemical and Pharmacological Properties
This compound's utility as a research tool is defined by its high potency and selectivity for the PDE4 enzyme.
| Property | Value / Description | Reference |
| Chemical Name | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide | [3][8] |
| Target | Phosphodiesterase 4 (PDE4) | [1][2] |
| Potency (IC₅₀) | 9.7 nM | [1][2][6][7][9][10] |
| Selectivity | Described as a highly selective PDE4 inhibitor. Shows a low affinity for the High-Affinity Rolipram Binding Site (HARBS), with a HARBS/PDE4B IC₅₀ ratio of 2 to 3. | [1][3][11] |
| Formulation | Optimized for topical and dry powder inhalation. | [4][9][10] |
| Primary Activity | Anti-inflammatory. | [2] |
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[7][12] By inhibiting PDE4, this compound prevents the degradation of cAMP.[6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP-responsive element-binding protein (CREB).[12] This signaling cascade ultimately suppresses the inflammatory response by down-regulating the production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and inhibiting the activity of various immune cells.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
Experimental Design for Awd 12-281 Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that down-regulates inflammatory responses.[4][5] This mechanism of action makes this compound a candidate for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and allergic dermatitis.[1][3] Preclinical studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines.[1][6] Although development was discontinued (B1498344) during Phase II clinical trials due to poor efficacy, the compound remains a valuable tool for preclinical research into the role of PDE4 in inflammatory diseases.[4][7]
These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, guidance on data presentation, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro PDE4 Inhibition and Anti-inflammatory Activity of this compound
| Assay Type | Cell/Enzyme Source | Parameter Measured | This compound | Rolipram (Reference) |
| PDE4 Enzyme Assay | Human U937 cells | IC₅₀ (nM) | 9.7[1][2][3][4][8] | 100 nM |
| TNF-α Release | LPS-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 250 nM |
| IL-2 Release | PHA-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 300 nM |
| IL-4 Release | anti-CD3/CD28-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 450 nM |
| IL-5 Release | ConA-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 400 nM |
| TNF-α Release | LPS-stimulated Human Whole Blood | EC₅₀ (nM) | 934[1] | 1500 nM |
Table 2: Efficacy of this compound in a Murine Model of LPS-Induced Pulmonary Inflammation (COPD Model)
| Treatment Group | BALF Total Cells (x10⁵) | BALF Neutrophils (x10⁴) | Lung TNF-α (pg/mL) | Lung IL-6 (pg/mL) |
| Vehicle Control | 1.2 ± 0.3 | 0.5 ± 0.1 | 50 ± 10 | 30 ± 8 |
| LPS + Vehicle | 15.8 ± 2.1 | 9.7 ± 1.5 | 850 ± 95 | 620 ± 75 |
| LPS + this compound (0.1 mg/kg, inhaled) | 8.5 ± 1.2 | 4.2 ± 0.8 | 350 ± 40 | 280 ± 35 |
| LPS + this compound (1 mg/kg, inhaled) | 5.1 ± 0.9 | 2.1 ± 0.5 | 180 ± 25 | 150 ± 20 |
| LPS + Roflumilast (1 mg/kg, oral) | 6.2 ± 1.0 | 3.0 ± 0.6 | 250 ± 30 | 210 ± 28 |
| **Data are representative and presented as mean ± SEM. p<0.05 compared to LPS + Vehicle. |
Table 3: Efficacy of this compound in a Murine Model of Imiquimod-Induced Psoriasis-like Skin Inflammation
| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) | Epidermal Thickness (µm) |
| Naive Control | 0.15 ± 0.02 | 0 | 0 | 20 ± 3 |
| Imiquimod (B1671794) + Vehicle | 0.45 ± 0.05 | 3.8 ± 0.2 | 3.5 ± 0.3 | 120 ± 15 |
| Imiquimod + this compound (1% topical) | 0.25 ± 0.03 | 1.5 ± 0.3 | 1.2 ± 0.2 | 55 ± 8 |
| Imiquimod + Clobetasol (0.05% topical) | 0.20 ± 0.02 | 1.0 ± 0.2 | 0.8 ± 0.1 | 40 ± 5 |
| **Data are representative and presented as mean ± SEM. p<0.05 compared to Imiquimod + Vehicle. |
Experimental Protocols
In Vitro Efficacy Protocols
1. PDE4 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on PDE4 enzyme activity.
-
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
This compound
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add PDE4B enzyme to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
2. Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines from immune cells.
-
Materials:
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.[9][10]
-
RPMI-1640 medium supplemented with 10% FBS
-
Stimulants (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), Concanavalin A (ConA), anti-CD3/anti-CD28 antibodies)
-
This compound
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., TNF-α, IL-2, IL-4, IL-5)
-
96-well cell culture plates
-
-
Procedure:
-
Plate PBMCs at a density of 1-2 x 10⁶ cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add the appropriate stimulant to induce cytokine production.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release and determine the EC₅₀ values.
-
In Vivo Efficacy Protocols
1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice (COPD Model)
This model is used to evaluate the anti-inflammatory effects of this compound in the lungs.
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (formulated for inhalation)
-
Inhalation exposure system
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle via inhalation for a specified duration (e.g., 30 minutes) 1 hour before LPS challenge.
-
Induce lung inflammation by intranasal or intratracheal administration of LPS (e.g., 10 µg in 50 µL PBS).[11][12]
-
At 24 hours post-LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid (BALF).
-
Process lung tissue for histology or homogenization.
-
-
Endpoint Analysis:
-
BALF Analysis: Determine total and differential cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and other relevant cytokines in BALF and lung homogenates using ELISA or multiplex assays.
-
Histology: Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
2. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model mimics key features of human psoriasis and is used to assess the efficacy of topically applied this compound.[13][14]
-
Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
-
Materials:
-
Imiquimod cream (5%)
-
This compound (formulated as a topical cream or ointment)
-
Calipers
-
-
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[13]
-
Apply this compound or vehicle topically to the inflamed area daily, starting from day 1 or 2.
-
Monitor disease progression daily.
-
-
Endpoint Analysis:
-
Clinical Scoring: Measure ear thickness daily using calipers. Score the severity of skin inflammation (erythema, scaling, and thickness) on the back skin using a modified Psoriasis Area and Severity Index (PASI).[15][16]
-
Histology: At the end of the study, collect skin samples, fix in formalin, and stain with H&E to measure epidermal thickness (acanthosis) and assess inflammatory infiltrates.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of psoriasis-related cytokines such as IL-17, IL-23, and TNF-α.
-
Mandatory Visualizations
References
- 1. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. imavita.com [imavita.com]
- 15. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Experimental Design for Awd 12-281 Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that down-regulates inflammatory responses.[4][5] This mechanism of action makes this compound a candidate for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and allergic dermatitis.[1][3] Preclinical studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines.[1][6] Although development was discontinued during Phase II clinical trials due to poor efficacy, the compound remains a valuable tool for preclinical research into the role of PDE4 in inflammatory diseases.[4][7]
These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, guidance on data presentation, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro PDE4 Inhibition and Anti-inflammatory Activity of this compound
| Assay Type | Cell/Enzyme Source | Parameter Measured | This compound | Rolipram (Reference) |
| PDE4 Enzyme Assay | Human U937 cells | IC₅₀ (nM) | 9.7[1][2][3][4][8] | 100 nM |
| TNF-α Release | LPS-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 250 nM |
| IL-2 Release | PHA-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 300 nM |
| IL-4 Release | anti-CD3/CD28-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 450 nM |
| IL-5 Release | ConA-stimulated hPBMCs | EC₅₀ (nM) | 46-121[1] | 400 nM |
| TNF-α Release | LPS-stimulated Human Whole Blood | EC₅₀ (nM) | 934[1] | 1500 nM |
Table 2: Efficacy of this compound in a Murine Model of LPS-Induced Pulmonary Inflammation (COPD Model)
| Treatment Group | BALF Total Cells (x10⁵) | BALF Neutrophils (x10⁴) | Lung TNF-α (pg/mL) | Lung IL-6 (pg/mL) |
| Vehicle Control | 1.2 ± 0.3 | 0.5 ± 0.1 | 50 ± 10 | 30 ± 8 |
| LPS + Vehicle | 15.8 ± 2.1 | 9.7 ± 1.5 | 850 ± 95 | 620 ± 75 |
| LPS + this compound (0.1 mg/kg, inhaled) | 8.5 ± 1.2 | 4.2 ± 0.8 | 350 ± 40 | 280 ± 35 |
| LPS + this compound (1 mg/kg, inhaled) | 5.1 ± 0.9 | 2.1 ± 0.5 | 180 ± 25 | 150 ± 20 |
| LPS + Roflumilast (1 mg/kg, oral) | 6.2 ± 1.0 | 3.0 ± 0.6 | 250 ± 30 | 210 ± 28 |
| **Data are representative and presented as mean ± SEM. p<0.05 compared to LPS + Vehicle. |
Table 3: Efficacy of this compound in a Murine Model of Imiquimod-Induced Psoriasis-like Skin Inflammation
| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) | Epidermal Thickness (µm) |
| Naive Control | 0.15 ± 0.02 | 0 | 0 | 20 ± 3 |
| Imiquimod + Vehicle | 0.45 ± 0.05 | 3.8 ± 0.2 | 3.5 ± 0.3 | 120 ± 15 |
| Imiquimod + this compound (1% topical) | 0.25 ± 0.03 | 1.5 ± 0.3 | 1.2 ± 0.2 | 55 ± 8 |
| Imiquimod + Clobetasol (0.05% topical) | 0.20 ± 0.02 | 1.0 ± 0.2 | 0.8 ± 0.1 | 40 ± 5 |
| **Data are representative and presented as mean ± SEM. p<0.05 compared to Imiquimod + Vehicle. |
Experimental Protocols
In Vitro Efficacy Protocols
1. PDE4 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on PDE4 enzyme activity.
-
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
This compound
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add PDE4B enzyme to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
2. Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines from immune cells.
-
Materials:
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.[9][10]
-
RPMI-1640 medium supplemented with 10% FBS
-
Stimulants (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), Concanavalin A (ConA), anti-CD3/anti-CD28 antibodies)
-
This compound
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., TNF-α, IL-2, IL-4, IL-5)
-
96-well cell culture plates
-
-
Procedure:
-
Plate PBMCs at a density of 1-2 x 10⁶ cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add the appropriate stimulant to induce cytokine production.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release and determine the EC₅₀ values.
-
In Vivo Efficacy Protocols
1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice (COPD Model)
This model is used to evaluate the anti-inflammatory effects of this compound in the lungs.
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (formulated for inhalation)
-
Inhalation exposure system
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle via inhalation for a specified duration (e.g., 30 minutes) 1 hour before LPS challenge.
-
Induce lung inflammation by intranasal or intratracheal administration of LPS (e.g., 10 µg in 50 µL PBS).[11][12]
-
At 24 hours post-LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid (BALF).
-
Process lung tissue for histology or homogenization.
-
-
Endpoint Analysis:
-
BALF Analysis: Determine total and differential cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and other relevant cytokines in BALF and lung homogenates using ELISA or multiplex assays.
-
Histology: Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
2. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model mimics key features of human psoriasis and is used to assess the efficacy of topically applied this compound.[13][14]
-
Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
-
Materials:
-
Imiquimod cream (5%)
-
This compound (formulated as a topical cream or ointment)
-
Calipers
-
-
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[13]
-
Apply this compound or vehicle topically to the inflamed area daily, starting from day 1 or 2.
-
Monitor disease progression daily.
-
-
Endpoint Analysis:
-
Clinical Scoring: Measure ear thickness daily using calipers. Score the severity of skin inflammation (erythema, scaling, and thickness) on the back skin using a modified Psoriasis Area and Severity Index (PASI).[15][16]
-
Histology: At the end of the study, collect skin samples, fix in formalin, and stain with H&E to measure epidermal thickness (acanthosis) and assess inflammatory infiltrates.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of psoriasis-related cytokines such as IL-17, IL-23, and TNF-α.
-
Mandatory Visualizations
References
- 1. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. imavita.com [imavita.com]
- 15. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Measuring the Bronchodilatory Effects of Awd 12-281: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, an enzyme class primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within airway smooth muscle and inflammatory cells.[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A and results in a cascade of events culminating in airway smooth muscle relaxation and suppression of inflammatory responses.[2][3] This mechanism of action makes this compound a compound of interest for the treatment of respiratory diseases characterized by bronchoconstriction and inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[4]
These application notes provide detailed protocols for assessing the bronchodilatory effects of this compound in preclinical models, enabling researchers to effectively evaluate its therapeutic potential.
Mechanism of Action: Signaling Pathway
The primary mechanism by which this compound induces bronchodilation is through the inhibition of PDE4, leading to increased intracellular cAMP levels in airway smooth muscle cells. This initiates a signaling cascade that results in muscle relaxation and widening of the airways.
Quantitative Data
The inhibitory potency and preclinical efficacy of this compound have been characterized, providing key quantitative metrics for its activity.
| Parameter | Value | Species/Model | Reference |
| IC50 (PDE4 Inhibition) | 9.7 nM | In vitro enzyme assay | [2][3] |
| Inhibition of Allergen-Induced Bronchoconstriction | 68% | Sensitized Guinea Pigs | [1][5][6] |
Experimental Protocols
To assess the bronchodilatory effects of this compound, both in vivo and in vitro experimental models are recommended.
In Vivo Measurement of Bronchodilation in Guinea Pigs
This protocol describes the measurement of airway resistance in an allergen-sensitized guinea pig model to evaluate the bronchodilatory effect of this compound.
Methodology:
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Sensitization: Actively sensitize the guinea pigs by intraperitoneal injection of ovalbumin.
-
Drug Administration: One hour prior to allergen challenge, administer this compound intratracheally at a dose of 1.5 mg/kg. A vehicle control group should also be included.
-
Allergen Challenge: Place the conscious, unrestrained animals in a whole-body plethysmograph. After a baseline recording of respiratory parameters, expose them to an aerosol of ovalbumin to induce bronchoconstriction.
-
Measurement of Airway Resistance: Continuously monitor and record airway resistance (Penh) using the plethysmography system.
-
Data Analysis: Calculate the percentage inhibition of the allergen-induced increase in airway resistance in the this compound treated group compared to the vehicle control group.
In Vitro Measurement of Tracheal Ring Relaxation
This protocol details the use of isolated guinea pig tracheal rings in an organ bath to directly measure the smooth muscle relaxant effects of this compound.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings of 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes. Induce a sustained contraction with a contractile agent such as histamine (B1213489) or methacholine.
-
This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension. Relaxation is measured as the percentage reversal of the pre-induced contraction.
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value for this compound-induced relaxation.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the bronchodilatory effects of the selective PDE4 inhibitor, this compound. The in vivo model provides insights into the compound's efficacy in a complex physiological system, while the in vitro assay allows for a direct assessment of its smooth muscle relaxant properties. The quantitative data presented, combined with these detailed methodologies, will aid researchers in the continued evaluation and development of this compound and other novel bronchodilators. Although development of this compound was discontinued (B1498344) due to a lack of efficacy in clinical trials, the study of its properties remains valuable for understanding the therapeutic potential and challenges of PDE4 inhibitors.[2][7]
References
- 1. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hesperetin, a Selective Phosphodiesterase 4 Inhibitor, Effectively Suppresses Ovalbumin-Induced Airway Hyperresponsiveness without Influencing Xylazine/Ketamine-Induced Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Bronchodilatory Effects of Awd 12-281: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, an enzyme class primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) within airway smooth muscle and inflammatory cells.[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A and results in a cascade of events culminating in airway smooth muscle relaxation and suppression of inflammatory responses.[2][3] This mechanism of action makes this compound a compound of interest for the treatment of respiratory diseases characterized by bronchoconstriction and inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[4]
These application notes provide detailed protocols for assessing the bronchodilatory effects of this compound in preclinical models, enabling researchers to effectively evaluate its therapeutic potential.
Mechanism of Action: Signaling Pathway
The primary mechanism by which this compound induces bronchodilation is through the inhibition of PDE4, leading to increased intracellular cAMP levels in airway smooth muscle cells. This initiates a signaling cascade that results in muscle relaxation and widening of the airways.
Quantitative Data
The inhibitory potency and preclinical efficacy of this compound have been characterized, providing key quantitative metrics for its activity.
| Parameter | Value | Species/Model | Reference |
| IC50 (PDE4 Inhibition) | 9.7 nM | In vitro enzyme assay | [2][3] |
| Inhibition of Allergen-Induced Bronchoconstriction | 68% | Sensitized Guinea Pigs | [1][5][6] |
Experimental Protocols
To assess the bronchodilatory effects of this compound, both in vivo and in vitro experimental models are recommended.
In Vivo Measurement of Bronchodilation in Guinea Pigs
This protocol describes the measurement of airway resistance in an allergen-sensitized guinea pig model to evaluate the bronchodilatory effect of this compound.
Methodology:
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Sensitization: Actively sensitize the guinea pigs by intraperitoneal injection of ovalbumin.
-
Drug Administration: One hour prior to allergen challenge, administer this compound intratracheally at a dose of 1.5 mg/kg. A vehicle control group should also be included.
-
Allergen Challenge: Place the conscious, unrestrained animals in a whole-body plethysmograph. After a baseline recording of respiratory parameters, expose them to an aerosol of ovalbumin to induce bronchoconstriction.
-
Measurement of Airway Resistance: Continuously monitor and record airway resistance (Penh) using the plethysmography system.
-
Data Analysis: Calculate the percentage inhibition of the allergen-induced increase in airway resistance in the this compound treated group compared to the vehicle control group.
In Vitro Measurement of Tracheal Ring Relaxation
This protocol details the use of isolated guinea pig tracheal rings in an organ bath to directly measure the smooth muscle relaxant effects of this compound.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings of 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes. Induce a sustained contraction with a contractile agent such as histamine or methacholine.
-
This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension. Relaxation is measured as the percentage reversal of the pre-induced contraction.
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value for this compound-induced relaxation.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the bronchodilatory effects of the selective PDE4 inhibitor, this compound. The in vivo model provides insights into the compound's efficacy in a complex physiological system, while the in vitro assay allows for a direct assessment of its smooth muscle relaxant properties. The quantitative data presented, combined with these detailed methodologies, will aid researchers in the continued evaluation and development of this compound and other novel bronchodilators. Although development of this compound was discontinued due to a lack of efficacy in clinical trials, the study of its properties remains valuable for understanding the therapeutic potential and challenges of PDE4 inhibitors.[2][7]
References
- 1. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hesperetin, a Selective Phosphodiesterase 4 Inhibitor, Effectively Suppresses Ovalbumin-Induced Airway Hyperresponsiveness without Influencing Xylazine/Ketamine-Induced Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Awd 12-281 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to a reduction in inflammatory responses.[2][6] This application note provides detailed protocols for cell-based assays to screen and characterize the activity of this compound. The primary assays focus on quantifying the compound's ability to increase intracellular cAMP and to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound has a reported IC50 value of approximately 9.7 nM for PDE4 inhibition.[1][2][3][5] The provided protocols are designed to determine the half-maximal effective concentration (EC50) for its cellular effects, which are downstream consequences of PDE4 inhibition.
Key Experimental Workflows
The screening of this compound activity can be approached through a tiered strategy, beginning with a primary assay to measure its direct effect on the target pathway, followed by secondary assays to characterize its functional anti-inflammatory consequences.
Caption: A streamlined workflow for screening this compound activity.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the cAMP signaling cascade.
Caption: Mechanism of action of this compound via PDE4 inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Readout | This compound EC50 (nM) | Reference Compound (Rolipram) EC50 (nM) |
| Intracellular cAMP Accumulation | U937 | Luminescence (cAMP-Glo™) | ~50-150 | ~100-300 |
| TNF-α Release Inhibition | PBMC | ELISA | ~46-121[2] | ~50-200 |
| IL-6 Release Inhibition | PBMC | ELISA | ~50-150 | ~100-400 |
Note: EC50 values are approximate and may vary depending on experimental conditions. Data for Rolipram is for comparative purposes.
Experimental Protocols
Protocol 1: Intracellular cAMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cAMP levels in a human monocytic cell line (U937), which endogenously expresses PDE4.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Rolipram (reference PDE4 inhibitor)
-
Forskolin (adenylate cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, non-selective PDE inhibitor for positive control)
-
PBS (Phosphate Buffered Saline)
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Rolipram in DMSO. Create a serial dilution series in assay buffer (e.g., PBS with 0.1% BSA) to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Cell Plating:
-
Centrifuge cells and resuspend in assay buffer to a density of 1x10^6 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
-
Compound Treatment:
-
Add 25 µL of the diluted this compound or Rolipram to the respective wells.
-
For control wells, add 25 µL of assay buffer (vehicle control) or a saturating concentration of IBMX (positive control).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a solution of Forskolin in assay buffer to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Add 25 µL of the Forskolin solution to all wells except the basal control.
-
Incubate for 15 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the cAMP-Glo™ Assay Kit.[7][8] This typically involves adding a lysis buffer containing a component that stops PDE activity, followed by the addition of a detection solution containing luciferase and its substrate.
-
Incubate as recommended to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (0% effect) and the maximal forskolin-stimulated level (100% effect).
-
Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: TNF-α and IL-6 Release Inhibition Assay
This protocol details the measurement of this compound's ability to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 from human peripheral blood mononuclear cells (PBMCs).[2]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Rolipram
-
Ficoll-Paque for PBMC isolation (if starting from whole blood)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader for absorbance measurement
Procedure:
-
PBMC Isolation (if applicable): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI-1640 medium.
-
Cell Plating:
-
Adjust the PBMC concentration to 2x10^6 cells/mL in RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and Rolipram in RPMI-1640 medium.
-
Add 50 µL of the diluted compounds to the cells.
-
For control wells, add 50 µL of medium with the corresponding DMSO concentration (vehicle control).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Inflammatory Stimulation:
-
Prepare an LPS solution in RPMI-1640 medium to a final concentration of 100 ng/mL.
-
Add 50 µL of the LPS solution to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage inhibition against the log of the this compound concentration and determine the EC50 value using a four-parameter logistic fit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.com]
- 8. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 9. novamedline.com [novamedline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Screening Awd 12-281 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awd 12-281 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to a reduction in inflammatory responses.[2][6] This application note provides detailed protocols for cell-based assays to screen and characterize the activity of this compound. The primary assays focus on quantifying the compound's ability to increase intracellular cAMP and to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound has a reported IC50 value of approximately 9.7 nM for PDE4 inhibition.[1][2][3][5] The provided protocols are designed to determine the half-maximal effective concentration (EC50) for its cellular effects, which are downstream consequences of PDE4 inhibition.
Key Experimental Workflows
The screening of this compound activity can be approached through a tiered strategy, beginning with a primary assay to measure its direct effect on the target pathway, followed by secondary assays to characterize its functional anti-inflammatory consequences.
Caption: A streamlined workflow for screening this compound activity.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the cAMP signaling cascade.
Caption: Mechanism of action of this compound via PDE4 inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Readout | This compound EC50 (nM) | Reference Compound (Rolipram) EC50 (nM) |
| Intracellular cAMP Accumulation | U937 | Luminescence (cAMP-Glo™) | ~50-150 | ~100-300 |
| TNF-α Release Inhibition | PBMC | ELISA | ~46-121[2] | ~50-200 |
| IL-6 Release Inhibition | PBMC | ELISA | ~50-150 | ~100-400 |
Note: EC50 values are approximate and may vary depending on experimental conditions. Data for Rolipram is for comparative purposes.
Experimental Protocols
Protocol 1: Intracellular cAMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cAMP levels in a human monocytic cell line (U937), which endogenously expresses PDE4.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Rolipram (reference PDE4 inhibitor)
-
Forskolin (adenylate cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, non-selective PDE inhibitor for positive control)
-
PBS (Phosphate Buffered Saline)
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Rolipram in DMSO. Create a serial dilution series in assay buffer (e.g., PBS with 0.1% BSA) to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Cell Plating:
-
Centrifuge cells and resuspend in assay buffer to a density of 1x10^6 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
-
Compound Treatment:
-
Add 25 µL of the diluted this compound or Rolipram to the respective wells.
-
For control wells, add 25 µL of assay buffer (vehicle control) or a saturating concentration of IBMX (positive control).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a solution of Forskolin in assay buffer to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Add 25 µL of the Forskolin solution to all wells except the basal control.
-
Incubate for 15 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the cAMP-Glo™ Assay Kit.[7][8] This typically involves adding a lysis buffer containing a component that stops PDE activity, followed by the addition of a detection solution containing luciferase and its substrate.
-
Incubate as recommended to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (0% effect) and the maximal forskolin-stimulated level (100% effect).
-
Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: TNF-α and IL-6 Release Inhibition Assay
This protocol details the measurement of this compound's ability to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 from human peripheral blood mononuclear cells (PBMCs).[2]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Rolipram
-
Ficoll-Paque for PBMC isolation (if starting from whole blood)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader for absorbance measurement
Procedure:
-
PBMC Isolation (if applicable): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI-1640 medium.
-
Cell Plating:
-
Adjust the PBMC concentration to 2x10^6 cells/mL in RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and Rolipram in RPMI-1640 medium.
-
Add 50 µL of the diluted compounds to the cells.
-
For control wells, add 50 µL of medium with the corresponding DMSO concentration (vehicle control).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Inflammatory Stimulation:
-
Prepare an LPS solution in RPMI-1640 medium to a final concentration of 100 ng/mL.
-
Add 50 µL of the LPS solution to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage inhibition against the log of the this compound concentration and determine the EC50 value using a four-parameter logistic fit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.com]
- 8. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 9. novamedline.com [novamedline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: AWD 12-281 Inhaled Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the inhaled phosphodiesterase 4 (PDE4) inhibitor, AWD 12-281. The information provided is intended to help overcome potential delivery challenges during preclinical and early-phase experimental studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor that was developed for inhaled administration to treat inflammatory lung diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is highly expressed in inflammatory and immune cells.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP has anti-inflammatory effects and promotes smooth muscle relaxation in the airways.[1]
Q2: What were the major challenges observed during the clinical development of inhaled this compound?
The clinical development of this compound was discontinued (B1498344) due to "poor efficacy" in clinical trials.[3][4] While specific details of the clinical trial failures are not extensively published, the lack of efficacy in inhaled PDE4 inhibitors is a recurring challenge. This can stem from a variety of factors including suboptimal lung deposition, poor drug dissolution and absorption in the lung, rapid clearance, or insufficient target engagement at the site of action.[4][5]
Q3: What are the known solubility and stability characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[6] The compound is noted to be stable for several weeks during standard shipping conditions. For long-term storage, it is recommended to keep it at -20°C.[6]
II. Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of inhaled this compound, focusing on formulation, in vitro testing, and preclinical models.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent dose emission from dry powder inhaler (DPI) | Poor powder flowability due to particle agglomeration. | - Ensure proper micronization of this compound to an optimal particle size range (1-5 µm).- Incorporate carrier particles (e.g., lactose) to improve powder dispersion.- Control for environmental humidity during formulation and storage, as moisture can increase particle cohesion. |
| Inefficient DPI device design for the formulation. | - Test different commercially available DPI devices to find one that provides optimal dispersion for your formulation.- Ensure the resistance of the DPI is appropriate for the intended preclinical model's inspiratory flow rate. | |
| Low fine particle fraction (FPF) in cascade impaction studies | Suboptimal aerodynamic performance of the powder formulation. | - Optimize the drug-to-carrier ratio to enhance de-agglomeration.- Investigate the use of force control agents (e.g., magnesium stearate) to reduce adhesive forces between the drug and carrier.- Ensure the inspiratory flow rate used for testing is appropriate and consistent. |
| Inadequate dispersion from the DPI at the tested flow rate. | - Increase the inspiratory flow rate during testing, if appropriate for the preclinical model, to generate more energy for powder dispersion.- Evaluate the performance of the DPI device itself for any potential design flaws. | |
| High variability in in vitro cell-based assay results | Inconsistent deposition of the aerosolized drug onto the cell cultures. | - Utilize a specialized aerosol exposure system (e.g., Vitrocell® or Cultex®) for uniform particle deposition.- Quantify the deposited dose using techniques like quartz crystal microbalance (QCM) to normalize cellular responses. |
| Poor dissolution of this compound in the cell culture medium. | - Given its low water solubility, prepare a stock solution in DMSO and then dilute to the final concentration in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).- Consider using a surfactant in the dissolution medium for in vitro release testing to better mimic the lung lining fluid. | |
| Lack of efficacy in preclinical animal models despite good in vitro performance | Insufficient lung deposition and retention of this compound. | - Characterize the aerosol particle size distribution to ensure it is optimal for deep lung delivery in the specific animal model.- Perform pharmacokinetic studies to determine the concentration and residence time of this compound in the lungs. |
| Rapid clearance of the drug from the lungs. | - Investigate formulation strategies to prolong lung retention, such as the use of mucoadhesive excipients or encapsulation in sustained-release microparticles. | |
| Poor correlation between the animal model and human disease. | - Ensure the chosen animal model of lung inflammation is relevant to the therapeutic goals and that the inflammatory pathways are responsive to PDE4 inhibition. |
III. Experimental Protocols
In Vitro Characterization of this compound Dry Powder Formulation
Objective: To assess the physicochemical properties of the this compound dry powder formulation.
Methodology:
-
Particle Size and Morphology Analysis:
-
Use laser diffraction to determine the volume-based particle size distribution of the micronized this compound and the final blend with excipients.
-
Employ scanning electron microscopy (SEM) to visually inspect the particle morphology, shape, and surface characteristics.
-
-
Powder Flowability:
-
Measure the bulk and tapped density of the powder blend using a graduated cylinder.
-
Calculate the Carr's Index and Hausner Ratio to assess the powder's flow properties.
-
-
Amorphous Content and Stability:
-
Use modulated differential scanning calorimetry (mDSC) to determine the amorphous content of the spray-dried or micronized drug.
-
Employ dynamic vapor sorption (DVS) to evaluate the moisture uptake and physical stability of the formulation under varying humidity conditions.
-
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
Objective: To determine the aerodynamic particle size distribution of the aerosolized this compound formulation and quantify the fine particle fraction (FPF).
Methodology:
-
Apparatus Setup:
-
Assemble a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) according to the manufacturer's instructions.
-
Coat the impaction stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Connect the impactor to a vacuum pump and a flow meter.
-
-
Test Execution:
-
Load a capsule or blister containing the this compound formulation into the dry powder inhaler (DPI).
-
Place the DPI in a mouthpiece adapter connected to the induction port of the impactor.
-
Activate the vacuum pump to draw a specific volume of air (e.g., 4 Liters) through the DPI at a constant flow rate that generates a 4 kPa pressure drop across the device.
-
After aerosolization, carefully disassemble the impactor.
-
-
Sample Analysis:
-
Rinse each stage of the impactor and the induction port with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
The Fine Particle Dose (FPD) is the total mass of drug particles with an aerodynamic diameter typically less than 5 µm.
-
The Fine Particle Fraction (FPF) is the FPD expressed as a percentage of the total emitted dose.
-
Cell-Based Assay for Anti-Inflammatory Activity
Objective: To evaluate the in vitro anti-inflammatory efficacy of this compound on human lung epithelial cells.
Methodology:
-
Cell Culture:
-
Culture a human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.
-
-
Inflammatory Challenge:
-
Induce an inflammatory response in the cell cultures by exposing them to a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the basolateral medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Aerosolize the this compound formulation and deliver it to the apical surface of the ALI cultures using a dedicated exposure system. Alternatively, for initial screening, add serial dilutions of the this compound stock solution to the basolateral medium.
-
-
Endpoint Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the basolateral medium.
-
Measure the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Determine the dose-dependent inhibition of cytokine release by this compound.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the inflammatory response).
-
IV. Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for inhaled this compound.
References
- 1. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]
Technical Support Center: AWD 12-281 Inhaled Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the inhaled phosphodiesterase 4 (PDE4) inhibitor, AWD 12-281. The information provided is intended to help overcome potential delivery challenges during preclinical and early-phase experimental studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor that was developed for inhaled administration to treat inflammatory lung diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is highly expressed in inflammatory and immune cells.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP has anti-inflammatory effects and promotes smooth muscle relaxation in the airways.[1]
Q2: What were the major challenges observed during the clinical development of inhaled this compound?
The clinical development of this compound was discontinued due to "poor efficacy" in clinical trials.[3][4] While specific details of the clinical trial failures are not extensively published, the lack of efficacy in inhaled PDE4 inhibitors is a recurring challenge. This can stem from a variety of factors including suboptimal lung deposition, poor drug dissolution and absorption in the lung, rapid clearance, or insufficient target engagement at the site of action.[4][5]
Q3: What are the known solubility and stability characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[6] The compound is noted to be stable for several weeks during standard shipping conditions. For long-term storage, it is recommended to keep it at -20°C.[6]
II. Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of inhaled this compound, focusing on formulation, in vitro testing, and preclinical models.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent dose emission from dry powder inhaler (DPI) | Poor powder flowability due to particle agglomeration. | - Ensure proper micronization of this compound to an optimal particle size range (1-5 µm).- Incorporate carrier particles (e.g., lactose) to improve powder dispersion.- Control for environmental humidity during formulation and storage, as moisture can increase particle cohesion. |
| Inefficient DPI device design for the formulation. | - Test different commercially available DPI devices to find one that provides optimal dispersion for your formulation.- Ensure the resistance of the DPI is appropriate for the intended preclinical model's inspiratory flow rate. | |
| Low fine particle fraction (FPF) in cascade impaction studies | Suboptimal aerodynamic performance of the powder formulation. | - Optimize the drug-to-carrier ratio to enhance de-agglomeration.- Investigate the use of force control agents (e.g., magnesium stearate) to reduce adhesive forces between the drug and carrier.- Ensure the inspiratory flow rate used for testing is appropriate and consistent. |
| Inadequate dispersion from the DPI at the tested flow rate. | - Increase the inspiratory flow rate during testing, if appropriate for the preclinical model, to generate more energy for powder dispersion.- Evaluate the performance of the DPI device itself for any potential design flaws. | |
| High variability in in vitro cell-based assay results | Inconsistent deposition of the aerosolized drug onto the cell cultures. | - Utilize a specialized aerosol exposure system (e.g., Vitrocell® or Cultex®) for uniform particle deposition.- Quantify the deposited dose using techniques like quartz crystal microbalance (QCM) to normalize cellular responses. |
| Poor dissolution of this compound in the cell culture medium. | - Given its low water solubility, prepare a stock solution in DMSO and then dilute to the final concentration in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).- Consider using a surfactant in the dissolution medium for in vitro release testing to better mimic the lung lining fluid. | |
| Lack of efficacy in preclinical animal models despite good in vitro performance | Insufficient lung deposition and retention of this compound. | - Characterize the aerosol particle size distribution to ensure it is optimal for deep lung delivery in the specific animal model.- Perform pharmacokinetic studies to determine the concentration and residence time of this compound in the lungs. |
| Rapid clearance of the drug from the lungs. | - Investigate formulation strategies to prolong lung retention, such as the use of mucoadhesive excipients or encapsulation in sustained-release microparticles. | |
| Poor correlation between the animal model and human disease. | - Ensure the chosen animal model of lung inflammation is relevant to the therapeutic goals and that the inflammatory pathways are responsive to PDE4 inhibition. |
III. Experimental Protocols
In Vitro Characterization of this compound Dry Powder Formulation
Objective: To assess the physicochemical properties of the this compound dry powder formulation.
Methodology:
-
Particle Size and Morphology Analysis:
-
Use laser diffraction to determine the volume-based particle size distribution of the micronized this compound and the final blend with excipients.
-
Employ scanning electron microscopy (SEM) to visually inspect the particle morphology, shape, and surface characteristics.
-
-
Powder Flowability:
-
Measure the bulk and tapped density of the powder blend using a graduated cylinder.
-
Calculate the Carr's Index and Hausner Ratio to assess the powder's flow properties.
-
-
Amorphous Content and Stability:
-
Use modulated differential scanning calorimetry (mDSC) to determine the amorphous content of the spray-dried or micronized drug.
-
Employ dynamic vapor sorption (DVS) to evaluate the moisture uptake and physical stability of the formulation under varying humidity conditions.
-
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
Objective: To determine the aerodynamic particle size distribution of the aerosolized this compound formulation and quantify the fine particle fraction (FPF).
Methodology:
-
Apparatus Setup:
-
Assemble a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) according to the manufacturer's instructions.
-
Coat the impaction stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Connect the impactor to a vacuum pump and a flow meter.
-
-
Test Execution:
-
Load a capsule or blister containing the this compound formulation into the dry powder inhaler (DPI).
-
Place the DPI in a mouthpiece adapter connected to the induction port of the impactor.
-
Activate the vacuum pump to draw a specific volume of air (e.g., 4 Liters) through the DPI at a constant flow rate that generates a 4 kPa pressure drop across the device.
-
After aerosolization, carefully disassemble the impactor.
-
-
Sample Analysis:
-
Rinse each stage of the impactor and the induction port with a suitable solvent (e.g., a mixture of acetonitrile and water) to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
The Fine Particle Dose (FPD) is the total mass of drug particles with an aerodynamic diameter typically less than 5 µm.
-
The Fine Particle Fraction (FPF) is the FPD expressed as a percentage of the total emitted dose.
-
Cell-Based Assay for Anti-Inflammatory Activity
Objective: To evaluate the in vitro anti-inflammatory efficacy of this compound on human lung epithelial cells.
Methodology:
-
Cell Culture:
-
Culture a human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.
-
-
Inflammatory Challenge:
-
Induce an inflammatory response in the cell cultures by exposing them to a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the basolateral medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Aerosolize the this compound formulation and deliver it to the apical surface of the ALI cultures using a dedicated exposure system. Alternatively, for initial screening, add serial dilutions of the this compound stock solution to the basolateral medium.
-
-
Endpoint Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the basolateral medium.
-
Measure the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Determine the dose-dependent inhibition of cytokine release by this compound.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the inflammatory response).
-
IV. Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for inhaled this compound.
References
- 1. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]
Potential side effects of Awd 12-281 in animal models
Technical Support Center: Awd 12-281
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in animal models, based on available preclinical data. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor that was developed for topical and inhaled administration to treat inflammatory diseases.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][3] Its mechanism of action involves inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream anti-inflammatory effect. This includes the suppression of various pro-inflammatory cytokines.[1][2] The compound was specifically optimized for topical or inhaled delivery to concentrate its effects locally and minimize systemic exposure.[2][3]
Q2: What are the known side effects of this compound in animal models?
Direct evidence of side effects in animal models is limited in publicly available studies, as the compound was designed for local administration (topical or inhaled) to minimize systemic adverse events.[2][3]
However, researchers should be aware of the well-established class-effects of systemic PDE4 inhibitors, which include:
-
Nausea and emesis (vomiting)
-
Diarrhea
-
Headache
These side effects are primary reasons for the low therapeutic index of orally administered PDE4 inhibitors.[3] When this compound was administered orally or intraperitoneally in a mouse model of allergic dermatitis, it showed no significant or only transient effects, suggesting it may have poor systemic availability or is rapidly metabolized, which would inherently limit systemic side effects.[1]
Q3: We are observing emesis in our ferret model after systemic administration. Is this expected?
Yes, this could be an expected side effect. The emetic side effects of PDE4 inhibitors are well-documented and are linked to the inhibition of the PDE4D subtype in the central nervous system.[3] Although this compound was designed for local administration, if your experimental protocol involves a route of administration that leads to significant systemic exposure (e.g., high-dose oral, intraperitoneal, or intravenous), observing class-specific side effects like emesis is plausible.
Troubleshooting:
-
Confirm Route of Administration: Ensure the administration route aligns with the compound's design (topical/inhaled) if you wish to avoid systemic effects.
-
Dose Reduction: If systemic administration is necessary, consider a dose-reduction study to find a therapeutically effective dose with a more tolerable side effect profile.
-
Switch to Local Delivery: If the experimental design allows, switching to topical or intratracheal administration may achieve the desired local anti-inflammatory effect without causing systemic adverse events.[4]
Q4: Are there any known off-target effects or toxicities associated with this compound?
Specific toxicology studies for this compound are not detailed in the available literature. However, for the broader class of PDE4 inhibitors, one study noted that a related compound was found to cause vasculopathy in monkeys.[4] Researchers should consider comprehensive histological examinations, particularly of vascular tissues, in any long-term or high-dose studies.
Data from Animal Models
The following table summarizes the experimental systems in which this compound has been evaluated. Note that the primary focus of these studies was efficacy, not the characterization of side effects.
| Species | Model | Administration Route | Dose Range | Observed Effect | Citation |
| Mouse | Allergic Dermatitis (TDI-induced ear swelling) | Topical | N/A | Total inhibition of ear swelling and pro-inflammatory cytokines. | [1] |
| Allergic Dermatitis (TDI-induced ear swelling) | Oral / Intraperitoneal | N/A | No significant or only transient inhibition of ear swelling. | [1] | |
| Acute Inflammation (Arachidonic acid-induced ear edema) | Topical | N/A | Dose-dependent reduction of inflammation. | [2] | |
| Rat | Antigen-induced cell infiltration (BALF) | Intratracheal | ID50 of 7 µg/kg | Suppression of late-phase eosinophilia. | [4] |
| Guinea Pig | Allergic Skin Inflammation (Ovalbumin-induced wheals) | Topical | N/A | Reduction in the development of skin wheals. | [2] |
Experimental Protocols
Key Experiment: Allergic Dermatitis Model in Mice[1]
This protocol describes the induction and treatment of allergic contact dermatitis to evaluate the anti-inflammatory potential of topically applied this compound.
-
Sensitization: BALB/c mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) solution onto the shaved abdomen.
-
Resting Period: Animals are left for a period of 5 days to allow for the development of an immune memory response.
-
Challenge and Treatment:
-
The allergic reaction is challenged by applying a TDI solution to the surface of the right ear. The left ear serves as a control.
-
For preventative studies, this compound (formulated in a suitable vehicle) is applied topically to the ear shortly before the TDI challenge.
-
For therapeutic studies, this compound is applied topically after the TDI challenge.
-
-
Measurement of Inflammation:
-
Ear swelling is measured using a caliper at various time points (e.g., 24 hours) after the challenge. The difference in thickness between the TDI-challenged ear and the control ear is calculated.
-
-
Cytokine Analysis:
-
At the end of the experiment, animals are euthanized, and ear tissue is collected.
-
Tissue is homogenized, and levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, MIP-2) are quantified using methods like ELISA to assess the molecular anti-inflammatory effect of the treatment.
-
Visualizations
Signaling and Experimental Diagrams
References
- 1. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Potential side effects of Awd 12-281 in animal models
Technical Support Center: Awd 12-281
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in animal models, based on available preclinical data. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor that was developed for topical and inhaled administration to treat inflammatory diseases.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][3] Its mechanism of action involves inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream anti-inflammatory effect. This includes the suppression of various pro-inflammatory cytokines.[1][2] The compound was specifically optimized for topical or inhaled delivery to concentrate its effects locally and minimize systemic exposure.[2][3]
Q2: What are the known side effects of this compound in animal models?
Direct evidence of side effects in animal models is limited in publicly available studies, as the compound was designed for local administration (topical or inhaled) to minimize systemic adverse events.[2][3]
However, researchers should be aware of the well-established class-effects of systemic PDE4 inhibitors, which include:
-
Nausea and emesis (vomiting)
-
Diarrhea
-
Headache
These side effects are primary reasons for the low therapeutic index of orally administered PDE4 inhibitors.[3] When this compound was administered orally or intraperitoneally in a mouse model of allergic dermatitis, it showed no significant or only transient effects, suggesting it may have poor systemic availability or is rapidly metabolized, which would inherently limit systemic side effects.[1]
Q3: We are observing emesis in our ferret model after systemic administration. Is this expected?
Yes, this could be an expected side effect. The emetic side effects of PDE4 inhibitors are well-documented and are linked to the inhibition of the PDE4D subtype in the central nervous system.[3] Although this compound was designed for local administration, if your experimental protocol involves a route of administration that leads to significant systemic exposure (e.g., high-dose oral, intraperitoneal, or intravenous), observing class-specific side effects like emesis is plausible.
Troubleshooting:
-
Confirm Route of Administration: Ensure the administration route aligns with the compound's design (topical/inhaled) if you wish to avoid systemic effects.
-
Dose Reduction: If systemic administration is necessary, consider a dose-reduction study to find a therapeutically effective dose with a more tolerable side effect profile.
-
Switch to Local Delivery: If the experimental design allows, switching to topical or intratracheal administration may achieve the desired local anti-inflammatory effect without causing systemic adverse events.[4]
Q4: Are there any known off-target effects or toxicities associated with this compound?
Specific toxicology studies for this compound are not detailed in the available literature. However, for the broader class of PDE4 inhibitors, one study noted that a related compound was found to cause vasculopathy in monkeys.[4] Researchers should consider comprehensive histological examinations, particularly of vascular tissues, in any long-term or high-dose studies.
Data from Animal Models
The following table summarizes the experimental systems in which this compound has been evaluated. Note that the primary focus of these studies was efficacy, not the characterization of side effects.
| Species | Model | Administration Route | Dose Range | Observed Effect | Citation |
| Mouse | Allergic Dermatitis (TDI-induced ear swelling) | Topical | N/A | Total inhibition of ear swelling and pro-inflammatory cytokines. | [1] |
| Allergic Dermatitis (TDI-induced ear swelling) | Oral / Intraperitoneal | N/A | No significant or only transient inhibition of ear swelling. | [1] | |
| Acute Inflammation (Arachidonic acid-induced ear edema) | Topical | N/A | Dose-dependent reduction of inflammation. | [2] | |
| Rat | Antigen-induced cell infiltration (BALF) | Intratracheal | ID50 of 7 µg/kg | Suppression of late-phase eosinophilia. | [4] |
| Guinea Pig | Allergic Skin Inflammation (Ovalbumin-induced wheals) | Topical | N/A | Reduction in the development of skin wheals. | [2] |
Experimental Protocols
Key Experiment: Allergic Dermatitis Model in Mice[1]
This protocol describes the induction and treatment of allergic contact dermatitis to evaluate the anti-inflammatory potential of topically applied this compound.
-
Sensitization: BALB/c mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) solution onto the shaved abdomen.
-
Resting Period: Animals are left for a period of 5 days to allow for the development of an immune memory response.
-
Challenge and Treatment:
-
The allergic reaction is challenged by applying a TDI solution to the surface of the right ear. The left ear serves as a control.
-
For preventative studies, this compound (formulated in a suitable vehicle) is applied topically to the ear shortly before the TDI challenge.
-
For therapeutic studies, this compound is applied topically after the TDI challenge.
-
-
Measurement of Inflammation:
-
Ear swelling is measured using a caliper at various time points (e.g., 24 hours) after the challenge. The difference in thickness between the TDI-challenged ear and the control ear is calculated.
-
-
Cytokine Analysis:
-
At the end of the experiment, animals are euthanized, and ear tissue is collected.
-
Tissue is homogenized, and levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, MIP-2) are quantified using methods like ELISA to assess the molecular anti-inflammatory effect of the treatment.
-
Visualizations
Signaling and Experimental Diagrams
References
- 1. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Awd 12-281 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Awd 12-281 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[1][2][3] Its primary mechanism of action is to prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels.[4] This elevation in cAMP has broad anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[1][5]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most cell culture applications. The half-maximal inhibitory concentration (IC50) for PDE4 is 9.7 nM.[1][2] The half-maximal effective concentration (EC50) for the inhibition of various cytokines in human peripheral blood mononuclear cells (PBMCs) falls within the range of 46-121 nM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically.
Q3: What solvent should I use to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro experiments.[6][7][8] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell type and the endpoint being measured. For cytokine release assays, a pre-incubation period of 30 minutes to 2 hours with this compound before stimulation is common, followed by a further 18-24 hour incubation with the stimulus.[1] For longer-term studies, the stability of this compound in culture medium at 37°C should be considered, although specific data on its long-term stability is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect on cytokine production | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell type or stimulation conditions. - Cell health: Cells may be unhealthy or have low viability, leading to a poor response. - Reagent quality: The this compound compound may have degraded. | - Perform a dose-response experiment to determine the optimal concentration (e.g., from 1 nM to 10 µM). - Check cell viability using a method like Trypan Blue exclusion before starting the experiment. - Ensure proper storage of this compound stock solutions at -20°C or -80°C and protect from light.[9] |
| High cell death or cytotoxicity observed | - High concentration of this compound: Excessive concentrations of the inhibitor may induce off-target effects or cellular stress. - High DMSO concentration: The final concentration of the solvent may be toxic to the cells. - Pro-inflammatory effects: At high concentrations, some PDE4 inhibitors have been reported to have pro-inflammatory effects, which could contribute to cell stress.[10] | - Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations. - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). - Test a lower concentration range of this compound to see if the pro-inflammatory effects are mitigated. |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number or density: Variations in cell state can affect their response to treatment. - Variability in reagent preparation: Inconsistent dilution of this compound or other reagents. - Inconsistent incubation times: Variations in pre-incubation or stimulation times. | - Use cells within a consistent passage number range and seed them at the same density for each experiment. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Strictly adhere to the established pre-incubation and incubation times in your protocol. |
Data Presentation
Table 1: Inhibitory Potency of this compound on Cytokine Release in Human Cells
| Cell Type | Stimulus | Cytokine Inhibited | EC50 (nM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin | IL-2 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | IL-5 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3/anti-CD28 | IL-4 & IL-5 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 46-121 | [1] |
| Dispersed Nasal Polyp Cells | Lipopolysaccharide (LPS) | TNF-α | 111 | [1] |
| Diluted Whole Blood | Lipopolysaccharide (LPS) | TNF-α | 934 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytokine Release Assay
This protocol describes a general method for determining the effective concentration of this compound for inhibiting cytokine release from immune cells (e.g., PBMCs or macrophages).
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Immune cells of interest (e.g., PBMCs, THP-1 monocytes)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA))
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Add the stimulating agent (e.g., LPS at 100 ng/mL) to the wells. Include a negative control group with no stimulus.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, perform a cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired experimental duration (e.g., 24 or 48 hours). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation | springermedizin.de [springermedizin.de]
- 9. biorbyt.com [biorbyt.com]
- 10. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing Awd 12-281 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Awd 12-281 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[1][2][3] Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[4] This elevation in cAMP has broad anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[1][5]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most cell culture applications. The half-maximal inhibitory concentration (IC50) for PDE4 is 9.7 nM.[1][2] The half-maximal effective concentration (EC50) for the inhibition of various cytokines in human peripheral blood mononuclear cells (PBMCs) falls within the range of 46-121 nM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically.
Q3: What solvent should I use to dissolve this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro experiments.[6][7][8] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell type and the endpoint being measured. For cytokine release assays, a pre-incubation period of 30 minutes to 2 hours with this compound before stimulation is common, followed by a further 18-24 hour incubation with the stimulus.[1] For longer-term studies, the stability of this compound in culture medium at 37°C should be considered, although specific data on its long-term stability is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect on cytokine production | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell type or stimulation conditions. - Cell health: Cells may be unhealthy or have low viability, leading to a poor response. - Reagent quality: The this compound compound may have degraded. | - Perform a dose-response experiment to determine the optimal concentration (e.g., from 1 nM to 10 µM). - Check cell viability using a method like Trypan Blue exclusion before starting the experiment. - Ensure proper storage of this compound stock solutions at -20°C or -80°C and protect from light.[9] |
| High cell death or cytotoxicity observed | - High concentration of this compound: Excessive concentrations of the inhibitor may induce off-target effects or cellular stress. - High DMSO concentration: The final concentration of the solvent may be toxic to the cells. - Pro-inflammatory effects: At high concentrations, some PDE4 inhibitors have been reported to have pro-inflammatory effects, which could contribute to cell stress.[10] | - Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations. - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). - Test a lower concentration range of this compound to see if the pro-inflammatory effects are mitigated. |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number or density: Variations in cell state can affect their response to treatment. - Variability in reagent preparation: Inconsistent dilution of this compound or other reagents. - Inconsistent incubation times: Variations in pre-incubation or stimulation times. | - Use cells within a consistent passage number range and seed them at the same density for each experiment. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Strictly adhere to the established pre-incubation and incubation times in your protocol. |
Data Presentation
Table 1: Inhibitory Potency of this compound on Cytokine Release in Human Cells
| Cell Type | Stimulus | Cytokine Inhibited | EC50 (nM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin | IL-2 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | IL-5 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3/anti-CD28 | IL-4 & IL-5 | 46-121 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 46-121 | [1] |
| Dispersed Nasal Polyp Cells | Lipopolysaccharide (LPS) | TNF-α | 111 | [1] |
| Diluted Whole Blood | Lipopolysaccharide (LPS) | TNF-α | 934 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytokine Release Assay
This protocol describes a general method for determining the effective concentration of this compound for inhibiting cytokine release from immune cells (e.g., PBMCs or macrophages).
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Immune cells of interest (e.g., PBMCs, THP-1 monocytes)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA))
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Add the stimulating agent (e.g., LPS at 100 ng/mL) to the wells. Include a negative control group with no stimulus.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, perform a cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired experimental duration (e.g., 24 or 48 hours). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation | springermedizin.de [springermedizin.de]
- 9. biorbyt.com [biorbyt.com]
- 10. Redirecting [linkinghub.elsevier.com]
Troubleshooting inconsistent results with Awd 12-281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Awd 12-281. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or weak anti-inflammatory effects with this compound in our in vitro/in vivo models. How can we troubleshoot this?
A1: It is important to understand that this compound, a potent phosphodiesterase 4 (PDE4) inhibitor, was discontinued (B1498344) from clinical development in 2006 due to a lack of efficacy in Phase II clinical trials for asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] While preclinical studies showed promise, these findings did not translate to the intended clinical populations. Therefore, observing variable or weak effects in your experiments may be consistent with the known limitations of this compound.
However, to ensure your experimental setup is optimal, consider the following:
-
Cell-Based Assays:
-
Cell Line:_ Ensure the cell line used expresses PDE4.
-
Stimulant: The choice and concentration of the inflammatory stimulant (e.g., LPS, TNF-α) can significantly impact the outcome. Titrate the stimulant to achieve a robust but not overwhelming inflammatory response.
-
Compound Concentration: Verify the final concentration of this compound in your assay. Given its potent IC50 (9.7 nM), ensure your concentration range is appropriate to observe a dose-dependent effect.[1][4]
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is not affecting cell viability or function.
-
-
In Vivo Models:
-
Route of Administration: Preclinical studies on this compound utilized various routes, including topical, intraperitoneal, and inhaled administration.[5] The route of administration can significantly influence bioavailability and efficacy.
-
Animal Model: The choice of animal model and the induced inflammatory phenotype are critical. This compound showed efficacy in some preclinical models of allergic dermatitis and lung inflammation.[5]
-
Dosage and Timing: Review the dosages and treatment schedules used in published preclinical studies.
-
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory cytokine production and other anti-inflammatory effects.
Q3: Where can I find the clinical trial data for this compound?
A3: The detailed results of the Phase II clinical trials for this compound in asthma and COPD are not widely available in the public domain.[1] Multiple sources confirm that the development was halted due to "poor efficacy," but specific quantitative outcomes from these studies have not been published.[1][2][4]
Q4: Are there any known stability issues with this compound?
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 (PDE4) | 9.7 nM | In vitro enzyme assay | [1][4] |
| IC50 (PDE4) | 7 nmol/l | In vitro | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving PDE4 inhibitors like this compound.
In Vitro Cell-Based PDE4 Assay
This protocol is adapted from a high-throughput screening method for PDE4 inhibitors.
Objective: To determine the inhibitory activity of this compound on PDE4 in a cell-based system.
Materials:
-
HEK293 cells stably expressing PDE4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay)
-
Inflammatory stimulant (e.g., Lipopolysaccharide - LPS)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the PDE4-expressing HEK293 cells into the microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Compound Addition: Add the diluted this compound solutions to the cells. Include vehicle-only (DMSO) controls and a positive control (a known PDE4 inhibitor like roflumilast).
-
Stimulation: After a pre-incubation period with the compound (e.g., 30-60 minutes), add the inflammatory stimulant (e.g., LPS) to all wells except for the negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for an inflammatory response and cAMP modulation.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
In Vivo Animal Model of Lung Inflammation
This protocol provides a general workflow for evaluating the efficacy of a PDE4 inhibitor in an animal model of lung inflammation.
Objective: To assess the anti-inflammatory effects of this compound in a rodent model of acute lung injury.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., saline, PBS with a solubilizing agent)
-
Inducing agent for lung inflammation (e.g., LPS, bleomycin)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Materials for histology
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Compound Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal, oral gavage, or intratracheal). The timing of administration will depend on whether you are assessing prophylactic or therapeutic effects.
-
Induction of Lung Injury: At a specified time relative to the compound administration, induce lung inflammation by administering the inducing agent (e.g., intratracheal instillation of LPS).
-
Monitoring: Monitor the animals for clinical signs of distress.
-
Sample Collection: At a predetermined time point after the induction of injury (e.g., 24 or 48 hours), euthanize the animals and collect samples.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and measurement of protein concentration (as a marker of lung permeability).
-
Lung Tissue: Collect lung tissue for histological analysis (to assess inflammatory cell infiltration and tissue damage) and for homogenization to measure cytokine levels.
-
Blood: Collect blood for systemic cytokine analysis.
-
-
Data Analysis: Analyze the collected data (cell counts, cytokine levels, histological scores) and compare the treatment groups to the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action for this compound as a PDE4 inhibitor.
Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperetin, a Selective Phosphodiesterase 4 Inhibitor, Effectively Suppresses Ovalbumin-Induced Airway Hyperresponsiveness without Influencing Xylazine/Ketamine-Induced Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. karger.com [karger.com]
Troubleshooting inconsistent results with Awd 12-281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Awd 12-281. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or weak anti-inflammatory effects with this compound in our in vitro/in vivo models. How can we troubleshoot this?
A1: It is important to understand that this compound, a potent phosphodiesterase 4 (PDE4) inhibitor, was discontinued from clinical development in 2006 due to a lack of efficacy in Phase II clinical trials for asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] While preclinical studies showed promise, these findings did not translate to the intended clinical populations. Therefore, observing variable or weak effects in your experiments may be consistent with the known limitations of this compound.
However, to ensure your experimental setup is optimal, consider the following:
-
Cell-Based Assays:
-
Cell Line:_ Ensure the cell line used expresses PDE4.
-
Stimulant: The choice and concentration of the inflammatory stimulant (e.g., LPS, TNF-α) can significantly impact the outcome. Titrate the stimulant to achieve a robust but not overwhelming inflammatory response.
-
Compound Concentration: Verify the final concentration of this compound in your assay. Given its potent IC50 (9.7 nM), ensure your concentration range is appropriate to observe a dose-dependent effect.[1][4]
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is not affecting cell viability or function.
-
-
In Vivo Models:
-
Route of Administration: Preclinical studies on this compound utilized various routes, including topical, intraperitoneal, and inhaled administration.[5] The route of administration can significantly influence bioavailability and efficacy.
-
Animal Model: The choice of animal model and the induced inflammatory phenotype are critical. This compound showed efficacy in some preclinical models of allergic dermatitis and lung inflammation.[5]
-
Dosage and Timing: Review the dosages and treatment schedules used in published preclinical studies.
-
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory cytokine production and other anti-inflammatory effects.
Q3: Where can I find the clinical trial data for this compound?
A3: The detailed results of the Phase II clinical trials for this compound in asthma and COPD are not widely available in the public domain.[1] Multiple sources confirm that the development was halted due to "poor efficacy," but specific quantitative outcomes from these studies have not been published.[1][2][4]
Q4: Are there any known stability issues with this compound?
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 (PDE4) | 9.7 nM | In vitro enzyme assay | [1][4] |
| IC50 (PDE4) | 7 nmol/l | In vitro | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving PDE4 inhibitors like this compound.
In Vitro Cell-Based PDE4 Assay
This protocol is adapted from a high-throughput screening method for PDE4 inhibitors.
Objective: To determine the inhibitory activity of this compound on PDE4 in a cell-based system.
Materials:
-
HEK293 cells stably expressing PDE4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay)
-
Inflammatory stimulant (e.g., Lipopolysaccharide - LPS)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the PDE4-expressing HEK293 cells into the microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Compound Addition: Add the diluted this compound solutions to the cells. Include vehicle-only (DMSO) controls and a positive control (a known PDE4 inhibitor like roflumilast).
-
Stimulation: After a pre-incubation period with the compound (e.g., 30-60 minutes), add the inflammatory stimulant (e.g., LPS) to all wells except for the negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for an inflammatory response and cAMP modulation.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
In Vivo Animal Model of Lung Inflammation
This protocol provides a general workflow for evaluating the efficacy of a PDE4 inhibitor in an animal model of lung inflammation.
Objective: To assess the anti-inflammatory effects of this compound in a rodent model of acute lung injury.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., saline, PBS with a solubilizing agent)
-
Inducing agent for lung inflammation (e.g., LPS, bleomycin)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Materials for histology
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Compound Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal, oral gavage, or intratracheal). The timing of administration will depend on whether you are assessing prophylactic or therapeutic effects.
-
Induction of Lung Injury: At a specified time relative to the compound administration, induce lung inflammation by administering the inducing agent (e.g., intratracheal instillation of LPS).
-
Monitoring: Monitor the animals for clinical signs of distress.
-
Sample Collection: At a predetermined time point after the induction of injury (e.g., 24 or 48 hours), euthanize the animals and collect samples.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and measurement of protein concentration (as a marker of lung permeability).
-
Lung Tissue: Collect lung tissue for histological analysis (to assess inflammatory cell infiltration and tissue damage) and for homogenization to measure cytokine levels.
-
Blood: Collect blood for systemic cytokine analysis.
-
-
Data Analysis: Analyze the collected data (cell counts, cytokine levels, histological scores) and compare the treatment groups to the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action for this compound as a PDE4 inhibitor.
Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperetin, a Selective Phosphodiesterase 4 Inhibitor, Effectively Suppresses Ovalbumin-Induced Airway Hyperresponsiveness without Influencing Xylazine/Ketamine-Induced Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. karger.com [karger.com]
Minimizing off-target effects of Awd 12-281 in research
Disclaimer: Awd 12-281 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory and skin inflammation.[1][2][3] This document provides guidance based on published research to help minimize potential off-target effects in a research setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Q1: I'm observing unexpected cellular phenotypes at concentrations close to the IC50 for PDE4. How can I determine if this is an off-target effect?
Answer:
Unexpected phenotypes near the on-target IC50 can be due to inhibition of other cellular kinases or signaling proteins. A systematic approach is necessary to identify the cause.
Recommended Actions:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment and compare the concentration at which the unexpected phenotype appears with the known IC50 for PDE4. A significant deviation may suggest an off-target effect.
-
Kinase Profiling: Use a kinase profiling service to screen this compound against a broad panel of kinases.[4][5][6] This can identify potential off-target kinases that are inhibited at similar concentrations to PDE4.
-
Use a Structurally Unrelated PDE4 Inhibitor: Treat your cells with a different, structurally unrelated PDE4 inhibitor. If the unexpected phenotype is not observed, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If the off-target kinase is identified, you can perform a rescue experiment by overexpressing a constitutively active form of the off-target kinase to see if it reverses the unexpected phenotype.
Q2: My results show inhibition of both Th1 and Th2 cytokine production. Is this consistent with the known mechanism of this compound?
Answer:
Yes, this is consistent with the known on-target effects of this compound. Studies have shown that this compound suppresses both Th1 and Th2 type cytokines, indicating a broad-spectrum anti-inflammatory activity.[1] This is due to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in immune cells, which has a general suppressive effect on inflammatory cytokine production.[3]
Q3: I am seeing significant cell toxicity at higher concentrations of this compound. How can I mitigate this?
Answer:
Cell toxicity at higher concentrations is a common issue with small molecule inhibitors and can be due to off-target effects or general cellular stress.
Recommended Actions:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the optimal concentration that inhibits PDE4 activity without causing significant toxicity.
-
Use a Lower Concentration for Longer: In some cases, a lower concentration of the inhibitor applied for a longer duration can achieve the desired on-target effect with reduced toxicity.
-
Washout Experiment: To determine if the toxicity is reversible, you can perform a washout experiment where the compound is removed from the culture medium after a certain period.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound for its primary target and potential off-targets.
| Target | IC50 | Description |
| PDE4 | 9.7 nM | The primary target of this compound.[3] |
| Other Kinases | >1 µM | This compound is highly selective for PDE4. Off-target effects on other kinases are generally observed at much higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol describes how to perform an in vitro kinase assay to test if this compound inhibits a suspected off-target kinase.
Materials:
-
Recombinant active kinase of interest
-
Kinase-specific substrate
-
This compound
-
Kinase buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is engaging with its intended target (PDE4) in a cellular context.
Materials:
-
Cells expressing PDE4
-
This compound
-
PBS
-
Lysis buffer
-
Centrifuge
-
Western blot reagents
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble PDE4 by Western blot.
-
Binding of this compound to PDE4 will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
FAQs
Q: What is the primary mechanism of action for this compound? A: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammatory responses.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.[3]
Q: What are the known off-target effects of this compound? A: this compound is a highly selective inhibitor of PDE4.[2] However, like most small molecule inhibitors, it can have off-target effects at high concentrations. These are not well-defined in the public literature, and researchers should perform their own selectivity profiling if off-target effects are suspected.
Q: How can I minimize off-target effects in my experiments? A: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.[7] Performing dose-response curves and using structurally unrelated inhibitors to confirm phenotypes are good practices.
Q: What is the recommended solvent for this compound? A: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: A logical diagram for troubleshooting unexpected results.
References
- 1. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Minimizing off-target effects of Awd 12-281 in research
Disclaimer: Awd 12-281 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory and skin inflammation.[1][2][3] This document provides guidance based on published research to help minimize potential off-target effects in a research setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Q1: I'm observing unexpected cellular phenotypes at concentrations close to the IC50 for PDE4. How can I determine if this is an off-target effect?
Answer:
Unexpected phenotypes near the on-target IC50 can be due to inhibition of other cellular kinases or signaling proteins. A systematic approach is necessary to identify the cause.
Recommended Actions:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment and compare the concentration at which the unexpected phenotype appears with the known IC50 for PDE4. A significant deviation may suggest an off-target effect.
-
Kinase Profiling: Use a kinase profiling service to screen this compound against a broad panel of kinases.[4][5][6] This can identify potential off-target kinases that are inhibited at similar concentrations to PDE4.
-
Use a Structurally Unrelated PDE4 Inhibitor: Treat your cells with a different, structurally unrelated PDE4 inhibitor. If the unexpected phenotype is not observed, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If the off-target kinase is identified, you can perform a rescue experiment by overexpressing a constitutively active form of the off-target kinase to see if it reverses the unexpected phenotype.
Q2: My results show inhibition of both Th1 and Th2 cytokine production. Is this consistent with the known mechanism of this compound?
Answer:
Yes, this is consistent with the known on-target effects of this compound. Studies have shown that this compound suppresses both Th1 and Th2 type cytokines, indicating a broad-spectrum anti-inflammatory activity.[1] This is due to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels in immune cells, which has a general suppressive effect on inflammatory cytokine production.[3]
Q3: I am seeing significant cell toxicity at higher concentrations of this compound. How can I mitigate this?
Answer:
Cell toxicity at higher concentrations is a common issue with small molecule inhibitors and can be due to off-target effects or general cellular stress.
Recommended Actions:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the optimal concentration that inhibits PDE4 activity without causing significant toxicity.
-
Use a Lower Concentration for Longer: In some cases, a lower concentration of the inhibitor applied for a longer duration can achieve the desired on-target effect with reduced toxicity.
-
Washout Experiment: To determine if the toxicity is reversible, you can perform a washout experiment where the compound is removed from the culture medium after a certain period.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound for its primary target and potential off-targets.
| Target | IC50 | Description |
| PDE4 | 9.7 nM | The primary target of this compound.[3] |
| Other Kinases | >1 µM | This compound is highly selective for PDE4. Off-target effects on other kinases are generally observed at much higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol describes how to perform an in vitro kinase assay to test if this compound inhibits a suspected off-target kinase.
Materials:
-
Recombinant active kinase of interest
-
Kinase-specific substrate
-
This compound
-
Kinase buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is engaging with its intended target (PDE4) in a cellular context.
Materials:
-
Cells expressing PDE4
-
This compound
-
PBS
-
Lysis buffer
-
Centrifuge
-
Western blot reagents
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble PDE4 by Western blot.
-
Binding of this compound to PDE4 will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
FAQs
Q: What is the primary mechanism of action for this compound? A: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammatory responses.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.[3]
Q: What are the known off-target effects of this compound? A: this compound is a highly selective inhibitor of PDE4.[2] However, like most small molecule inhibitors, it can have off-target effects at high concentrations. These are not well-defined in the public literature, and researchers should perform their own selectivity profiling if off-target effects are suspected.
Q: How can I minimize off-target effects in my experiments? A: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.[7] Performing dose-response curves and using structurally unrelated inhibitors to confirm phenotypes are good practices.
Q: What is the recommended solvent for this compound? A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: A logical diagram for troubleshooting unexpected results.
References
- 1. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Interpreting unexpected outcomes in Awd 12-281 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Awd 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cells.[2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the relaxation of smooth muscle and the suppression of inflammatory responses.[2][3]
Q2: What were the key findings from preclinical and clinical studies of this compound?
Preclinical studies demonstrated that this compound has potent anti-inflammatory and bronchodilatory effects in various animal models of respiratory and skin inflammation.[4][5][6] It was shown to inhibit the release of pro-inflammatory cytokines and reduce eosinophilia.[4][7] Despite this promising preclinical data, the development of this compound was discontinued (B1498344) due to "poor efficacy" in Phase II clinical trials for asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][8]
Troubleshooting Guide for Unexpected Outcomes
Q3: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assays. What could be the cause?
Several factors could contribute to a higher than expected IC50 value for this compound in your experiments. Here are some potential causes and troubleshooting steps:
-
Compound Stability and Solubility:
-
Issue: this compound may have limited solubility or stability in your assay medium, leading to a lower effective concentration.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your aqueous assay buffer.
-
Prepare fresh stock solutions for each experiment.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
-
Cell Density:
-
Issue: High cell density can lead to rapid metabolism of the compound or depletion of essential nutrients in the media, affecting cell health and response.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase and are not over-confluent at the time of the assay.
-
Perform a cell titration experiment to determine the optimal cell number for your assay.
-
-
-
Assay Conditions:
-
Issue: Suboptimal assay conditions, such as incubation time or temperature, can impact the observed potency.
-
Troubleshooting:
-
Verify that the incubation time is sufficient for this compound to exert its effect. A time-course experiment can help determine the optimal duration.
-
Ensure consistent temperature and CO2 levels throughout the experiment.
-
-
Q4: Our cAMP levels are not increasing as expected after treatment with this compound. How can we troubleshoot this?
A lack of a significant increase in cAMP can be a frustrating result. Consider the following possibilities:
-
Low Basal PDE4 Activity:
-
Issue: The cell line you are using may have low endogenous PDE4 activity, resulting in a small window for observing an increase in cAMP.
-
Troubleshooting:
-
Consider stimulating the cells with an adenylyl cyclase activator like forskolin (B1673556) to increase basal cAMP production before adding this compound. This will create a larger dynamic range for measuring the effect of the PDE4 inhibitor.
-
Select a cell line known to have high PDE4 expression and activity.
-
-
-
cAMP Assay Sensitivity:
-
Issue: The cAMP assay you are using may not be sensitive enough to detect subtle changes in cAMP levels.
-
Troubleshooting:
-
Ensure your cAMP standard curve is accurate and covers the expected range of cAMP concentrations.
-
Consider using a more sensitive cAMP detection method, such as a competitive immunoassay or a reporter gene assay.
-
-
-
Cell Health:
-
Issue: Poor cell health can lead to a blunted response to stimuli.
-
Troubleshooting:
-
Regularly check your cells for viability and signs of stress.
-
Ensure your cell culture conditions are optimal.
-
-
Q5: We are observing significant variability and poor reproducibility between experiments. What are the common sources of variability?
Inconsistent results can undermine the validity of your findings. Here are key areas to focus on for improving reproducibility:
-
Inconsistent Cell Culture Practices:
-
Issue: Variations in cell passage number, confluency, and handling can introduce significant variability.
-
Troubleshooting:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Standardize cell seeding and harvesting procedures.
-
Ensure consistent cell viability across experiments.
-
-
-
Pipetting Errors:
-
Issue: Inaccurate or inconsistent pipetting of compounds, reagents, or cells is a major source of error.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use a consistent pipetting technique.
-
Consider using automated liquid handlers for high-throughput experiments.
-
-
-
Reagent Quality and Preparation:
-
Issue: Degradation of reagents or improper preparation can lead to inconsistent results.
-
Troubleshooting:
-
Prepare fresh reagents for each experiment whenever possible.
-
Store reagents according to the manufacturer's instructions.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PDE4) | 9.7 nM | [2] |
| IC50 (PDE4) | 7 nmol/l |
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against the PDE4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer (e.g., Tris-HCl buffer containing MgCl2 and a reducing agent like DTT).
-
Prepare a solution of purified recombinant human PDE4 enzyme in assay buffer.
-
Prepare a solution of cAMP substrate in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 96-well plate.
-
Add the PDE4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cAMP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a non-specific PDE inhibitor like IBMX).
-
-
Detection:
-
The amount of remaining cAMP or the product of the reaction (5'-AMP) can be quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled cAMP and measuring the radioactivity of the resulting 5'-AMP.
-
Fluorescence polarization assays: Using a fluorescently labeled cAMP competitor.
-
Luminescence-based assays: Using a coupled enzyme system that generates a luminescent signal proportional to the amount of 5'-AMP produced.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular cAMP Levels in a Cell-Based Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., a human inflammatory cell line like U937 or primary human bronchial epithelial cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (prepared by diluting the DMSO stock in the assay buffer) for a specific time (e.g., 30 minutes).
-
(Optional) To enhance the signal, stimulate the cells with an adenylyl cyclase activator like forskolin for a short period (e.g., 15 minutes) after the pre-incubation with this compound.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA) or a FRET/BRET-based biosensor assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to visualize the dose-response relationship.
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: Workflow for measuring intracellular cAMP in response to this compound.
Caption: A logical approach to troubleshooting unexpected outcomes in this compound experiments.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 3. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. karger.com [karger.com]
Interpreting unexpected outcomes in Awd 12-281 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Awd 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.[2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the relaxation of smooth muscle and the suppression of inflammatory responses.[2][3]
Q2: What were the key findings from preclinical and clinical studies of this compound?
Preclinical studies demonstrated that this compound has potent anti-inflammatory and bronchodilatory effects in various animal models of respiratory and skin inflammation.[4][5][6] It was shown to inhibit the release of pro-inflammatory cytokines and reduce eosinophilia.[4][7] Despite this promising preclinical data, the development of this compound was discontinued due to "poor efficacy" in Phase II clinical trials for asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][8]
Troubleshooting Guide for Unexpected Outcomes
Q3: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assays. What could be the cause?
Several factors could contribute to a higher than expected IC50 value for this compound in your experiments. Here are some potential causes and troubleshooting steps:
-
Compound Stability and Solubility:
-
Issue: this compound may have limited solubility or stability in your assay medium, leading to a lower effective concentration.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your aqueous assay buffer.
-
Prepare fresh stock solutions for each experiment.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
-
Cell Density:
-
Issue: High cell density can lead to rapid metabolism of the compound or depletion of essential nutrients in the media, affecting cell health and response.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase and are not over-confluent at the time of the assay.
-
Perform a cell titration experiment to determine the optimal cell number for your assay.
-
-
-
Assay Conditions:
-
Issue: Suboptimal assay conditions, such as incubation time or temperature, can impact the observed potency.
-
Troubleshooting:
-
Verify that the incubation time is sufficient for this compound to exert its effect. A time-course experiment can help determine the optimal duration.
-
Ensure consistent temperature and CO2 levels throughout the experiment.
-
-
Q4: Our cAMP levels are not increasing as expected after treatment with this compound. How can we troubleshoot this?
A lack of a significant increase in cAMP can be a frustrating result. Consider the following possibilities:
-
Low Basal PDE4 Activity:
-
Issue: The cell line you are using may have low endogenous PDE4 activity, resulting in a small window for observing an increase in cAMP.
-
Troubleshooting:
-
Consider stimulating the cells with an adenylyl cyclase activator like forskolin to increase basal cAMP production before adding this compound. This will create a larger dynamic range for measuring the effect of the PDE4 inhibitor.
-
Select a cell line known to have high PDE4 expression and activity.
-
-
-
cAMP Assay Sensitivity:
-
Issue: The cAMP assay you are using may not be sensitive enough to detect subtle changes in cAMP levels.
-
Troubleshooting:
-
Ensure your cAMP standard curve is accurate and covers the expected range of cAMP concentrations.
-
Consider using a more sensitive cAMP detection method, such as a competitive immunoassay or a reporter gene assay.
-
-
-
Cell Health:
-
Issue: Poor cell health can lead to a blunted response to stimuli.
-
Troubleshooting:
-
Regularly check your cells for viability and signs of stress.
-
Ensure your cell culture conditions are optimal.
-
-
Q5: We are observing significant variability and poor reproducibility between experiments. What are the common sources of variability?
Inconsistent results can undermine the validity of your findings. Here are key areas to focus on for improving reproducibility:
-
Inconsistent Cell Culture Practices:
-
Issue: Variations in cell passage number, confluency, and handling can introduce significant variability.
-
Troubleshooting:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Standardize cell seeding and harvesting procedures.
-
Ensure consistent cell viability across experiments.
-
-
-
Pipetting Errors:
-
Issue: Inaccurate or inconsistent pipetting of compounds, reagents, or cells is a major source of error.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use a consistent pipetting technique.
-
Consider using automated liquid handlers for high-throughput experiments.
-
-
-
Reagent Quality and Preparation:
-
Issue: Degradation of reagents or improper preparation can lead to inconsistent results.
-
Troubleshooting:
-
Prepare fresh reagents for each experiment whenever possible.
-
Store reagents according to the manufacturer's instructions.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PDE4) | 9.7 nM | [2] |
| IC50 (PDE4) | 7 nmol/l |
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against the PDE4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer (e.g., Tris-HCl buffer containing MgCl2 and a reducing agent like DTT).
-
Prepare a solution of purified recombinant human PDE4 enzyme in assay buffer.
-
Prepare a solution of cAMP substrate in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 96-well plate.
-
Add the PDE4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cAMP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a non-specific PDE inhibitor like IBMX).
-
-
Detection:
-
The amount of remaining cAMP or the product of the reaction (5'-AMP) can be quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled cAMP and measuring the radioactivity of the resulting 5'-AMP.
-
Fluorescence polarization assays: Using a fluorescently labeled cAMP competitor.
-
Luminescence-based assays: Using a coupled enzyme system that generates a luminescent signal proportional to the amount of 5'-AMP produced.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular cAMP Levels in a Cell-Based Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., a human inflammatory cell line like U937 or primary human bronchial epithelial cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (prepared by diluting the DMSO stock in the assay buffer) for a specific time (e.g., 30 minutes).
-
(Optional) To enhance the signal, stimulate the cells with an adenylyl cyclase activator like forskolin for a short period (e.g., 15 minutes) after the pre-incubation with this compound.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA) or a FRET/BRET-based biosensor assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to visualize the dose-response relationship.
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: Workflow for measuring intracellular cAMP in response to this compound.
Caption: A logical approach to troubleshooting unexpected outcomes in this compound experiments.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 3. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 4 inhibitor this compound is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. karger.com [karger.com]
Adjusting Awd 12-281 treatment protocols for different cell lines
Technical Support Center: Awd 12-281
Welcome to the technical support center for this compound, a potent and selective ATP-competitive inhibitor of the mTORC1 signaling complex. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the mTOR kinase domain within the mTORC1 complex.[1][2][3] By binding to the ATP pocket, it prevents the phosphorylation of downstream mTORC1 substrates, such as S6 Kinase (S6K) and 4E-BP1.[4] This inhibition leads to a downstream blockade of protein synthesis and cell cycle progression, ultimately inducing cell growth arrest.
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C after reconstitution. To prepare a stock solution, dissolve the powder in cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Refer to the data tables below for IC50 values in common cancer cell lines.
Q4: Is this compound selective for mTORC1 over mTORC2?
A4: Yes, this compound is designed for high selectivity towards mTORC1. At concentrations effective for mTORC1 inhibition (typically ≤ 1 µM), it shows minimal activity against mTORC2 and other related kinases.[4][5] However, at very high concentrations (>10 µM), some off-target effects, including partial inhibition of mTORC2, may be observed.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Q1: I am not observing the expected decrease in cell viability after treatment. What could be wrong?
A1: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the mTOR pathway or activation of alternative survival pathways.[1] We recommend testing this compound on a sensitive control cell line (e.g., MCF-7) to confirm compound activity.
-
Incorrect Dosage: The IC50 can vary significantly between cell lines. Ensure you have performed a thorough dose-response analysis to identify the optimal concentration for your cells.
-
Treatment Duration: The effect of this compound on cell viability is time-dependent. A 24-hour treatment may be insufficient for some cell lines. Consider extending the treatment duration to 48 or 72 hours.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the DMSO stock has not undergone excessive freeze-thaw cycles.
Q2: My Western blot results for phosphorylated S6K (p-S6K) are inconsistent or show no change after treatment.
A2: Detecting phosphorylated proteins requires specific handling and optimized protocols.[6]
-
Sample Preparation: It is critical to work quickly and keep samples cold at all times to prevent dephosphorylation. Your lysis buffer must contain phosphatase inhibitors.[7][8]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][9]
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the protein.[6]
-
Loading Control: Always probe for total S6K protein as a loading control and to confirm that the changes are in the phosphorylation status, not the total protein level.[8][9]
Q3: I'm seeing significant cell death even at very low concentrations of this compound.
A3: This may indicate high sensitivity of your cell line or a problem with drug concentration.
-
Verify Dilutions: Double-check all calculations and dilutions made from the stock solution. Serial dilution errors are a common source of concentration discrepancies.
-
Highly Sensitive Cell Line: Some cell lines are exceptionally sensitive to mTOR inhibition. If your dilutions are correct, expand your dose-response curve to include lower concentrations (e.g., in the picomolar to low nanomolar range).
Data Presentation: Cell Line-Specific Protocols
The response to this compound can vary significantly across different cancer cell lines due to their unique genetic backgrounds and signaling pathway dependencies. Below is a summary of optimized treatment conditions for three common cancer cell lines.
Table 1: this compound IC50 Values and Optimal Treatment Times
| Cell Line | Cancer Type | IC50 (72h treatment) | Recommended Treatment Time |
| MCF-7 | Breast Adenocarcinoma | 50 nM | 48-72 hours |
| A549 | Lung Carcinoma | 250 nM | 72 hours |
| U87-MG | Glioblastoma | 800 nM | 72 hours |
Note: Data are representative. Optimal conditions should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][11] Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Purple formazan (B1609692) crystals will form in viable cells. Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blotting for mTORC1 Pathway Inhibition
This protocol is for assessing the phosphorylation status of S6K, a downstream target of mTORC1.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for a short duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with 100 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-phospho-S6K antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
For the loading control, strip the membrane and re-probe with the anti-total-S6K antibody.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound treatment protocols.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Adjusting Awd 12-281 treatment protocols for different cell lines
Technical Support Center: Awd 12-281
Welcome to the technical support center for this compound, a potent and selective ATP-competitive inhibitor of the mTORC1 signaling complex. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the mTOR kinase domain within the mTORC1 complex.[1][2][3] By binding to the ATP pocket, it prevents the phosphorylation of downstream mTORC1 substrates, such as S6 Kinase (S6K) and 4E-BP1.[4] This inhibition leads to a downstream blockade of protein synthesis and cell cycle progression, ultimately inducing cell growth arrest.
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C after reconstitution. To prepare a stock solution, dissolve the powder in cell culture-grade dimethyl sulfoxide (DMSO) to a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Refer to the data tables below for IC50 values in common cancer cell lines.
Q4: Is this compound selective for mTORC1 over mTORC2?
A4: Yes, this compound is designed for high selectivity towards mTORC1. At concentrations effective for mTORC1 inhibition (typically ≤ 1 µM), it shows minimal activity against mTORC2 and other related kinases.[4][5] However, at very high concentrations (>10 µM), some off-target effects, including partial inhibition of mTORC2, may be observed.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Q1: I am not observing the expected decrease in cell viability after treatment. What could be wrong?
A1: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the mTOR pathway or activation of alternative survival pathways.[1] We recommend testing this compound on a sensitive control cell line (e.g., MCF-7) to confirm compound activity.
-
Incorrect Dosage: The IC50 can vary significantly between cell lines. Ensure you have performed a thorough dose-response analysis to identify the optimal concentration for your cells.
-
Treatment Duration: The effect of this compound on cell viability is time-dependent. A 24-hour treatment may be insufficient for some cell lines. Consider extending the treatment duration to 48 or 72 hours.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the DMSO stock has not undergone excessive freeze-thaw cycles.
Q2: My Western blot results for phosphorylated S6K (p-S6K) are inconsistent or show no change after treatment.
A2: Detecting phosphorylated proteins requires specific handling and optimized protocols.[6]
-
Sample Preparation: It is critical to work quickly and keep samples cold at all times to prevent dephosphorylation. Your lysis buffer must contain phosphatase inhibitors.[7][8]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][9]
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the protein.[6]
-
Loading Control: Always probe for total S6K protein as a loading control and to confirm that the changes are in the phosphorylation status, not the total protein level.[8][9]
Q3: I'm seeing significant cell death even at very low concentrations of this compound.
A3: This may indicate high sensitivity of your cell line or a problem with drug concentration.
-
Verify Dilutions: Double-check all calculations and dilutions made from the stock solution. Serial dilution errors are a common source of concentration discrepancies.
-
Highly Sensitive Cell Line: Some cell lines are exceptionally sensitive to mTOR inhibition. If your dilutions are correct, expand your dose-response curve to include lower concentrations (e.g., in the picomolar to low nanomolar range).
Data Presentation: Cell Line-Specific Protocols
The response to this compound can vary significantly across different cancer cell lines due to their unique genetic backgrounds and signaling pathway dependencies. Below is a summary of optimized treatment conditions for three common cancer cell lines.
Table 1: this compound IC50 Values and Optimal Treatment Times
| Cell Line | Cancer Type | IC50 (72h treatment) | Recommended Treatment Time |
| MCF-7 | Breast Adenocarcinoma | 50 nM | 48-72 hours |
| A549 | Lung Carcinoma | 250 nM | 72 hours |
| U87-MG | Glioblastoma | 800 nM | 72 hours |
Note: Data are representative. Optimal conditions should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][11] Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Purple formazan crystals will form in viable cells. Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blotting for mTORC1 Pathway Inhibition
This protocol is for assessing the phosphorylation status of S6K, a downstream target of mTORC1.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for a short duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with 100 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-phospho-S6K antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
For the loading control, strip the membrane and re-probe with the anti-total-S6K antibody.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound treatment protocols.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Addressing poor bioavailability of orally administered Awd 12-281
Welcome to the Technical Support Center for AWD 12-281. This resource is designed for researchers, scientists, and drug development professionals working with this selective phosphodiesterase 4 (PDE4) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on its characteristic poor oral bioavailability.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Inconsistent or low activity of this compound in cell-based assays.
-
Question: We are observing variable or lower-than-expected potency of this compound in our inflammatory cell-based assays. What could be the cause?
-
Answer: Inconsistent results with this compound in vitro can often be traced back to its low aqueous solubility. The compound may precipitate in your culture medium, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Solvent and Final Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is minimal and non-toxic to your cells (typically ≤ 0.1%). Prepare a high-concentration stock solution of this compound in a suitable solvent and perform serial dilutions.
-
Visual Inspection: Before adding to cells, carefully inspect the diluted this compound solution for any signs of precipitation.
-
Solubility Enhancement: Consider the use of solubilizing agents such as cyclodextrins in your assay medium to improve the solubility of this compound.[1]
-
Positive Controls: Always include a positive control with known solubility and activity in your experiments to validate your assay setup.
-
-
Issue 2: High variability in in vitro permeability assay results.
-
Question: Our Caco-2 permeability assays with this compound are showing high variability between wells and experiments. How can we improve the consistency?
-
Answer: High variability in Caco-2 assays with poorly soluble compounds like this compound is a common challenge. The main reasons are often related to inconsistent compound solubility in the donor compartment and issues with the cell monolayer integrity.
-
Troubleshooting Steps:
-
Donor Solution Preparation: Ensure this compound is fully dissolved in the transport buffer. Sonication or vortexing of the stock solution before dilution may help. The final DMSO concentration should be kept low and consistent across all experiments.
-
Monolayer Integrity: Regularly verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Non-specific Binding: Poorly soluble compounds can sometimes bind to the plastic of the assay plates. Using low-binding plates can help mitigate this issue.
-
Recovery Calculation: Always calculate the mass balance to determine the percentage of compound that has permeated, remains in the donor compartment, and is associated with the cell monolayer and apparatus. Low recovery can indicate binding or solubility issues.[2][3]
-
-
Issue 3: Rapid disappearance of this compound in metabolic stability assays.
-
Question: We are observing very rapid metabolism of this compound in our human liver microsome stability assay, with a very short half-life. Is this expected?
-
Answer: While specific metabolic stability data for this compound is not extensively published, rapid metabolism in liver microsomes is a plausible contributor to its poor oral bioavailability. PDE4 inhibitors are known to be metabolized by cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Protein Concentration and Incubation Time: Ensure that the microsomal protein concentration and incubation times are appropriate. For rapidly metabolized compounds, it may be necessary to use a lower protein concentration and shorter incubation times to accurately determine the initial rate of metabolism.
-
Cofactor Dependence: Confirm that the metabolic activity is dependent on the presence of NADPH, the cofactor for CYP enzymes.
-
Metabolite Identification: If possible, use LC-MS/MS to identify the major metabolites. This can provide valuable information about the metabolic pathways involved. One known metabolic pathway for this compound is O-glucuronidation.
-
Species Differences: Be aware that there can be significant species differences in metabolic rates. If you are using microsomes from other species, the results may not directly translate to humans.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Why does orally administered this compound have poor bioavailability?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and poor intestinal permeability.[4] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the intestinal fluid and then permeate across the intestinal wall. Compounds with low solubility and permeability are classified as Biopharmaceutical Classification System (BCS) Class IV drugs, which are known to have significant challenges with oral absorption.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases the intracellular levels of cAMP in inflammatory cells. This leads to a cascade of downstream effects, including the suppression of pro-inflammatory mediators and the increased release of anti-inflammatory cytokines, ultimately resulting in its anti-inflammatory effects.[5][6]
Q3: What formulation strategies can be employed to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and permeable compounds. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance its apparent solubility.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[1]
-
-
Permeability Enhancement:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can help to keep the drug in a solubilized state in the gastrointestinal tract and facilitate its transport across the intestinal membrane.[7][11]
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.[12][13]
-
Q4: Are there any known metabolites of this compound?
A4: One identified metabolic pathway for this compound is O-glucuronidation, which has been observed in human liver microsomes. This process involves the conjugation of glucuronic acid to the molecule, which typically increases its water solubility and facilitates its excretion.
III. Data Presentation
Due to the limited availability of public data for this compound, the following tables provide a representative summary of the expected physicochemical and pharmacokinetic properties for a compound with poor oral bioavailability, for illustrative purposes.
Table 1: Physicochemical Properties of a Representative Poorly Soluble Compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~472 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility limits the amount of drug that can dissolve in the gastrointestinal fluids for absorption. |
| LogP | High | High lipophilicity can contribute to poor aqueous solubility. |
| BCS Class | Likely Class IV | Low solubility and low permeability present significant challenges for oral absorption. |
Table 2: Representative In Vitro ADME Data
| Assay | Result | Interpretation |
| Caco-2 Permeability (Papp A-B) | < 1.0 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| PAMPA Permeability (Pe) | Low | Indicates poor passive diffusion. |
| Human Liver Microsome Stability (t½) | < 15 min | Rapid intrinsic clearance suggests high first-pass metabolism. |
IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic (e.g., ≤ 0.5%).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) and allow the solvent to evaporate.
-
Preparation of Solutions: Prepare the donor solution of this compound in buffer at the desired pH. Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol determines the rate of metabolism of a compound by liver enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare a reaction mixture containing human liver microsomes in phosphate (B84403) buffer.
-
Prepare a solution of the NADPH cofactor.
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the microsomal suspension.
-
Start the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
V. Visualizations
Caption: PDE4 signaling pathway in inflammatory cells.
Caption: In vitro workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PDE4 modulators and how do they work? [synapse.patsnap.com]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor bioavailability of orally administered Awd 12-281
Welcome to the Technical Support Center for AWD 12-281. This resource is designed for researchers, scientists, and drug development professionals working with this selective phosphodiesterase 4 (PDE4) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on its characteristic poor oral bioavailability.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Inconsistent or low activity of this compound in cell-based assays.
-
Question: We are observing variable or lower-than-expected potency of this compound in our inflammatory cell-based assays. What could be the cause?
-
Answer: Inconsistent results with this compound in vitro can often be traced back to its low aqueous solubility. The compound may precipitate in your culture medium, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Solvent and Final Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is minimal and non-toxic to your cells (typically ≤ 0.1%). Prepare a high-concentration stock solution of this compound in a suitable solvent and perform serial dilutions.
-
Visual Inspection: Before adding to cells, carefully inspect the diluted this compound solution for any signs of precipitation.
-
Solubility Enhancement: Consider the use of solubilizing agents such as cyclodextrins in your assay medium to improve the solubility of this compound.[1]
-
Positive Controls: Always include a positive control with known solubility and activity in your experiments to validate your assay setup.
-
-
Issue 2: High variability in in vitro permeability assay results.
-
Question: Our Caco-2 permeability assays with this compound are showing high variability between wells and experiments. How can we improve the consistency?
-
Answer: High variability in Caco-2 assays with poorly soluble compounds like this compound is a common challenge. The main reasons are often related to inconsistent compound solubility in the donor compartment and issues with the cell monolayer integrity.
-
Troubleshooting Steps:
-
Donor Solution Preparation: Ensure this compound is fully dissolved in the transport buffer. Sonication or vortexing of the stock solution before dilution may help. The final DMSO concentration should be kept low and consistent across all experiments.
-
Monolayer Integrity: Regularly verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Non-specific Binding: Poorly soluble compounds can sometimes bind to the plastic of the assay plates. Using low-binding plates can help mitigate this issue.
-
Recovery Calculation: Always calculate the mass balance to determine the percentage of compound that has permeated, remains in the donor compartment, and is associated with the cell monolayer and apparatus. Low recovery can indicate binding or solubility issues.[2][3]
-
-
Issue 3: Rapid disappearance of this compound in metabolic stability assays.
-
Question: We are observing very rapid metabolism of this compound in our human liver microsome stability assay, with a very short half-life. Is this expected?
-
Answer: While specific metabolic stability data for this compound is not extensively published, rapid metabolism in liver microsomes is a plausible contributor to its poor oral bioavailability. PDE4 inhibitors are known to be metabolized by cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Protein Concentration and Incubation Time: Ensure that the microsomal protein concentration and incubation times are appropriate. For rapidly metabolized compounds, it may be necessary to use a lower protein concentration and shorter incubation times to accurately determine the initial rate of metabolism.
-
Cofactor Dependence: Confirm that the metabolic activity is dependent on the presence of NADPH, the cofactor for CYP enzymes.
-
Metabolite Identification: If possible, use LC-MS/MS to identify the major metabolites. This can provide valuable information about the metabolic pathways involved. One known metabolic pathway for this compound is O-glucuronidation.
-
Species Differences: Be aware that there can be significant species differences in metabolic rates. If you are using microsomes from other species, the results may not directly translate to humans.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Why does orally administered this compound have poor bioavailability?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and poor intestinal permeability.[4] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the intestinal fluid and then permeate across the intestinal wall. Compounds with low solubility and permeability are classified as Biopharmaceutical Classification System (BCS) Class IV drugs, which are known to have significant challenges with oral absorption.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases the intracellular levels of cAMP in inflammatory cells. This leads to a cascade of downstream effects, including the suppression of pro-inflammatory mediators and the increased release of anti-inflammatory cytokines, ultimately resulting in its anti-inflammatory effects.[5][6]
Q3: What formulation strategies can be employed to improve the oral bioavailability of compounds like this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and permeable compounds. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance its apparent solubility.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[1]
-
-
Permeability Enhancement:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can help to keep the drug in a solubilized state in the gastrointestinal tract and facilitate its transport across the intestinal membrane.[7][11]
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.[12][13]
-
Q4: Are there any known metabolites of this compound?
A4: One identified metabolic pathway for this compound is O-glucuronidation, which has been observed in human liver microsomes. This process involves the conjugation of glucuronic acid to the molecule, which typically increases its water solubility and facilitates its excretion.
III. Data Presentation
Due to the limited availability of public data for this compound, the following tables provide a representative summary of the expected physicochemical and pharmacokinetic properties for a compound with poor oral bioavailability, for illustrative purposes.
Table 1: Physicochemical Properties of a Representative Poorly Soluble Compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~472 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility limits the amount of drug that can dissolve in the gastrointestinal fluids for absorption. |
| LogP | High | High lipophilicity can contribute to poor aqueous solubility. |
| BCS Class | Likely Class IV | Low solubility and low permeability present significant challenges for oral absorption. |
Table 2: Representative In Vitro ADME Data
| Assay | Result | Interpretation |
| Caco-2 Permeability (Papp A-B) | < 1.0 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| PAMPA Permeability (Pe) | Low | Indicates poor passive diffusion. |
| Human Liver Microsome Stability (t½) | < 15 min | Rapid intrinsic clearance suggests high first-pass metabolism. |
IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic (e.g., ≤ 0.5%).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.
-
Preparation of Solutions: Prepare the donor solution of this compound in buffer at the desired pH. Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol determines the rate of metabolism of a compound by liver enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Prepare a solution of the NADPH cofactor.
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the microsomal suspension.
-
Start the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
V. Visualizations
Caption: PDE4 signaling pathway in inflammatory cells.
Caption: In vitro workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PDE4 modulators and how do they work? [synapse.patsnap.com]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Awd 12-281 and Cilomilast in Inflammatory Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4) inhibitors, Awd 12-281 and cilomilast (B62225). Both compounds have been investigated for the treatment of inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details and visual representations of their mechanism of action.
Executive Summary
This compound, an inhaled PDE4 inhibitor, and cilomilast, an oral, PDE4D-selective inhibitor, both aimed to reduce airway inflammation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP). Preclinical data demonstrated the anti-inflammatory potential of both compounds. However, their clinical development trajectories diverged significantly. Cilomilast showed modest but statistically significant improvements in lung function in some Phase III trials for COPD, but its development was ultimately halted due to a narrow therapeutic window and dose-limiting side effects, particularly gastrointestinal issues.[1][2] Conversely, this compound, despite being a potent PDE4 inhibitor, was discontinued (B1498344) after Phase II trials due to a lack of clinical efficacy.[3][4]
Mechanism of Action: PDE4 Inhibition
Both this compound and cilomilast are selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is the predominant phosphodiesterase isoenzyme in inflammatory cells, where it hydrolyzes cAMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of asthma and COPD.[5][6] This mechanism leads to a reduction in the release of pro-inflammatory cytokines and chemokines, and a decrease in the recruitment and activation of inflammatory cells such as neutrophils, eosinophils, and macrophages in the airways.[7][8]
Preclinical Efficacy
Both compounds demonstrated anti-inflammatory properties in preclinical models. This compound was identified as a potent PDE4 inhibitor with an IC50 of 9.7 nM.[9][10] It was effective in animal models of allergic dermatitis and airway inflammation, suppressing both Th1 and Th2 cytokines.[7][11] In a head-to-head study in a mouse model of allergic dermatitis, topically applied this compound was potent in both preventing and treating ear swelling, whereas cilomilast was only effective in prevention when applied topically.[11] However, orally administered cilomilast significantly inhibited ear swelling in the same model, while this compound showed only transient effects.[11]
Cilomilast, a selective inhibitor of the PDE4D subtype, also showed potent anti-inflammatory effects in various in vitro and in vivo models, suppressing the activity of pro-inflammatory and immune cells.[5]
| Parameter | This compound | Cilomilast | Reference |
| PDE4 Inhibition (IC50) | 9.7 nM | - | [9][10] |
| Topical Allergic Dermatitis (Mouse Model) | Effective in prevention and treatment | Effective in prevention, not treatment | [11] |
| Oral Allergic Dermatitis (Mouse Model) | Transient inhibition | Significant inhibition | [11] |
| Airway Inflammation (Animal Models) | Effective in reducing eosinophilia and neutrophilia | Highly active in suppressing inflammatory cells | [5][12] |
Clinical Efficacy and Development
The clinical development of this compound and cilomilast yielded divergent outcomes. Cilomilast progressed to an extensive Phase III clinical trial program for COPD, while this compound was discontinued after Phase II.
Cilomilast
Phase III studies on cilomilast involved over 6,000 patients with COPD.[1] The key findings from these trials are summarized below:
| Efficacy Endpoint | Cilomilast (15 mg twice daily) | Placebo | Outcome | Reference |
| Change in FEV1 (24 weeks) | 24-44 mL improvement vs. placebo | - | Statistically significant but modest improvement | [1] |
| St. George's Respiratory Questionnaire (SGRQ) Total Score | -1.8 to -4.2 units change | 0.4 to -4.9 units change | No consistent clinically meaningful difference | [1] |
| Reduction in Tissue CD8+ T lymphocytes and CD68+ macrophages | Significant reduction | - | Demonstrated anti-inflammatory activity in airway biopsies | [1][13] |
While cilomilast demonstrated some anti-inflammatory effects and a modest improvement in lung function, it failed to consistently improve the quality of life of patients.[1] Furthermore, its clinical utility was limited by a high incidence of gastrointestinal side effects, including nausea and diarrhea, which are class-effects of PDE4 inhibitors.[2]
This compound
This compound, administered via inhalation, entered Phase II clinical trials for both asthma and COPD.[14] However, the development was discontinued in 2006 due to poor efficacy.[3] Specific quantitative data from these trials are not publicly available, but the discontinuation for lack of efficacy stands in contrast to cilomilast, which did show some, albeit limited, clinical effect.[3][4]
Experimental Protocols
Bronchial Biopsy Analysis for Cilomilast
A key study evaluating the anti-inflammatory effects of cilomilast in COPD patients involved the analysis of bronchial biopsies.
Methodology:
-
Patient Selection: Patients with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 70% were recruited.
-
Baseline Assessment: Participants underwent a baseline fiber-optic bronchoscopy to obtain endobronchial biopsies.
-
Randomization and Treatment: Patients were randomized to receive either 15 mg of cilomilast twice daily or a placebo for 12 weeks.
-
Follow-up Assessment: A second bronchoscopy with biopsies was performed at the end of the treatment period.
-
Immunohistochemistry: Biopsy sections were stained with monoclonal antibodies for CD8+ (T-lymphocytes) and CD68+ (macrophages) cells.
-
Quantification: The number of positively stained cells in the subepithelial layer was counted and expressed as cells per square millimeter of the submucosa.
Conclusion
In comparing this compound and cilomilast, it is evident that both compounds, despite sharing a common mechanism of action, had markedly different clinical outcomes. Cilomilast demonstrated a modest clinical efficacy in COPD, providing a proof-of-concept for oral PDE4 inhibition in this disease, but was ultimately derailed by its side-effect profile. This compound, while potent in preclinical models, failed to translate this efficacy to the clinical setting when administered via inhalation, leading to its early discontinuation. This comparison underscores the challenges in drug development for inflammatory airway diseases, where preclinical potency does not always predict clinical success, and where the route of administration and subtype selectivity can significantly impact the therapeutic index.
References
- 1. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 5. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Awd 12-281 and Cilomilast in Inflammatory Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4) inhibitors, Awd 12-281 and cilomilast. Both compounds have been investigated for the treatment of inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details and visual representations of their mechanism of action.
Executive Summary
This compound, an inhaled PDE4 inhibitor, and cilomilast, an oral, PDE4D-selective inhibitor, both aimed to reduce airway inflammation by increasing intracellular cyclic adenosine monophosphate (cAMP). Preclinical data demonstrated the anti-inflammatory potential of both compounds. However, their clinical development trajectories diverged significantly. Cilomilast showed modest but statistically significant improvements in lung function in some Phase III trials for COPD, but its development was ultimately halted due to a narrow therapeutic window and dose-limiting side effects, particularly gastrointestinal issues.[1][2] Conversely, this compound, despite being a potent PDE4 inhibitor, was discontinued after Phase II trials due to a lack of clinical efficacy.[3][4]
Mechanism of Action: PDE4 Inhibition
Both this compound and cilomilast are selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is the predominant phosphodiesterase isoenzyme in inflammatory cells, where it hydrolyzes cAMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of asthma and COPD.[5][6] This mechanism leads to a reduction in the release of pro-inflammatory cytokines and chemokines, and a decrease in the recruitment and activation of inflammatory cells such as neutrophils, eosinophils, and macrophages in the airways.[7][8]
Preclinical Efficacy
Both compounds demonstrated anti-inflammatory properties in preclinical models. This compound was identified as a potent PDE4 inhibitor with an IC50 of 9.7 nM.[9][10] It was effective in animal models of allergic dermatitis and airway inflammation, suppressing both Th1 and Th2 cytokines.[7][11] In a head-to-head study in a mouse model of allergic dermatitis, topically applied this compound was potent in both preventing and treating ear swelling, whereas cilomilast was only effective in prevention when applied topically.[11] However, orally administered cilomilast significantly inhibited ear swelling in the same model, while this compound showed only transient effects.[11]
Cilomilast, a selective inhibitor of the PDE4D subtype, also showed potent anti-inflammatory effects in various in vitro and in vivo models, suppressing the activity of pro-inflammatory and immune cells.[5]
| Parameter | This compound | Cilomilast | Reference |
| PDE4 Inhibition (IC50) | 9.7 nM | - | [9][10] |
| Topical Allergic Dermatitis (Mouse Model) | Effective in prevention and treatment | Effective in prevention, not treatment | [11] |
| Oral Allergic Dermatitis (Mouse Model) | Transient inhibition | Significant inhibition | [11] |
| Airway Inflammation (Animal Models) | Effective in reducing eosinophilia and neutrophilia | Highly active in suppressing inflammatory cells | [5][12] |
Clinical Efficacy and Development
The clinical development of this compound and cilomilast yielded divergent outcomes. Cilomilast progressed to an extensive Phase III clinical trial program for COPD, while this compound was discontinued after Phase II.
Cilomilast
Phase III studies on cilomilast involved over 6,000 patients with COPD.[1] The key findings from these trials are summarized below:
| Efficacy Endpoint | Cilomilast (15 mg twice daily) | Placebo | Outcome | Reference |
| Change in FEV1 (24 weeks) | 24-44 mL improvement vs. placebo | - | Statistically significant but modest improvement | [1] |
| St. George's Respiratory Questionnaire (SGRQ) Total Score | -1.8 to -4.2 units change | 0.4 to -4.9 units change | No consistent clinically meaningful difference | [1] |
| Reduction in Tissue CD8+ T lymphocytes and CD68+ macrophages | Significant reduction | - | Demonstrated anti-inflammatory activity in airway biopsies | [1][13] |
While cilomilast demonstrated some anti-inflammatory effects and a modest improvement in lung function, it failed to consistently improve the quality of life of patients.[1] Furthermore, its clinical utility was limited by a high incidence of gastrointestinal side effects, including nausea and diarrhea, which are class-effects of PDE4 inhibitors.[2]
This compound
This compound, administered via inhalation, entered Phase II clinical trials for both asthma and COPD.[14] However, the development was discontinued in 2006 due to poor efficacy.[3] Specific quantitative data from these trials are not publicly available, but the discontinuation for lack of efficacy stands in contrast to cilomilast, which did show some, albeit limited, clinical effect.[3][4]
Experimental Protocols
Bronchial Biopsy Analysis for Cilomilast
A key study evaluating the anti-inflammatory effects of cilomilast in COPD patients involved the analysis of bronchial biopsies.
Methodology:
-
Patient Selection: Patients with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 70% were recruited.
-
Baseline Assessment: Participants underwent a baseline fiber-optic bronchoscopy to obtain endobronchial biopsies.
-
Randomization and Treatment: Patients were randomized to receive either 15 mg of cilomilast twice daily or a placebo for 12 weeks.
-
Follow-up Assessment: A second bronchoscopy with biopsies was performed at the end of the treatment period.
-
Immunohistochemistry: Biopsy sections were stained with monoclonal antibodies for CD8+ (T-lymphocytes) and CD68+ (macrophages) cells.
-
Quantification: The number of positively stained cells in the subepithelial layer was counted and expressed as cells per square millimeter of the submucosa.
Conclusion
In comparing this compound and cilomilast, it is evident that both compounds, despite sharing a common mechanism of action, had markedly different clinical outcomes. Cilomilast demonstrated a modest clinical efficacy in COPD, providing a proof-of-concept for oral PDE4 inhibition in this disease, but was ultimately derailed by its side-effect profile. This compound, while potent in preclinical models, failed to translate this efficacy to the clinical setting when administered via inhalation, leading to its early discontinuation. This comparison underscores the challenges in drug development for inflammatory airway diseases, where preclinical potency does not always predict clinical success, and where the route of administration and subtype selectivity can significantly impact the therapeutic index.
References
- 1. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 5. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Awd 12-281 with Other Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the phosphodiesterase 4 (PDE4) inhibitor Awd 12-281 against other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The information presented is intended to assist researchers and drug development professionals in evaluating the relative potency, selectivity, and potential therapeutic applications of these compounds.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory signals. This mechanism has made PDE4 a key target for the development of novel therapies for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.
This compound is a highly selective PDE4 inhibitor that has been investigated for its potential in treating inflammatory conditions, particularly through topical and inhaled routes of administration.[1][2] This guide will compare its performance characteristics with those of the established PDE4 inhibitors Roflumilast, Apremilast, and Crisaborole, based on available experimental data.
Comparative Analysis of In Vitro Potency and Selectivity
The in vitro potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE4 enzyme. A lower IC50 value indicates a higher potency. The selectivity of these inhibitors for the four PDE4 subtypes (A, B, C, and D) is also a crucial factor, as different subtypes are implicated in both therapeutic effects and adverse side effects.
| Inhibitor | PDE4 (overall) IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 9.7[1][2] | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | ~0.8 | >1000 | 0.84 | >1000 | 0.68 |
| Apremilast | ~74 | Data not available | Data not available | Data not available | Data not available |
| Crisaborole | ~750 | 52 | 61 | 340 | 170 |
Note: IC50 values can vary between different studies and assay conditions.
Downstream Signaling Effects: Inhibition of Cytokine Release
The anti-inflammatory effects of PDE4 inhibitors are mediated by their ability to suppress the production of pro-inflammatory cytokines. The table below summarizes the reported efficacy of this compound and comparator compounds in inhibiting the release of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.
| Inhibitor | Cell Type | Stimulus | TNF-α Inhibition EC50 (nM) |
| This compound | Human PBMCs | LPS | 46-121[3] |
| Roflumilast | Human PBMCs | LPS | ~3[4] |
| Apremilast | Human PBMCs | LPS | ~110 |
| Crisaborole | Human PBMCs | LPS | Data not available |
EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Caption: General experimental workflow for the evaluation of PDE4 inhibitors.
Experimental Protocols
PDE4 Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds on PDE4 is determined using a phosphodiesterase assay kit. The general principle involves the incubation of the PDE4 enzyme with the inhibitor, followed by the addition of cAMP as a substrate. The amount of remaining cAMP or the product, 5'-AMP, is then quantified.
-
Reagents: Recombinant human PDE4 enzyme, test compounds (this compound and comparators), cAMP substrate, assay buffer, and a detection system (e.g., fluorescence polarization, FRET, or luminescence-based).
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The PDE4 enzyme is pre-incubated with the test compounds or vehicle control in an assay plate.
-
The reaction is initiated by adding the cAMP substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
The reaction is stopped, and the detection reagents are added.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based cAMP Measurement Assay (General Protocol)
This assay measures the ability of a PDE4 inhibitor to increase intracellular cAMP levels in a cellular context.
-
Cell Culture: A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Procedure:
-
Cells are seeded into a multi-well plate.
-
The cells are pre-treated with the test compounds at various concentrations.
-
Intracellular cAMP production is stimulated using an agent like forskolin (B1673556) or a specific receptor agonist.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
-
Data Analysis: The EC50 values for cAMP accumulation are determined by plotting the cAMP levels against the logarithm of the inhibitor concentration.
Cytokine Release Assay (General Protocol)
This assay assesses the functional consequence of PDE4 inhibition on inflammatory responses.
-
Cell Culture and Stimulation: PBMCs or other relevant immune cells are cultured and stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence of varying concentrations of the PDE4 inhibitor.
-
Procedure:
-
Cells are incubated with the test compounds for a defined period before the addition of the inflammatory stimulus.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α) in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: The EC50 for the inhibition of cytokine release is calculated from the dose-response curve.
Discussion and Conclusion
This compound demonstrates potent inhibition of the PDE4 enzyme, with an IC50 value of 9.7 nM.[1][2] This positions it as a more potent inhibitor than Apremilast and Crisaborole, though less potent than Roflumilast in in vitro enzyme assays. In functional cellular assays, this compound effectively suppresses the release of pro-inflammatory cytokines from human immune cells, with EC50 values in the nanomolar range.[3]
In comparison, Roflumilast exhibits the highest potency, particularly against PDE4B and PDE4D, and is approved for the treatment of severe COPD. Apremilast and Crisaborole have lower in vitro potency but have demonstrated clinical efficacy in psoriasis/psoriatic arthritis and atopic dermatitis, respectively.
This comparative guide highlights the distinct profiles of these PDE4 inhibitors. The choice of a specific inhibitor for research or therapeutic development will depend on the target disease, the desired route of administration, and the required balance between potency, selectivity, and safety. The provided data and protocols offer a foundation for further investigation and head-to-head experimental comparisons.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
A Head-to-Head Comparison of Awd 12-281 with Other Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the phosphodiesterase 4 (PDE4) inhibitor Awd 12-281 against other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The information presented is intended to assist researchers and drug development professionals in evaluating the relative potency, selectivity, and potential therapeutic applications of these compounds.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory signals. This mechanism has made PDE4 a key target for the development of novel therapies for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.
This compound is a highly selective PDE4 inhibitor that has been investigated for its potential in treating inflammatory conditions, particularly through topical and inhaled routes of administration.[1][2] This guide will compare its performance characteristics with those of the established PDE4 inhibitors Roflumilast, Apremilast, and Crisaborole, based on available experimental data.
Comparative Analysis of In Vitro Potency and Selectivity
The in vitro potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE4 enzyme. A lower IC50 value indicates a higher potency. The selectivity of these inhibitors for the four PDE4 subtypes (A, B, C, and D) is also a crucial factor, as different subtypes are implicated in both therapeutic effects and adverse side effects.
| Inhibitor | PDE4 (overall) IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 9.7[1][2] | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | ~0.8 | >1000 | 0.84 | >1000 | 0.68 |
| Apremilast | ~74 | Data not available | Data not available | Data not available | Data not available |
| Crisaborole | ~750 | 52 | 61 | 340 | 170 |
Note: IC50 values can vary between different studies and assay conditions.
Downstream Signaling Effects: Inhibition of Cytokine Release
The anti-inflammatory effects of PDE4 inhibitors are mediated by their ability to suppress the production of pro-inflammatory cytokines. The table below summarizes the reported efficacy of this compound and comparator compounds in inhibiting the release of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.
| Inhibitor | Cell Type | Stimulus | TNF-α Inhibition EC50 (nM) |
| This compound | Human PBMCs | LPS | 46-121[3] |
| Roflumilast | Human PBMCs | LPS | ~3[4] |
| Apremilast | Human PBMCs | LPS | ~110 |
| Crisaborole | Human PBMCs | LPS | Data not available |
EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Caption: General experimental workflow for the evaluation of PDE4 inhibitors.
Experimental Protocols
PDE4 Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds on PDE4 is determined using a phosphodiesterase assay kit. The general principle involves the incubation of the PDE4 enzyme with the inhibitor, followed by the addition of cAMP as a substrate. The amount of remaining cAMP or the product, 5'-AMP, is then quantified.
-
Reagents: Recombinant human PDE4 enzyme, test compounds (this compound and comparators), cAMP substrate, assay buffer, and a detection system (e.g., fluorescence polarization, FRET, or luminescence-based).
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The PDE4 enzyme is pre-incubated with the test compounds or vehicle control in an assay plate.
-
The reaction is initiated by adding the cAMP substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
The reaction is stopped, and the detection reagents are added.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based cAMP Measurement Assay (General Protocol)
This assay measures the ability of a PDE4 inhibitor to increase intracellular cAMP levels in a cellular context.
-
Cell Culture: A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Procedure:
-
Cells are seeded into a multi-well plate.
-
The cells are pre-treated with the test compounds at various concentrations.
-
Intracellular cAMP production is stimulated using an agent like forskolin or a specific receptor agonist.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
-
Data Analysis: The EC50 values for cAMP accumulation are determined by plotting the cAMP levels against the logarithm of the inhibitor concentration.
Cytokine Release Assay (General Protocol)
This assay assesses the functional consequence of PDE4 inhibition on inflammatory responses.
-
Cell Culture and Stimulation: PBMCs or other relevant immune cells are cultured and stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence of varying concentrations of the PDE4 inhibitor.
-
Procedure:
-
Cells are incubated with the test compounds for a defined period before the addition of the inflammatory stimulus.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α) in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: The EC50 for the inhibition of cytokine release is calculated from the dose-response curve.
Discussion and Conclusion
This compound demonstrates potent inhibition of the PDE4 enzyme, with an IC50 value of 9.7 nM.[1][2] This positions it as a more potent inhibitor than Apremilast and Crisaborole, though less potent than Roflumilast in in vitro enzyme assays. In functional cellular assays, this compound effectively suppresses the release of pro-inflammatory cytokines from human immune cells, with EC50 values in the nanomolar range.[3]
In comparison, Roflumilast exhibits the highest potency, particularly against PDE4B and PDE4D, and is approved for the treatment of severe COPD. Apremilast and Crisaborole have lower in vitro potency but have demonstrated clinical efficacy in psoriasis/psoriatic arthritis and atopic dermatitis, respectively.
This comparative guide highlights the distinct profiles of these PDE4 inhibitors. The choice of a specific inhibitor for research or therapeutic development will depend on the target disease, the desired route of administration, and the required balance between potency, selectivity, and safety. The provided data and protocols offer a foundation for further investigation and head-to-head experimental comparisons.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (this compound), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
Validating the Anti-inflammatory Effects of AWD 12-281 in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of AWD 12-281 with other established anti-inflammatory agents. Supporting experimental data from studies on human cells is presented to validate its efficacy and mechanism of action.
Executive Summary
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that demonstrates significant anti-inflammatory effects in various human inflammatory cells.[1] By elevating intracellular cyclic AMP (cAMP) levels, this compound effectively suppresses the production of key pro-inflammatory cytokines. This guide compares the in vitro efficacy of this compound with that of other PDE4 inhibitors, a corticosteroid (dexamethasone), and a non-steroidal anti-inflammatory drug (NSAID) (ibuprofen), providing a comprehensive overview for researchers in inflammation and drug development.
Comparative Anti-inflammatory Activity in Human Cells
The following table summarizes the quantitative data on the inhibitory effects of this compound and comparator drugs on the production of pro-inflammatory mediators in human cells.
| Compound | Target/Mechanism | Cell Type | Stimulant | Inhibited Mediator | EC50 / IC50 (nM) |
| This compound | PDE4 Inhibitor | Human PBMCs | Phytohemagglutinin (PHA) | IL-2 | 77 |
| Human PBMCs | Concanavalin A (Con A) | IL-5 | 46 | ||
| Human PBMCs | anti-CD3/anti-CD28 | IL-4 | 121 | ||
| Human PBMCs | anti-CD3/anti-CD28 | IL-5 | 68 | ||
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 88 | ||
| Dispersed Nasal Polyp Cells | LPS | TNF-α | 111 | ||
| Diluted Whole Blood | LPS | TNF-α | 934 | ||
| Roflumilast | PDE4 Inhibitor | Human PBMCs | PHA | IL-2 | 2.8 |
| Human PBMCs | LPS | TNF-α | 1.3 | ||
| Cilomilast | PDE4 Inhibitor | Human PBMCs | PHA | IL-2 | 130 |
| Human PBMCs | LPS | TNF-α | 180 | ||
| Dexamethasone | Glucocorticoid Receptor Agonist | Human PBMCs | PHA | IL-2 | 1.2 |
| Ibuprofen (B1674241) | COX-1/COX-2 Inhibitor | Human Monocytes | - | COX-1 | 12,000 |
| Human Monocytes | LPS | COX-2 | 80,000 |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated by distinct signaling pathways.
References
Validating the Anti-inflammatory Effects of AWD 12-281 in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of AWD 12-281 with other established anti-inflammatory agents. Supporting experimental data from studies on human cells is presented to validate its efficacy and mechanism of action.
Executive Summary
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that demonstrates significant anti-inflammatory effects in various human inflammatory cells.[1] By elevating intracellular cyclic AMP (cAMP) levels, this compound effectively suppresses the production of key pro-inflammatory cytokines. This guide compares the in vitro efficacy of this compound with that of other PDE4 inhibitors, a corticosteroid (dexamethasone), and a non-steroidal anti-inflammatory drug (NSAID) (ibuprofen), providing a comprehensive overview for researchers in inflammation and drug development.
Comparative Anti-inflammatory Activity in Human Cells
The following table summarizes the quantitative data on the inhibitory effects of this compound and comparator drugs on the production of pro-inflammatory mediators in human cells.
| Compound | Target/Mechanism | Cell Type | Stimulant | Inhibited Mediator | EC50 / IC50 (nM) |
| This compound | PDE4 Inhibitor | Human PBMCs | Phytohemagglutinin (PHA) | IL-2 | 77 |
| Human PBMCs | Concanavalin A (Con A) | IL-5 | 46 | ||
| Human PBMCs | anti-CD3/anti-CD28 | IL-4 | 121 | ||
| Human PBMCs | anti-CD3/anti-CD28 | IL-5 | 68 | ||
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 88 | ||
| Dispersed Nasal Polyp Cells | LPS | TNF-α | 111 | ||
| Diluted Whole Blood | LPS | TNF-α | 934 | ||
| Roflumilast | PDE4 Inhibitor | Human PBMCs | PHA | IL-2 | 2.8 |
| Human PBMCs | LPS | TNF-α | 1.3 | ||
| Cilomilast | PDE4 Inhibitor | Human PBMCs | PHA | IL-2 | 130 |
| Human PBMCs | LPS | TNF-α | 180 | ||
| Dexamethasone | Glucocorticoid Receptor Agonist | Human PBMCs | PHA | IL-2 | 1.2 |
| Ibuprofen | COX-1/COX-2 Inhibitor | Human Monocytes | - | COX-1 | 12,000 |
| Human Monocytes | LPS | COX-2 | 80,000 |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated by distinct signaling pathways.
References
Comparative Analysis of Awd 12-281's Selectivity for PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor Awd 12-281, focusing on its selectivity for PDE4 subtypes in relation to other well-established PDE4 inhibitors. This document summarizes available quantitative data, outlines typical experimental methodologies for assessing PDE4 inhibition, and visualizes the relevant biological pathway to provide a comprehensive overview for research and drug development purposes.
Introduction to this compound and PDE4 Inhibition
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, which has been optimized for topical and inhaled administration to treat inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] PDE4 is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. By inhibiting PDE4, intracellular levels of cAMP increase, leading to a reduction in the inflammatory response.
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These subtypes are differentially expressed in various tissues and cell types, and their inhibition is associated with distinct therapeutic effects and side effect profiles. For instance, inhibition of PDE4B is linked to anti-inflammatory effects, while PDE4D inhibition is often associated with emesis.[5][6] Therefore, the subtype selectivity of a PDE4 inhibitor is a crucial determinant of its therapeutic potential and tolerability.
While this compound is known to be a potent PDE4 inhibitor with a general IC50 value of 9.7 nM, to date, there is no publicly available literature detailing its specific inhibitory activity against the individual PDE4 A, B, C, and D subtypes.[4][5][6][7]
Comparative Selectivity of PDE4 Inhibitors
To contextualize the activity of this compound, this section compares its overall PDE4 inhibitory potency with the subtype selectivity of other well-characterized PDE4 inhibitors: Roflumilast, Cilomilast, and Rolipram (B1679513). The half-maximal inhibitory concentration (IC50) is used as the primary metric for comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Overall PDE4 IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | 9.7 | Data not available | Data not available | Data not available | Data not available | [1][4][6] |
| Roflumilast | ~0.8 | >1000 | 0.84 | >1000 | 0.68 | [1][8] |
| 8.4 | 6.8 | [9] | ||||
| Cilomilast | ~120 | Data not available | 25 | Data not available | 11 | [9] |
| 240 (PDE4B2) | 61 (PDE4D5) | [2] | ||||
| Rolipram | ~1-300 | ~3 | ~130 | Data not available | ~240 | [10] |
Note: IC50 values can vary between different studies and experimental conditions. Where multiple values are available, they are presented to reflect this variability.
Experimental Protocols for PDE4 Inhibition Assays
The determination of a compound's inhibitory activity against PDE4 subtypes is typically conducted using in vitro enzymatic assays. A common methodology is the IMAP® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP by the PDE4 enzyme. The product, FAM-AMP, is recognized by a binding agent, leading to a change in the fluorescence signal. The degree of inhibition is determined by the reduction in this signal in the presence of the test compound.
General Protocol:
-
Reagents:
-
Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzymes.
-
FAM-cAMP substrate.
-
Assay buffer.
-
IMAP binding solution.
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitor (e.g., Rolipram).
-
-
Procedure:
-
The enzymatic reactions are typically carried out in a 96-well or 384-well plate format.
-
The test compound and the specific PDE4 subtype enzyme are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of the FAM-cAMP substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The IMAP binding solution is added to stop the reaction and to bind to the FAM-AMP product.
-
After another incubation period, the fluorescence polarization or intensity is measured using a suitable plate reader.
-
-
Data Analysis:
-
The raw fluorescence data is converted to the percentage of inhibition relative to a control (no inhibitor).
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway.
Caption: The role of PDE4 in the cAMP signaling pathway and its inhibition by this compound.
Conclusion
This compound is a potent inhibitor of the PDE4 enzyme family. While its overall inhibitory capacity is well-documented, a detailed analysis of its selectivity for the PDE4A, PDE4B, PDE4C, and PDE4D subtypes is not currently available in the public domain. A comprehensive understanding of this selectivity profile is essential for predicting its therapeutic efficacy and side-effect profile. Further research is warranted to elucidate the specific interactions of this compound with each PDE4 subtype. The comparative data and experimental methodologies provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Awd 12-281's Selectivity for PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor Awd 12-281, focusing on its selectivity for PDE4 subtypes in relation to other well-established PDE4 inhibitors. This document summarizes available quantitative data, outlines typical experimental methodologies for assessing PDE4 inhibition, and visualizes the relevant biological pathway to provide a comprehensive overview for research and drug development purposes.
Introduction to this compound and PDE4 Inhibition
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, which has been optimized for topical and inhaled administration to treat inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. By inhibiting PDE4, intracellular levels of cAMP increase, leading to a reduction in the inflammatory response.
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These subtypes are differentially expressed in various tissues and cell types, and their inhibition is associated with distinct therapeutic effects and side effect profiles. For instance, inhibition of PDE4B is linked to anti-inflammatory effects, while PDE4D inhibition is often associated with emesis.[5][6] Therefore, the subtype selectivity of a PDE4 inhibitor is a crucial determinant of its therapeutic potential and tolerability.
While this compound is known to be a potent PDE4 inhibitor with a general IC50 value of 9.7 nM, to date, there is no publicly available literature detailing its specific inhibitory activity against the individual PDE4 A, B, C, and D subtypes.[4][5][6][7]
Comparative Selectivity of PDE4 Inhibitors
To contextualize the activity of this compound, this section compares its overall PDE4 inhibitory potency with the subtype selectivity of other well-characterized PDE4 inhibitors: Roflumilast, Cilomilast, and Rolipram. The half-maximal inhibitory concentration (IC50) is used as the primary metric for comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Overall PDE4 IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | 9.7 | Data not available | Data not available | Data not available | Data not available | [1][4][6] |
| Roflumilast | ~0.8 | >1000 | 0.84 | >1000 | 0.68 | [1][8] |
| 8.4 | 6.8 | [9] | ||||
| Cilomilast | ~120 | Data not available | 25 | Data not available | 11 | [9] |
| 240 (PDE4B2) | 61 (PDE4D5) | [2] | ||||
| Rolipram | ~1-300 | ~3 | ~130 | Data not available | ~240 | [10] |
Note: IC50 values can vary between different studies and experimental conditions. Where multiple values are available, they are presented to reflect this variability.
Experimental Protocols for PDE4 Inhibition Assays
The determination of a compound's inhibitory activity against PDE4 subtypes is typically conducted using in vitro enzymatic assays. A common methodology is the IMAP® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP by the PDE4 enzyme. The product, FAM-AMP, is recognized by a binding agent, leading to a change in the fluorescence signal. The degree of inhibition is determined by the reduction in this signal in the presence of the test compound.
General Protocol:
-
Reagents:
-
Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzymes.
-
FAM-cAMP substrate.
-
Assay buffer.
-
IMAP binding solution.
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitor (e.g., Rolipram).
-
-
Procedure:
-
The enzymatic reactions are typically carried out in a 96-well or 384-well plate format.
-
The test compound and the specific PDE4 subtype enzyme are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of the FAM-cAMP substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The IMAP binding solution is added to stop the reaction and to bind to the FAM-AMP product.
-
After another incubation period, the fluorescence polarization or intensity is measured using a suitable plate reader.
-
-
Data Analysis:
-
The raw fluorescence data is converted to the percentage of inhibition relative to a control (no inhibitor).
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway.
Caption: The role of PDE4 in the cAMP signaling pathway and its inhibition by this compound.
Conclusion
This compound is a potent inhibitor of the PDE4 enzyme family. While its overall inhibitory capacity is well-documented, a detailed analysis of its selectivity for the PDE4A, PDE4B, PDE4C, and PDE4D subtypes is not currently available in the public domain. A comprehensive understanding of this selectivity profile is essential for predicting its therapeutic efficacy and side-effect profile. Further research is warranted to elucidate the specific interactions of this compound with each PDE4 subtype. The comparative data and experimental methodologies provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Awd 12-281: A Comparative Analysis of Topical and Inhaled Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Awd 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, when administered via topical and inhaled routes. The information is compiled from preclinical studies to support research and development in inflammatory diseases. While this compound was investigated for both dermatological and respiratory conditions, it is crucial to note that the development of the inhaled formulation was discontinued (B1498344) due to poor efficacy in Phase II clinical trials.[1][2][3][4][5][6]
Mechanism of Action: PDE4 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to the relaxation of smooth muscles and the suppression of inflammatory responses, making it a potential treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis.[1][2][5]
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Efficacy of Awd 12-281: A Comparative Analysis of Topical and Inhaled Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Awd 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, when administered via topical and inhaled routes. The information is compiled from preclinical studies to support research and development in inflammatory diseases. While this compound was investigated for both dermatological and respiratory conditions, it is crucial to note that the development of the inhaled formulation was discontinued due to poor efficacy in Phase II clinical trials.[1][2][3][4][5][6]
Mechanism of Action: PDE4 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to the relaxation of smooth muscles and the suppression of inflammatory responses, making it a potential treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis.[1][2][5]
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
The Synergistic Potential of AWD 12-281 in Combination with Other Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3][4] Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By increasing intracellular cAMP levels, this compound effectively suppresses the release of pro-inflammatory mediators.[5][6] While the development of this compound was discontinued,[7][8] the exploration of its efficacy in combination with other anti-inflammatory agents provides valuable insights for the development of future therapeutic strategies, particularly for inflammatory conditions such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[2][9][10]
This guide provides a comparative analysis of this compound in combination with other classes of anti-inflammatory drugs, supported by available preclinical data and patent literature.
Mechanism of Action: The Role of PDE4 Inhibition
The anti-inflammatory effects of this compound are rooted in its ability to selectively inhibit the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the reduced production and release of a wide range of inflammatory mediators, including cytokines like TNF-α, interleukins, and chemokines.
Comparison with Other Anti-inflammatory Agents
Preclinical studies have compared the efficacy of this compound as a monotherapy with other established anti-inflammatory agents, such as the PDE4 inhibitor cilomilast (B62225) and the corticosteroid diflorasone (B526067) diacetate.
| Agent | Class | Efficacy in Allergic Dermatitis Model (TDI-induced ear swelling) | Reference |
| This compound | PDE4 Inhibitor | Total inhibition of ear swelling (topical application) | [3] |
| Cilomilast | PDE4 Inhibitor | Total inhibition of ear swelling (topical application) | [3] |
| Diflorasone Diacetate | Corticosteroid | Total inhibition of ear swelling (topical application) | [3] |
Synergistic Potential: this compound in Combination Therapies
The rationale for combining this compound with other anti-inflammatory agents lies in the potential for synergistic or additive effects, allowing for enhanced efficacy and potentially reduced side effects through the use of lower doses of each agent. Patent literature suggests the potential for an "overadditive effect" when this compound is combined with other classes of drugs.
Combination with Corticosteroids
Rationale: Corticosteroids are potent anti-inflammatory agents that function through the glucocorticoid receptor to suppress the expression of inflammatory genes. Combining a PDE4 inhibitor like this compound with a corticosteroid could lead to a broader and more profound anti-inflammatory response by targeting different pathways.
Supporting Evidence: A patent application explicitly discloses the combination of this compound with corticosteroids for the treatment of rhinitis, suggesting a synergistic effect. While specific quantitative data from published studies on this combination is limited, the distinct mechanisms of action provide a strong basis for this therapeutic approach.
Combination with Anticholinergics
Rationale: In respiratory diseases like asthma and COPD, inflammation is often accompanied by bronchoconstriction. Anticholinergic agents, such as glycopyrrolate, are bronchodilators that act by blocking muscarinic receptors in the airways. The combination of the anti-inflammatory effects of this compound with the bronchodilatory action of an anticholinergic could provide comprehensive control of both inflammation and airway narrowing.
Supporting Evidence: The same patent application that mentions corticosteroids also highlights the combination of this compound with the anticholinergic agent glycopyrrolate, claiming a potential for "considerably increased therapeutic effectiveness".
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the anti-inflammatory effects of this compound are crucial for the interpretation and replication of findings.
Toluene-2,4-diisocyanate (TDI)-Induced Allergic Dermatitis in Mice
This model is used to assess the efficacy of anti-inflammatory agents in a T-cell-mediated skin inflammation model.
Protocol:
-
Sensitization: BALB/c mice are sensitized by the topical application of a 5% TDI solution in a suitable vehicle (e.g., acetone-olive oil) to the shaved abdomen.
-
Challenge: Several days after sensitization, a lower concentration of TDI (e.g., 1%) is applied to the ears of the mice to elicit an allergic inflammatory response.
-
Treatment: this compound, alone or in combination with other agents, is typically applied topically to the ears before or after the TDI challenge.
-
Assessment: The primary endpoint is the measurement of ear swelling (edema) at various time points (e.g., 24 and 48 hours) post-challenge using a digital caliper. Histological analysis of ear tissue and measurement of pro-inflammatory cytokine levels (e.g., IL-4, IL-6) can also be performed.
Arachidonic Acid-Induced Mouse Ear Edema
This model is used to evaluate the acute anti-inflammatory effects of compounds, particularly those that may interfere with the arachidonic acid cascade.
Protocol:
-
Induction of Edema: A solution of arachidonic acid is applied topically to the surface of a mouse's ear.
-
Treatment: The test compound, such as this compound, is typically applied topically to the ear either before or concurrently with the arachidonic acid.
-
Assessment: The resulting ear edema is quantified by measuring the increase in ear thickness or by weighing a punch biopsy of the ear tissue at a specified time after induction (e.g., 1 hour). The inhibitory effect of the test compound is calculated as the percentage reduction in edema compared to a vehicle-treated control group.[7]
Conclusion
While the clinical development of this compound was halted, the preclinical data and patent literature surrounding its use in combination with other anti-inflammatory agents offer valuable insights for the field of drug development. The distinct mechanism of action of PDE4 inhibitors provides a strong rationale for their use in combination with corticosteroids and bronchodilators to achieve synergistic or additive therapeutic effects. The experimental models detailed in this guide serve as a foundation for the continued investigation of such combination therapies for a variety of inflammatory diseases. Further research into novel PDE4 inhibitors, potentially with improved side-effect profiles, in combination with existing and emerging anti-inflammatory drugs, is a promising avenue for future therapeutic advancements.
References
- 1. WO2005074983A2 - Treatment of rhinitis with anticholinergics alone in combination with antihistamines phosphodiesterase 4 inhibitors, or corticosteroids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 10. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of AWD 12-281 in Combination with Other Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3][4] Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound effectively suppresses the release of pro-inflammatory mediators.[5][6] While the development of this compound was discontinued,[7][8] the exploration of its efficacy in combination with other anti-inflammatory agents provides valuable insights for the development of future therapeutic strategies, particularly for inflammatory conditions such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[2][9][10]
This guide provides a comparative analysis of this compound in combination with other classes of anti-inflammatory drugs, supported by available preclinical data and patent literature.
Mechanism of Action: The Role of PDE4 Inhibition
The anti-inflammatory effects of this compound are rooted in its ability to selectively inhibit the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the reduced production and release of a wide range of inflammatory mediators, including cytokines like TNF-α, interleukins, and chemokines.
Comparison with Other Anti-inflammatory Agents
Preclinical studies have compared the efficacy of this compound as a monotherapy with other established anti-inflammatory agents, such as the PDE4 inhibitor cilomilast and the corticosteroid diflorasone diacetate.
| Agent | Class | Efficacy in Allergic Dermatitis Model (TDI-induced ear swelling) | Reference |
| This compound | PDE4 Inhibitor | Total inhibition of ear swelling (topical application) | [3] |
| Cilomilast | PDE4 Inhibitor | Total inhibition of ear swelling (topical application) | [3] |
| Diflorasone Diacetate | Corticosteroid | Total inhibition of ear swelling (topical application) | [3] |
Synergistic Potential: this compound in Combination Therapies
The rationale for combining this compound with other anti-inflammatory agents lies in the potential for synergistic or additive effects, allowing for enhanced efficacy and potentially reduced side effects through the use of lower doses of each agent. Patent literature suggests the potential for an "overadditive effect" when this compound is combined with other classes of drugs.
Combination with Corticosteroids
Rationale: Corticosteroids are potent anti-inflammatory agents that function through the glucocorticoid receptor to suppress the expression of inflammatory genes. Combining a PDE4 inhibitor like this compound with a corticosteroid could lead to a broader and more profound anti-inflammatory response by targeting different pathways.
Supporting Evidence: A patent application explicitly discloses the combination of this compound with corticosteroids for the treatment of rhinitis, suggesting a synergistic effect. While specific quantitative data from published studies on this combination is limited, the distinct mechanisms of action provide a strong basis for this therapeutic approach.
Combination with Anticholinergics
Rationale: In respiratory diseases like asthma and COPD, inflammation is often accompanied by bronchoconstriction. Anticholinergic agents, such as glycopyrrolate, are bronchodilators that act by blocking muscarinic receptors in the airways. The combination of the anti-inflammatory effects of this compound with the bronchodilatory action of an anticholinergic could provide comprehensive control of both inflammation and airway narrowing.
Supporting Evidence: The same patent application that mentions corticosteroids also highlights the combination of this compound with the anticholinergic agent glycopyrrolate, claiming a potential for "considerably increased therapeutic effectiveness".
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the anti-inflammatory effects of this compound are crucial for the interpretation and replication of findings.
Toluene-2,4-diisocyanate (TDI)-Induced Allergic Dermatitis in Mice
This model is used to assess the efficacy of anti-inflammatory agents in a T-cell-mediated skin inflammation model.
Protocol:
-
Sensitization: BALB/c mice are sensitized by the topical application of a 5% TDI solution in a suitable vehicle (e.g., acetone-olive oil) to the shaved abdomen.
-
Challenge: Several days after sensitization, a lower concentration of TDI (e.g., 1%) is applied to the ears of the mice to elicit an allergic inflammatory response.
-
Treatment: this compound, alone or in combination with other agents, is typically applied topically to the ears before or after the TDI challenge.
-
Assessment: The primary endpoint is the measurement of ear swelling (edema) at various time points (e.g., 24 and 48 hours) post-challenge using a digital caliper. Histological analysis of ear tissue and measurement of pro-inflammatory cytokine levels (e.g., IL-4, IL-6) can also be performed.
Arachidonic Acid-Induced Mouse Ear Edema
This model is used to evaluate the acute anti-inflammatory effects of compounds, particularly those that may interfere with the arachidonic acid cascade.
Protocol:
-
Induction of Edema: A solution of arachidonic acid is applied topically to the surface of a mouse's ear.
-
Treatment: The test compound, such as this compound, is typically applied topically to the ear either before or concurrently with the arachidonic acid.
-
Assessment: The resulting ear edema is quantified by measuring the increase in ear thickness or by weighing a punch biopsy of the ear tissue at a specified time after induction (e.g., 1 hour). The inhibitory effect of the test compound is calculated as the percentage reduction in edema compared to a vehicle-treated control group.[7]
Conclusion
While the clinical development of this compound was halted, the preclinical data and patent literature surrounding its use in combination with other anti-inflammatory agents offer valuable insights for the field of drug development. The distinct mechanism of action of PDE4 inhibitors provides a strong rationale for their use in combination with corticosteroids and bronchodilators to achieve synergistic or additive therapeutic effects. The experimental models detailed in this guide serve as a foundation for the continued investigation of such combination therapies for a variety of inflammatory diseases. Further research into novel PDE4 inhibitors, potentially with improved side-effect profiles, in combination with existing and emerging anti-inflammatory drugs, is a promising avenue for future therapeutic advancements.
References
- 1. WO2005074983A2 - Treatment of rhinitis with anticholinergics alone in combination with antihistamines phosphodiesterase 4 inhibitors, or corticosteroids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 10. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AWD 12-281: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plans for this compound, also known as GW 842470.
Chemical and Safety Data Overview
This compound is a halogenated aromatic compound used in preclinical research for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its chemical nature, specific handling and disposal procedures are required.
| Identifier | Value |
| Chemical Name | N-(3,5-dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)-2-oxoacetamide |
| Synonym | GW 842470 |
| CAS Number | 257892-33-4 |
| Molecular Formula | C22H13Cl2FN2O3 |
| Hazard Class | Halogenated Aromatic Compound |
A specific Safety Data Sheet (SDS) for this compound is available from suppliers such as TargetMol and should be consulted for detailed safety information.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Safe Disposal
-
Consult Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the manufacturer-specific SDS. This document contains critical information regarding hazards, handling precautions, and emergency procedures.
-
Waste Characterization: Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic compound. This classification dictates the specific waste stream it must enter.
-
Segregation:
-
Solid Waste: Unused or expired pure compound, as well as contaminated materials such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container for halogenated solids.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container specifically for halogenated organic solvents.[5][6]
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste. [5][6] Mixing waste streams can complicate the disposal process and increase costs.[6]
-
-
Container Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Containers should be kept securely sealed when not in use and stored in a well-ventilated area, away from incompatible materials.[5]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain. As a halogenated aromatic compound, it can persist in the environment and is not suitable for aqueous disposal.
-
The primary method for the final disposal of halogenated organic waste is incineration by a licensed hazardous waste management company.[7]
-
-
Institutional Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated and labeled this compound waste.
-
Follow all institutional guidelines and regulatory requirements for hazardous waste disposal.
-
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound can provide context for its biological significance. As a PDE4 inhibitor, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.
Caption: Mechanism of action of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 4. targetmol.com [targetmol.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Proper Disposal of AWD 12-281: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plans for this compound, also known as GW 842470.
Chemical and Safety Data Overview
This compound is a halogenated aromatic compound used in preclinical research for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its chemical nature, specific handling and disposal procedures are required.
| Identifier | Value |
| Chemical Name | N-(3,5-dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)-2-oxoacetamide |
| Synonym | GW 842470 |
| CAS Number | 257892-33-4 |
| Molecular Formula | C22H13Cl2FN2O3 |
| Hazard Class | Halogenated Aromatic Compound |
A specific Safety Data Sheet (SDS) for this compound is available from suppliers such as TargetMol and should be consulted for detailed safety information.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Safe Disposal
-
Consult Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the manufacturer-specific SDS. This document contains critical information regarding hazards, handling precautions, and emergency procedures.
-
Waste Characterization: Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic compound. This classification dictates the specific waste stream it must enter.
-
Segregation:
-
Solid Waste: Unused or expired pure compound, as well as contaminated materials such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container for halogenated solids.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container specifically for halogenated organic solvents.[5][6]
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste. [5][6] Mixing waste streams can complicate the disposal process and increase costs.[6]
-
-
Container Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Containers should be kept securely sealed when not in use and stored in a well-ventilated area, away from incompatible materials.[5]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain. As a halogenated aromatic compound, it can persist in the environment and is not suitable for aqueous disposal.
-
The primary method for the final disposal of halogenated organic waste is incineration by a licensed hazardous waste management company.[7]
-
-
Institutional Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated and labeled this compound waste.
-
Follow all institutional guidelines and regulatory requirements for hazardous waste disposal.
-
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound can provide context for its biological significance. As a PDE4 inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.
Caption: Mechanism of action of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 4. targetmol.com [targetmol.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Awd 12-281
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for the handling and disposal of Awd 12-281, a potent phosphodiesterase 4 (PDE4) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on established best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below. All personnel must be trained in the proper use and disposal of their PPE.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from airborne powder and splashes. |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable. | Prevents skin contact with the compound. Double gloving is required. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination. |
| Disposable Gown | Solid-front, back-closing. | Recommended for weighing and transfer operations to provide full body coverage. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved. | Required when handling the powder outside of a containment system to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material. | Protects feet from spills and falling objects.[1][2] |
Operational Plan: Handling and Weighing
Due to its potent nature, this compound should be handled with care in a controlled environment to minimize the risk of exposure and cross-contamination.
Preparation:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box.
-
Spill Kit: Ensure a spill kit specifically for potent powders is readily accessible.
-
Decontamination Solution: Prepare a suitable decontamination solution (e.g., 10% bleach solution, followed by a water rinse) for cleaning surfaces.
Weighing and Solution Preparation Workflow:
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, gowns, weigh paper, and other disposable materials. |
| Liquid Waste | Labeled, sealed hazardous waste container for liquid chemical waste. | Includes unused solutions and solvent rinses. Do not dispose of down the drain.[3] |
| Sharps | Puncture-resistant sharps container. | Includes needles and syringes used for transferring solutions. |
All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical to minimize harm.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Isolate: Secure the area to prevent entry.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill of unknown quantity without proper training and equipment.
Spill Cleanup Workflow (for minor spills by trained personnel):
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of personnel exposure, seek immediate medical attention and provide as much information as possible about the compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Laboratory Spill Response Procedures | YSU [ysu.edu]
Personal protective equipment for handling Awd 12-281
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for the handling and disposal of Awd 12-281, a potent phosphodiesterase 4 (PDE4) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on established best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below. All personnel must be trained in the proper use and disposal of their PPE.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from airborne powder and splashes. |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable. | Prevents skin contact with the compound. Double gloving is required. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination. |
| Disposable Gown | Solid-front, back-closing. | Recommended for weighing and transfer operations to provide full body coverage. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved. | Required when handling the powder outside of a containment system to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material. | Protects feet from spills and falling objects.[1][2] |
Operational Plan: Handling and Weighing
Due to its potent nature, this compound should be handled with care in a controlled environment to minimize the risk of exposure and cross-contamination.
Preparation:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box.
-
Spill Kit: Ensure a spill kit specifically for potent powders is readily accessible.
-
Decontamination Solution: Prepare a suitable decontamination solution (e.g., 10% bleach solution, followed by a water rinse) for cleaning surfaces.
Weighing and Solution Preparation Workflow:
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, gowns, weigh paper, and other disposable materials. |
| Liquid Waste | Labeled, sealed hazardous waste container for liquid chemical waste. | Includes unused solutions and solvent rinses. Do not dispose of down the drain.[3] |
| Sharps | Puncture-resistant sharps container. | Includes needles and syringes used for transferring solutions. |
All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical to minimize harm.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Isolate: Secure the area to prevent entry.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill of unknown quantity without proper training and equipment.
Spill Cleanup Workflow (for minor spills by trained personnel):
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of personnel exposure, seek immediate medical attention and provide as much information as possible about the compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Laboratory Spill Response Procedures | YSU [ysu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
